molecular formula C66H136N4O4 B11930840 MIC5

MIC5

Katalognummer: B11930840
Molekulargewicht: 1049.8 g/mol
InChI-Schlüssel: FTGMRNQBRRDPKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MIC5 is a useful research compound. Its molecular formula is C66H136N4O4 and its molecular weight is 1049.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C66H136N4O4

Molekulargewicht

1049.8 g/mol

IUPAC-Name

1-[3-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol

InChI

InChI=1S/C66H136N4O4/c1-5-9-13-17-21-25-29-33-37-41-47-63(71)59-69(60-64(72)48-42-38-34-30-26-22-18-14-10-6-2)53-45-51-67-55-57-68(58-56-67)52-46-54-70(61-65(73)49-43-39-35-31-27-23-19-15-11-7-3)62-66(74)50-44-40-36-32-28-24-20-16-12-8-4/h63-66,71-74H,5-62H2,1-4H3

InChI-Schlüssel

FTGMRNQBRRDPKP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC(CN(CCCN1CCN(CC1)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of MIC5 in Toxoplasma gondii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Regulatory Functions of a Key Microneme Protein

This technical guide provides an in-depth analysis of the microneme protein 5 (MIC5) from the obligate intracellular parasite Toxoplasma gondii. We will explore its core functions, interactions with other proteins, and its crucial role in the parasite's invasion process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a potential therapeutic target.

Core Function: A Subtilisin Prodomain Mimic and Protease Regulator

This compound is a secretory protein that, despite lacking a transmembrane domain, localizes to the surface of invading T. gondii tachyzoites[1]. Its primary function is the regulation of proteolytic processing of other secreted micronemal and dense granule proteins[1][2]. This regulation is achieved through its interaction with and inhibition of the subtilisin protease TgSUB1[3].

Structural analysis by nuclear magnetic resonance (NMR) has revealed that this compound mimics a subtilisin prodomain[3]. It possesses a flexible C-terminal peptide that is believed to insert into the active site of TgSUB1, thereby inhibiting its proteolytic activity[3]. This inhibitory function is critical for controlling the activity of TgSUB1 on the parasite's surface during host cell invasion[3].

Genetic ablation of this compound results in enhanced proteolytic processing of several other micronemal proteins, including MIC2, MIC4, and the dense granule protein GRA1[1]. This suggests that in the absence of this compound's inhibitory effect, TgSUB1 becomes hyperactive, leading to increased cleavage of its substrates[1]. Interestingly, the restoration of this compound expression through genetic complementation reverses this phenotype[1].

While this compound was initially investigated for potential peptidyl-prolyl cis-trans isomerase (PPIase) activity due to a sequence motif similar to parvulins, experimental assays failed to demonstrate any such function[1].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound function.

Inhibitory Activity of this compound on TgSUB1
Inhibitor IC50 (μM)
Wild-Type Tgthis compound0.22 ± 0.03
ALLN (small molecule inhibitor)~10.34

Data sourced from[3]. The IC50 value for ALLN was calculated based on the provided information that Tgthis compound is almost 50-fold more potent.

Protein Interactions and Signaling Pathway

This compound's primary interaction is with the subtilisin protease TgSUB1. This interaction is crucial for its regulatory function. On the parasite surface, this compound physically associates with the membrane-anchored TgSUB1, which explains its surface localization despite the absence of a membrane anchor[3]. During invasion, this compound is found near the moving junction, partially colocalizing with other microneme proteins like MIC2 and MIC4, as well as with TgSUB1[1][2].

The regulatory pathway involving this compound and TgSUB1 can be visualized as follows:

MIC5_TgSUB1_Pathway This compound Regulatory Pathway of TgSUB1 cluster_parasite Toxoplasma gondii cluster_surface Parasite Surface Micronemes Micronemes This compound This compound Micronemes->this compound Secretion TgSUB1 TgSUB1 Micronemes->TgSUB1 Secretion Other_MICs Other Microneme Proteins (e.g., MIC2, MIC4) Micronemes->Other_MICs Secretion MIC5_surface Surface-associated This compound This compound->MIC5_surface TgSUB1_surface Membrane-anchored TgSUB1 TgSUB1->TgSUB1_surface Other_MICs_surface Surface-associated Microneme Proteins Other_MICs->Other_MICs_surface MIC5_surface->TgSUB1_surface Inhibition TgSUB1_surface->Other_MICs_surface Proteolytic Processing Processed_MICs Processed Microneme Proteins Other_MICs_surface->Processed_MICs Invasion Host Cell Invasion Processed_MICs->Invasion Facilitates

Caption: this compound inhibits the proteolytic activity of TgSUB1 on the parasite surface.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to elucidate the function of this compound.

Genetic Ablation and Complementation of this compound

This protocol describes the generation of this compound knockout (Δthis compound) and complemented (Δthis compound::this compound) parasite lines.

  • Construct Generation: A knockout construct is created by flanking a selectable marker (e.g., a drug resistance gene) with sequences homologous to the regions upstream and downstream of the this compound gene. For complementation, a construct containing the this compound coding sequence under its native promoter is generated.

  • Parasite Transfection: T. gondii tachyzoites (e.g., RH strain) are electroporated with the linearized knockout or complementation construct.

  • Selection and Cloning: Transfected parasites are subjected to drug selection to isolate those that have incorporated the construct. Clonal lines are then established by limiting dilution.

  • Verification: Successful gene knockout or complementation is confirmed by PCR, Southern blotting, and Western blotting to verify the absence or presence of the this compound protein.

Analysis of Surface Protein Abundance by Flow Cytometry

This method is used to quantify the levels of proteins on the surface of the parasite.

  • Parasite Stimulation: Extracellular tachyzoites are stimulated with an invasion medium containing 1% ethanol for 2 minutes to induce microneme secretion.

  • Fixation: Parasites are fixed with an equal volume of 8% paraformaldehyde for 20 minutes at room temperature.

  • Blocking and Staining: Fixed parasites are pelleted and blocked with 10% FBS in PBS for 10 minutes. They are then immunostained with primary antibodies against the protein of interest (e.g., rabbit anti-PfSUB1 and rat anti-Tgthis compound)[3].

  • Secondary Antibody Incubation: Following primary antibody staining, parasites are incubated with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG-FITC and goat anti-rat IgG-phycoerythrin)[3].

  • Flow Cytometry Analysis: The fluorescence intensity of the stained parasites is measured using a flow cytometer to quantify the abundance of the surface proteins.

Recombinant Protein Expression and Purification

This protocol outlines the production of recombinant this compound for in vitro assays.

  • Expression Construct: The coding sequence for wild-type this compound is cloned into an expression vector, such as pTYB2, for expression in E. coli (e.g., BL21(DE3) strain)[3].

  • Protein Expression: Protein expression is induced with IPTG (isopropyl β-d-1-thiogalactopyranoside) for 3 hours at 37°C[3].

  • Cell Lysis: Bacterial cells are harvested and lysed using a cell disruptor[3].

  • Affinity Chromatography: The recombinant this compound fusion protein is purified from the cell lysate using affinity chromatography (e.g., chitin resin)[3].

  • Size Exclusion Chromatography: Further purification is performed using size exclusion chromatography to obtain a homogenous protein sample[3].

The following diagram illustrates a general workflow for studying this compound function:

Experimental_Workflow Experimental Workflow for this compound Functional Analysis cluster_genetics Genetic Manipulation cluster_phenotype Phenotypic Analysis cluster_biochem Biochemical & Structural Analysis Gene_KO This compound Gene Knockout Proteolysis_Assay Proteolysis Assay of Secreted Proteins Gene_KO->Proteolysis_Assay Invasion_Assay Host Cell Invasion Assay Gene_KO->Invasion_Assay Virulence_Assay In Vivo Virulence Assay Gene_KO->Virulence_Assay Gene_Comp This compound Complementation Gene_Comp->Proteolysis_Assay Gene_Comp->Invasion_Assay Gene_Comp->Virulence_Assay Recombinant_Protein Recombinant this compound Expression & Purification Inhibition_Assay In Vitro TgSUB1 Inhibition Assay Recombinant_Protein->Inhibition_Assay NMR_Spectroscopy NMR Spectroscopy for Structure Determination Recombinant_Protein->NMR_Spectroscopy

Caption: A workflow for investigating the function of this compound.

Concluding Remarks

This compound plays a refined regulatory role in the proteolytic processing of key proteins involved in the invasion machinery of Toxoplasma gondii. Its function as a natural inhibitor of the TgSUB1 protease highlights a sophisticated mechanism for controlling protein activity on the parasite's surface. The lack of a significant invasion defect or loss of virulence in Δthis compound parasites in some studies suggests a degree of redundancy in the parasite's invasion mechanisms, or that the enhanced proteolysis does not completely abolish the function of the processed proteins[1]. Nevertheless, the intricate regulatory network involving this compound and TgSUB1 presents a compelling area for further investigation and could offer novel avenues for the development of anti-parasitic therapeutics. The detailed understanding of its structure and inhibitory mechanism provides a solid foundation for the rational design of small molecule inhibitors that could disrupt this critical regulatory process.

References

The Role of MIC5 in Parasite Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the microneme protein 5 (MIC5) and its crucial regulatory role in the invasion process of the apicomplexan parasite, Toxoplasma gondii. This document synthesizes current research to offer a detailed understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Executive Summary

Host cell invasion by Toxoplasma gondii is a highly orchestrated process involving the sequential secretion of proteins from specialized organelles called micronemes. While many microneme proteins (MICs) function as adhesins, this compound has emerged as a key regulator of proteolytic events on the parasite's surface. It does not appear to be a primary adhesin itself; instead, it functions as a potent, natural inhibitor of the subtilisin protease TgSUB1. By modulating the activity of TgSUB1, this compound controls the proteolytic "trimming" of several other micronemal proteins, thereby fine-tuning the molecular events critical for successful host cell penetration. Genetic ablation of this compound, however, is not lethal and does not completely block invasion, suggesting a level of functional redundancy in the parasite's invasion machinery. This guide explores the nuanced role of this compound, presenting it as a potential target for therapeutic strategies aimed at disrupting parasite-host interactions.

Quantitative Data on this compound Function

The primary quantitative measure of this compound function is its inhibitory activity against the Toxoplasma gondii subtilisin 1 (TgSUB1), a key surface protease.

InhibitorTarget ProteaseIC50IC90Notes
Wild-Type Tgthis compound TgSUB10.22 µM[1]0.42 µM[1]Demonstrates potent inhibitory activity.
ALLN (small molecule inhibitor)TgSUB19.9 µM[1]-Tgthis compound is ~45-fold more potent than ALLN.[1]
Tgthis compound D132A mutant TgSUB14.6 µM[1]-23-fold loss of inhibitory activity, highlighting the importance of Asp132.[1]
Tgthis compound V135A mutant TgSUB1~0.44 µM[1]-Modest 2-fold decrease in inhibitory activity.[1]
Tgthis compound Δ131–138 mutant TgSUB1Poorly active[1]-C-terminal truncation severely diminishes inhibitory function.[1]

Table 1: Inhibitory Potency of Tgthis compound and its Mutants against TgSUB1. This table summarizes the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values, demonstrating the potent and specific nature of this compound's interaction with TgSUB1.

Gene KnockoutAffected ProteinsObserved EffectImpact on Invasion/Virulence
Δthis compound MIC2, M2AP, PLP1, GRA1Enhanced proteolytic processing (trimming) of secreted proteins.[1]Not required for Toxoplasma invasion or virulence in mice, suggesting functional redundancy.

Table 2: Phenotypic Effects of this compound Genetic Ablation. This table outlines the consequences of knocking out the This compound gene on the processing of other key secretory proteins and the overall parasite phenotype.

Key Experimental Protocols

Protocol: Generation of a this compound Knockout Strain via CRISPR/Cas9

This protocol outlines a streamlined method for deleting the this compound gene in Toxoplasma gondii using CRISPR/Cas9 technology.

1. Design and Preparation of Targeting Constructs:

  • sgRNA Design: Design a single guide RNA (sgRNA) specific to the this compound gene locus. This can be done using online tools, targeting a region near the 5' end of the coding sequence to ensure a null mutation.
  • Plasmid Construction: Clone the designed sgRNA sequence into a T. gondii expression vector, such as pU6-DHFR, which contains the U6 promoter to drive sgRNA expression and a selectable marker like dihydrofolate reductase (DHFR).[2]

2. Parasite Culture and Transfection:

  • Culture a Cas9-expressing strain of T. gondii (e.g., RH-Cas9) in human foreskin fibroblast (HFF) monolayers.
  • Harvest freshly egressed tachyzoites by passing them through a 27-gauge needle.
  • Transfect approximately 1 x 10^7 tachyzoites with 20 µg of the sgRNA-expressing plasmid via electroporation.[2]
  • (Optional) Co-transfect with a donor DNA template (e.g., a drug resistance cassette flanked by homology arms to the this compound locus) to facilitate homologous recombination.

3. Selection of Mutant Parasites:

  • Twenty-four hours post-transfection, apply drug selection (e.g., 3 µM pyrimethamine for the DHFR marker) to the infected HFF monolayer.[2]
  • Maintain the culture under selection until plaques are observed.

4. Cloning and Validation:

  • Isolate single clones of the resistant parasites by limiting dilution.
  • Genomic DNA Extraction: Extract genomic DNA from the parental (wild-type) and putative knockout clones.
  • PCR Verification: Perform PCR using primers flanking the this compound locus and primers internal to the gene to confirm the deletion or disruption of the target gene.
  • Western Blot Analysis: Confirm the absence of this compound protein expression in the knockout clones by Western blot using a this compound-specific antibody.

Protocol: Immunofluorescence Assay (IFA) for Microneme Protein Localization

This protocol is used to visualize the subcellular localization of this compound and its interaction partners.

1. Sample Preparation:

  • Grow HFFs to confluence on glass coverslips in a 24-well plate.
  • Infect the HFF monolayer with T. gondii tachyzoites. For invasion-specific localization, synchronize the invasion by first incubating parasites with the monolayer on ice for 20 minutes, followed by a brief incubation at 37°C for 2-5 minutes to capture parasites in the act of invasion.[1][3]

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[1]
  • Quench the fixation with 0.1 M glycine in PBS.
  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes.
  • Block non-specific binding with a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS with 0.2% Triton X-100) for 20-30 minutes.

3. Antibody Incubation:

  • Incubate the coverslips with primary antibodies (e.g., rabbit anti-MIC5 and mouse anti-SUB1) diluted in blocking buffer overnight at 4°C.
  • Wash the coverslips three times with PBS.
  • Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

4. Mounting and Visualization:

  • Wash the coverslips three times with PBS.
  • Mount the coverslips onto glass slides using a mounting medium containing DAPI (to stain nuclei).
  • Visualize the samples using a confocal fluorescence microscope.

Protocol: In Vitro TgSUB1 Activity and Inhibition Assay

This assay quantifies the enzymatic activity of native TgSUB1 and the inhibitory effect of this compound.

1. Preparation of Parasites and Reagents:

  • Harvest and filter-purify freshly egressed RH strain tachyzoites.
  • Wash parasites three times with ice-cold D1 medium (DMEM with 10 mM HEPES, pH 7.0, 1% FBS, 2 mM L-glutamine).[1]
  • Resuspend parasites to a final concentration of 3 x 10^8 per ml in D1 medium.[1]
  • Prepare serial dilutions of recombinant Tgthis compound protein in D1 medium.

2. Inhibition Reaction:

  • In a 96-well plate, mix 90 µl of the parasite suspension with 10 µl of the various inhibitor (recombinant this compound or control) dilutions.[1]
  • Incubate the plate for 20 minutes at 37°C to allow for microneme secretion and enzymatic processing on the parasite surface.[1]

3. Sample Collection and Analysis:

  • Pellet the parasites by centrifugation at 4°C.
  • Collect the supernatant, which contains the Excreted/Secreted Antigens (ESA) including the processed forms of SUB1 substrates.
  • Analyze the ESA fraction by SDS-PAGE and quantitative immunoblotting.
  • Probe the blot with antibodies against a known TgSUB1 substrate (e.g., MIC4 or M2AP). The proteolytic processing of these substrates will be reduced in the presence of an effective inhibitor like this compound.

4. Data Analysis:

  • Quantify the band intensities of the processed and unprocessed forms of the substrate protein.
  • Calculate the percentage of inhibition at each concentration of this compound.
  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

MIC5_Signaling_Pathway cluster_parasite Parasite Surface This compound This compound (Soluble) SUB1 TgSUB1 (GPI-anchored Protease) This compound->SUB1 Inhibition MIC2_M2AP MIC2/M2AP Complex (Adhesin) SUB1->MIC2_M2AP Proteolytic Cleavage Processed_MICs Trimmed/Processed Microneme Proteins MIC2_M2AP->Processed_MICs caption Fig 1: this compound Regulatory Pathway.

Caption: Fig 1: this compound acts as a negative regulator of the surface protease TgSUB1, preventing the proteolytic cleavage of other microneme protein complexes like MIC2/M2AP.

MIC5_Knockout_Workflow start Start: Design sgRNA for this compound Gene clone Clone sgRNA into Toxoplasma Expression Vector (e.g., pU6-DHFR) start->clone transfect Transfect Cas9-expressing Toxoplasma Tachyzoites clone->transfect select Apply Drug Selection (e.g., Pyrimethamine) transfect->select isolate Isolate Clonal Populations via Limiting Dilution select->isolate validate Validate Knockout isolate->validate pcr PCR Confirmation (Gene Deletion) validate->pcr Genotype western Western Blot (Protein Absence) validate->western Phenotype end End: Validated Δthis compound Strain pcr->end western->end caption Fig 2: CRISPR/Cas9 Knockout Workflow.

Caption: Fig 2: A flowchart illustrating the key steps for generating a validated this compound knockout strain of Toxoplasma gondii using the CRISPR/Cas9 system.

MIC5_Localization_Diagram cluster_invasion cluster_surface Parasite Surface Proteins HostCell Host Cell Membrane Parasite Invading Parasite MJ Moving Junction This compound This compound SUB1 TgSUB1 This compound->SUB1 Physical Interaction caption Fig 3: Protein Localization at Invasion.

Caption: Fig 3: During invasion, this compound is retained on the parasite surface through its physical interaction with the anchored protease TgSUB1, localizing near the moving junction.

References

An In-depth Technical Guide to the Discovery and Characterization of Microneme Protein 5 (MIC5) in Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toxoplasma gondii is a highly successful obligate intracellular parasite capable of infecting a wide range of warm-blooded animals, including humans. The parasite's ability to invade and replicate within host cells is paramount to its pathogenesis. This process is mediated by a sophisticated interplay of proteins secreted from specialized apical organelles, one of which is the micronemes. Microneme proteins (MICs) are crucial for host cell recognition, attachment, and motility. This technical guide focuses on Microneme Protein 5 (MIC5), a key regulatory component of the invasion machinery. Initially identified as an immunodominant antigen named H4, Tgthis compound has been characterized as a pivotal inhibitor of the subtilisin protease TgSUB1, thereby modulating the activity of other micronemal proteins involved in host cell invasion.[1][2] This document provides a comprehensive overview of the discovery, characterization, and functional analysis of Tgthis compound, including detailed experimental protocols and a summary of its key quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative data for Toxoplasma gondii Microneme Protein 5 (Tgthis compound).

PropertyValueReference
Mature Protein Molecular Weight 22 kDa[1][2]
Processing Expressed as a preproprotein, processed by signal peptidase to a proprotein, and then to the mature form.[1][2]
Inhibition of TgSUB1 Activity ~50-fold more potent than the small molecule inhibitor ALLN (N-[N-(N-acetyl-l-leucyl)-l-leucyl]-l-norleucine).[3][4]

Signaling and Interaction Pathway

Tgthis compound functions as a key regulator of the subtilisin protease TgSUB1. Upon secretion from the micronemes, TgSUB1 is responsible for the proteolytic processing ("trimming") of several other micronemal proteins on the parasite's surface, a crucial step for activating their adhesive functions and enabling host cell invasion. Tgthis compound, which is also secreted, acts as a potent inhibitor of TgSUB1. The three-dimensional structure of Tgthis compound, as determined by NMR spectroscopy, reveals that it mimics a subtilisin prodomain.[3][4] This structural mimicry allows a flexible C-terminal peptide of Tgthis compound to insert into the active site of TgSUB1, thereby blocking its proteolytic activity.[3][4] This inhibitory interaction is also responsible for retaining the otherwise soluble Tgthis compound on the parasite's plasma membrane through its physical association with the membrane-anchored TgSUB1.[3][4]

MIC5_SUB1_Pathway cluster_parasite Toxoplasma gondii This compound Tgthis compound (Secreted) SUB1 TgSUB1 (Secreted, GPI-anchored) This compound->SUB1 Inhibits MIC_proteins Other Microneme Proteins (e.g., MIC2, MIC4) SUB1->MIC_proteins Processes (Trims) Processed_MICs Processed (Active) Microneme Proteins MIC_proteins->Processed_MICs Activation Invasion Host Cell Invasion Processed_MICs->Invasion Mediates

Caption: Interaction pathway of Tgthis compound and TgSUB1 in Toxoplasma gondii.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of Tgthis compound.

Toxoplasma gondii and Host Cell Culture

Objective: To maintain and propagate Toxoplasma gondii tachyzoites for subsequent experiments.

Materials:

  • Toxoplasma gondii RH strain

  • Human foreskin fibroblast (HFF) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS) or Cosmic Calf Serum

  • L-glutamine

  • Penicillin-Streptomycin

  • T25 or T75 cell culture flasks

  • 3 µm Nuclepore membrane

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.0, and 1% FBS (HHFCS)

Protocol:

  • Culture HFF cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin in T25 or T75 flasks at 37°C in a 5% CO2 incubator.

  • Maintain parasite cultures by serial passage in confluent HFF monolayers.

  • To harvest tachyzoites, scrape the infected HFF monolayer from freshly lysed cultures.

  • Pass the cell suspension through a 27.5-gauge needle to release the parasites.

  • Filter the parasite suspension through a 3 µm Nuclepore membrane to separate them from host cell debris.

  • Centrifuge the filtrate at 1000 x g for 4 minutes to pellet the parasites.

  • Resuspend the parasite pellet in HHFCS and count using a hemocytometer.

Recombinant Tgthis compound Protein Purification

Objective: To express and purify recombinant Tgthis compound for structural and functional studies.

Materials:

  • E. coli BL21 (DE3) strain

  • pTYB2 expression plasmid containing the WT this compound sequence

  • Luria Bertani (LB) medium with 50 µg/ml carbenicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Chitin resin

  • Column buffer: 20 mM HEPES, pH 7.5, 500 mM NaCl, 1 mM EDTA

  • Cleavage buffer: 20 mM HEPES, pH 8.0, 500 mM NaCl, 1 mM EDTA, 50 mM dithiothreitol (DTT)

  • Size exclusion chromatography column (e.g., Superdex 75)

  • NMR buffer: 25 mM KH2PO4, pH 7.2, 100 mM NaCl

Protocol:

  • Transform the pTYB2-MIC5 plasmid into E. coli BL21 (DE3) cells.

  • Inoculate a culture in LB medium with carbenicillin and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression with 500 µM IPTG for 3 hours at 37°C.

  • Harvest the cells by centrifugation and lyse them using a cell disruptor.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a chitin resin column pre-equilibrated with column buffer.

  • Wash the column with 10 bed volumes of column buffer.

  • To cleave the intein tag and elute Tgthis compound, incubate the resin with cleavage buffer overnight at 4°C.

  • Collect the eluted protein.

  • Further purify the protein using size exclusion chromatography with a buffer suitable for subsequent applications (e.g., NMR buffer).

  • Pool the fractions containing pure Tgthis compound and concentrate.

TgSUB1 Inhibition Assay

Objective: To assess the inhibitory activity of recombinant Tgthis compound on native TgSUB1 protease activity.

Materials:

  • Filter-purified RH strain tachyzoites

  • D1 medium: DMEM with 10 mM HEPES, pH 7.0, 1% FBS, and 2 mM L-glutamine

  • Recombinant Tgthis compound protein

  • 96-well round-bottom plate

  • Antibodies against TgMIC4, TgMIC2, TgM2AP, TgPLP1, and TgSUB1

  • Secondary antibodies for Western blotting

Protocol:

  • Wash freshly harvested RH parasites three times with ice-cold D1 medium.

  • Resuspend the parasites to a concentration of 3 × 10^8 cells/ml in D1 medium.

  • In a 96-well plate, incubate 90 µl of the parasite suspension with various concentrations of recombinant Tgthis compound (or a buffer control) for a defined period at 37°C to allow for microneme secretion and protein processing.

  • Pellet the parasites by centrifugation and collect the supernatant containing the excreted-secreted antigens (ESA).

  • Analyze the ESA fraction by Western blotting using antibodies against known TgSUB1 substrates (e.g., TgMIC4, TgMIC2).

  • Assess the extent of proteolytic processing of the substrates in the presence and absence of Tgthis compound. A reduction in the appearance of processed forms of the substrates indicates inhibition of TgSUB1.

Immunofluorescence Assay (IFA) for Protein Localization

Objective: To determine the subcellular localization of Tgthis compound.

Materials:

  • HFF cells grown on coverslips

  • Freshly harvested T. gondii tachyzoites

  • Fixation solution: 4% formaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies: rabbit anti-MIC5 and mouse anti-AMA1 (as a microneme marker)

  • Fluorescently labeled secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • Mounting medium with DAPI

Protocol:

  • Infect HFF monolayers on coverslips with T. gondii tachyzoites and allow them to invade for 18-24 hours.

  • Wash the coverslips with PBS and fix the cells with 4% formaldehyde for 20 minutes.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding sites with 3% BSA in PBS for 1 hour.

  • Incubate with primary antibodies (e.g., rabbit anti-MIC5 and mouse anti-AMA1) diluted in blocking buffer for 1 hour.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium with DAPI.

  • Visualize the localization of the proteins using a fluorescence microscope.

Experimental and Logical Workflows

The characterization of Tgthis compound typically follows a logical progression from initial identification to functional analysis.

MIC5_Characterization_Workflow cluster_discovery Discovery & Initial Characterization cluster_functional Functional Analysis A Identification as Immunodominant Antigen H4 B Cloning and Sequencing of Tgthis compound Gene A->B C Localization to Micronemes (IFA/IEM) B->C D Recombinant Protein Expression & Purification C->D Proceed to Functional Studies E Structural Determination (NMR) D->E F TgSUB1 Inhibition Assays D->F H Invasion Assays F->H G Genetic Knockout/Complementation Studies G->H

Caption: Logical workflow for the discovery and characterization of Tgthis compound.

Conclusion

Microneme Protein 5 of Toxoplasma gondii is a critical regulatory protein in the parasite's invasion process. Its discovery as an immunodominant antigen and subsequent characterization have revealed its unique function as a potent inhibitor of the key protease TgSUB1. The structural mimicry of a subtilisin prodomain by Tgthis compound represents an elegant evolutionary adaptation for the fine-tuning of proteolytic activity on the parasite's surface. The detailed experimental protocols provided in this guide offer a framework for the further investigation of Tgthis compound and other related micronemal proteins. A thorough understanding of the molecular mechanisms governing Tgthis compound's function and its interaction with TgSUB1 presents a promising avenue for the development of novel therapeutic strategies targeting the essential invasion machinery of Toxoplasma gondii.

References

Navigating the Ambiguity of MIC5: A Tale of Two Genes

Author: BenchChem Technical Support Team. Date: December 2025

The term "MIC5" presents a notable ambiguity in molecular biology, referring to distinct genes in different organisms, each with unique structural and functional characteristics. This technical guide provides an in-depth analysis of two such genes: the well-characterized human Major Histocompatibility Complex (MHC) Class I Chain-Related Gene A (MICA), often found in literature that discusses the broader "MIC" gene family, and the microneme protein 5 (this compound) of the parasite Toxoplasma gondii. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the gene structure, sequence analysis, and associated experimental protocols for both entities.

Section 1: Human MICA (MHC Class I Polypeptide-Related Sequence A)

The human MICA gene is a key player in the innate immune response, acting as a stress-induced ligand for the Natural Killer Group 2, member D (NKG2D) receptor. Its expression on the surface of infected or transformed cells triggers an immune response.

Gene Structure and Sequence Analysis

The MICA gene is located on the short arm of chromosome 6 and is a member of the MIC gene family, which also includes MICB and several pseudogenes (MICC, MICD, MICE, MICF, and MICG)[1]. The MICA gene is highly polymorphic, with over 100 known alleles[2]. This genetic diversity is primarily concentrated in the exons encoding the extracellular domains of the MICA protein[1].

The gene is organized into six exons and five introns[1][3][4]. Exon 1 encodes the leader sequence, while exons 2, 3, and 4 encode the three extracellular domains: α1, α2, and α3, respectively. Exon 5 encodes the transmembrane domain, and exon 6 encodes the cytoplasmic tail[1][3][4].

Data Presentation: Quantitative Analysis of Human MICA
FeatureDescriptionReference
Gene Size Approximately 15.5 kb[3]
Location Chromosome 6p21.33[3]
Number of Exons 6[1][3][4]
Number of Introns 5[1][3][4]
Protein Size Approximately 43 kDa[5]
Number of Alleles Over 100[2]
Experimental Protocols

A common method to analyze the exon-intron structure of the MICA gene involves PCR amplification of genomic DNA followed by DNA sequencing.

  • DNA Extraction: Isolate high-quality genomic DNA from the target cells or tissue.

  • Primer Design: Design PCR primers that flank each of the six exons of the MICA gene. Primers should be designed to anneal to the intronic regions adjacent to the exons to ensure the entire exon and flanking splice sites are amplified.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Use a high-fidelity DNA polymerase to minimize errors. The PCR cycling conditions (annealing temperature, extension time) should be optimized for each primer pair.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.

  • DNA Sequencing: Purify the PCR products and sequence them using a reliable sequencing method (e.g., Sanger sequencing).

  • Sequence Analysis: Align the obtained sequences with the known MICA reference sequence from a database like GenBank to identify the exon-intron boundaries and any polymorphisms.

To confirm the expression and size of the MICA protein and its domains, a western blot can be performed.

  • Protein Extraction: Lyse cells expressing MICA and prepare a total protein extract.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a particular domain of the MICA protein (e.g., an antibody against the α3 domain).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a substrate for the enzyme and detect the resulting signal (e.g., chemiluminescence) to visualize the MICA protein.

Signaling Pathway and Experimental Workflow Visualization

The interaction between MICA on a target cell and the NKG2D receptor on an immune cell (like a Natural Killer cell) triggers a signaling cascade that leads to the elimination of the target cell.

MICA_NKG2D_Signaling cluster_Target_Cell Target Cell cluster_NK_Cell NK Cell MICA MICA NKG2D NKG2D MICA->NKG2D Binding DAP10 DAP10 NKG2D->DAP10 Association PI3K PI3K DAP10->PI3K Recruitment & Phosphorylation Activation NK Cell Activation (Cytotoxicity, Cytokine Release) PI3K->Activation Downstream Signaling

Caption: MICA-NKG2D signaling pathway.

Gene_Structure_Workflow DNA_Extraction Genomic DNA Extraction Primer_Design Primer Design (flanking exons) DNA_Extraction->Primer_Design PCR PCR Amplification DNA_Extraction->PCR Primer_Design->PCR Gel Agarose Gel Electrophoresis PCR->Gel Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis & Comparison to Reference Sequencing->Analysis

Caption: Experimental workflow for gene structure analysis.

Section 2: Toxoplasma gondii this compound (Microneme Protein 5)

In the context of the protozoan parasite Toxoplasma gondii, this compound is a microneme protein that plays a regulatory role in the invasion of host cells. It functions as an inhibitor of the subtilisin protease TgSUB1[6][7].

Gene and Protein Structure Analysis

The Toxoplasma gondii this compound protein is a relatively small, secreted protein. The three-dimensional structure of Tgthis compound has been determined by nuclear magnetic resonance (NMR), revealing that it mimics a subtilisin prodomain[6][8]. This structural mimicry is key to its inhibitory function.

Data Presentation: Quantitative Analysis of Toxoplasma gondii this compound
FeatureDescriptionReference
Protein Length 181 amino acids[9][10]
Protein Mass Approximately 19.9 kDa[10]
Function Inhibitor of TgSUB1 protease[6][7]
Cellular Location Micronemes[11]
Experimental Protocols

To study the function of Tgthis compound, the gene is often cloned and expressed in a suitable system.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from T. gondii tachyzoites and reverse transcribe it to complementary DNA (cDNA).

  • Primer Design: Design forward and reverse primers that correspond to the start and end of the this compound coding sequence. The primers should also include restriction enzyme sites for cloning into an expression vector.

  • PCR Amplification: Perform PCR using the designed primers and the T. gondii cDNA as a template to amplify the this compound coding sequence.

  • Vector Ligation: Digest both the PCR product and the expression vector with the chosen restriction enzymes and ligate the this compound gene into the vector.

  • Transformation and Verification: Transform the recombinant plasmid into E. coli for propagation. Verify the correct insertion and sequence of the this compound gene by DNA sequencing.

The physical interaction between Tgthis compound and TgSUB1 can be demonstrated using co-immunoprecipitation.

  • Cell Lysate Preparation: Prepare a lysate from T. gondii parasites that co-express tagged versions of Tgthis compound (e.g., with a His-tag) and TgSUB1.

  • Immunoprecipitation: Incubate the cell lysate with an antibody that specifically recognizes one of the proteins (e.g., an anti-TgSUB1 antibody).

  • Bead Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the other protein (e.g., an anti-His-tag antibody to detect Tgthis compound) to confirm their interaction.

Logical Relationship and Experimental Workflow Visualization

The inhibitory relationship between Tgthis compound and TgSUB1 is central to its function in regulating parasite invasion.

TgMIC5_Function Tgthis compound Tgthis compound TgSUB1 TgSUB1 Protease Tgthis compound->TgSUB1 Inhibits MIC_Processing Microneme Protein Processing TgSUB1->MIC_Processing Mediates Invasion Host Cell Invasion MIC_Processing->Invasion Required for

Caption: Functional relationship of Tgthis compound and TgSUB1.

CoIP_Workflow Lysate Prepare Cell Lysate (co-expressing tagged proteins) IP Immunoprecipitate with Antibody to Protein A Lysate->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash Beads Beads->Wash Elute Elute Bound Proteins Wash->Elute WB Western Blot for Protein B Elute->WB

Caption: Co-Immunoprecipitation experimental workflow.

References

MIC5 Protein Localization in Parasitic Organelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization and function of the microneme protein 5 (MIC5) in parasitic organelles, with a primary focus on Toxoplasma gondii. This document details the regulatory role of this compound in host cell invasion, presents available quantitative data, outlines key experimental protocols, and visualizes associated molecular pathways and workflows.

Introduction

Toxoplasma gondii, an obligate intracellular protozoan parasite, is a globally prevalent pathogen capable of infecting a wide range of warm-blooded animals, including humans. The parasite's ability to successfully invade and replicate within host cells is paramount to its pathogenesis. This process is orchestrated by the sequential secretion of proteins from specialized apical organelles: the micronemes, rhoptries, and dense granules.

Microneme proteins (MICs) are crucial for parasite motility, host cell recognition, and attachment. Among these, this compound has been identified as a key regulator of proteolytic events on the parasite's surface during invasion. Unlike many other MICs, this compound does not possess adhesive domains. Instead, it functions as a modulator of the subtilisin-like serine protease, TgSUB1, thereby influencing the processing of other secreted micronemal proteins essential for invasion. Understanding the precise localization and regulatory function of this compound is critical for elucidating the molecular mechanisms of parasite invasion and for the development of novel therapeutic interventions.

This compound Protein Localization and Function

This compound is synthesized with a signal peptide that directs its entry into the secretory pathway. It is subsequently processed and targeted to the micronemes, the storage site for proteins involved in the initial stages of host cell invasion. Upon stimulation by environmental cues, such as contact with a host cell, the contents of the micronemes, including this compound, are secreted onto the parasite's apical surface.

Once on the surface, this compound plays a crucial role in regulating the activity of the GPI-anchored protease TgSUB1. TgSUB1 is responsible for the proteolytic processing of several other microneme proteins, a step that is essential for their proper function in adhesion and motility. This compound acts as an inhibitor of TgSUB1, preventing excessive or premature cleavage of these substrates. This regulatory interaction ensures that the proteolytic processing of surface adhesins is tightly controlled, both spatially and temporally, during the dynamic process of host cell invasion. The physical interaction with the membrane-anchored TgSUB1 is also responsible for retaining the soluble this compound protein on the parasite's plasma membrane.[1][2]

Quantitative Data on this compound Protein

Quantitative proteomic analyses provide valuable insights into the expression levels of proteins under different conditions. A comparative proteomics study using tandem mass tag (TMT) analysis has quantified the relative abundance of Toxoplasma gondii proteins during intracellular infection of human foreskin fibroblasts (HFFs). The data reveals a significant downregulation of this compound expression in intracellular tachyzoites compared to extracellular parasites.

ProteinAccession NumberFold Change (Intracellular vs. Extracellular)Regulationp-value
Microneme protein this compoundTGVEG_2770800.381Down3.89E-05
Table 1: Quantitative proteomic analysis of this compound expression in Toxoplasma gondii tachyzoites during host cell infection.[3][4]

This downregulation suggests that the expression of this compound is tightly regulated during the parasite's lytic cycle, with higher expression likely required during the extracellular, invasive stage. Further quantitative studies are needed to determine the precise stoichiometry of this compound in relation to TgSUB1 and its substrates on the parasite surface.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound protein localization and function.

Immunofluorescence Assay (IFA) for Protein Localization

This protocol describes the localization of this compound on the surface of extracellular parasites and during host cell invasion.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human Foreskin Fibroblasts (HFFs) grown on coverslips

  • Primary antibodies: rabbit anti-MIC5, mouse anti-SAG1 (surface antigen 1, as a control for extracellular parasites)

  • Fluorophore-conjugated secondary antibodies: goat anti-rabbit IgG (e.g., Alexa Fluor 488), goat anti-mouse IgG (e.g., Alexa Fluor 594)

  • Fixation solution: 4% paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Permeabilization buffer: 0.1% Triton X-100 in PBS (for intracellular staining)

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium with DAPI (for nuclear staining)

Procedure:

  • Parasite Preparation: Harvest freshly egressed tachyzoites from infected HFF monolayers.

  • Surface Staining of Extracellular Parasites:

    • Incubate parasites in suspension with primary antibodies (anti-MIC5 and anti-SAG1) diluted in blocking buffer for 30 minutes on ice.

    • Wash the parasites three times with cold PBS by centrifugation.

    • Resuspend the parasites in blocking buffer containing the appropriate secondary antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the parasites three times with cold PBS.

    • Resuspend the final parasite pellet in a small volume of PBS and apply to a glass slide.

    • Allow to air dry, mount with mounting medium containing DAPI, and seal the coverslip.

  • Invasion Assay Staining:

    • Infect confluent HFF monolayers on coverslips with freshly harvested tachyzoites.

    • Allow invasion to proceed for a short period (e.g., 2-5 minutes) to capture parasites in the process of entry.

    • Fix the coverslips with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • For surface staining of invading parasites: Proceed directly to blocking without permeabilization.

    • For intracellular staining: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with secondary antibodies diluted in blocking buffer for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on glass slides using mounting medium with DAPI.

  • Microscopy: Visualize the stained parasites using a fluorescence or confocal microscope.

Subcellular Fractionation for Microneme Isolation

This protocol describes a method to enrich for microneme organelles from Toxoplasma gondii tachyzoites.

Materials:

  • Large-scale culture of Toxoplasma gondii tachyzoites

  • Lysis buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 250 mM sucrose, with protease inhibitors)

  • Dounce homogenizer or nitrogen cavitation bomb

  • Differential centrifugation equipment (low-speed and high-speed centrifuges)

  • Sucrose gradient solutions (e.g., 30%, 45%, 60% sucrose in lysis buffer)

  • Ultracentrifuge with a swinging-bucket rotor

Procedure:

  • Parasite Harvest and Lysis:

    • Harvest a large pellet of extracellular tachyzoites and wash with cold PBS.

    • Resuspend the parasite pellet in ice-cold lysis buffer.

    • Lyse the parasites using a Dounce homogenizer with a tight-fitting pestle or by nitrogen cavitation. The extent of lysis should be monitored by microscopy.

  • Differential Centrifugation:

    • Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes) to pellet host cell debris and intact parasites.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet larger organelles like mitochondria and rhoptries.

    • Collect the supernatant, which is now enriched in smaller vesicles, including micronemes.

  • Sucrose Density Gradient Ultracentrifugation:

    • Carefully layer the supernatant from the previous step onto a discontinuous sucrose gradient (e.g., 60%, 45%, 30%).

    • Centrifuge at high speed (e.g., 100,000 x g) for several hours in an ultracentrifuge.

    • Micronemes will band at a specific density within the gradient.

  • Fraction Collection and Analysis:

    • Carefully collect the fractions from the sucrose gradient.

    • Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against known microneme marker proteins (e.g., MIC2, MIC4) and markers for other organelles to assess the purity of the microneme fraction.

Visualizations

Signaling and Regulatory Pathways

The following diagram illustrates the regulatory interaction between this compound and TgSUB1 on the surface of the parasite.

MIC5_Regulation_of_TgSUB1 cluster_microneme Microneme cluster_surface Parasite Surface MIC5_m This compound Secretion Secretion MIC5_m->Secretion TgSUB1_m TgSUB1 TgSUB1_m->Secretion MIC5_s This compound TgSUB1_s TgSUB1 MIC5_s->TgSUB1_s Inhibition Substrate Microneme Substrate (e.g., MIC2) TgSUB1_s->Substrate Cleavage Processed_Substrate Processed Substrate Substrate->Processed_Substrate Secretion->MIC5_s Secretion->TgSUB1_s

Caption: Regulatory pathway of TgSUB1 by this compound on the parasite surface.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

IFA_Workflow start Start: Parasite/Cell Culture fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (Optional, for intracellular targets) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-MIC5) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting (with DAPI) secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy Fractionation_Workflow start Start: Parasite Harvest lysis Cell Lysis (Dounce/Cavitation) start->lysis low_speed_cent Low-Speed Centrifugation (Pellet Debris) lysis->low_speed_cent high_speed_cent High-Speed Centrifugation (Pellet Large Organelles) low_speed_cent->high_speed_cent Supernatant sucrose_gradient Sucrose Gradient Ultracentrifugation high_speed_cent->sucrose_gradient Supernatant collection Fraction Collection sucrose_gradient->collection analysis Analysis (Western Blot) collection->analysis

References

An In-depth Technical Guide to MIC5 Lipid Nanoparticles for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA vaccines has revolutionized the landscape of vaccinology, offering a rapid and versatile platform for combating infectious diseases. Central to the success of these vaccines is the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. The composition of these LNPs, particularly the nature of the ionizable lipid, is a critical determinant of vaccine potency and safety. This technical guide provides a comprehensive overview of a novel ionizable lipid, MIC5, and its application in formulating lipid nanoparticles for mRNA vaccine delivery. This compound is part of a series of ionizable lipids characterized by a piperazine core, which has demonstrated significant potential in enhancing mRNA delivery and eliciting robust immune responses. This document will delve into the core aspects of this compound LNPs, including their formulation, physicochemical properties, and in vitro and in vivo performance, with a focus on quantitative data and detailed experimental methodologies.

This compound Lipid Nanoparticle: Composition and Formulation

This compound is a novel ionizable lipid featuring a piperazine core structure. Its chemical formula is C66H136N4O4, with a molecular weight of 1049.81 and a CAS number of 2349307-32-8. Lipid nanoparticles incorporating this compound (this compound-LNPs) are typically formulated with a standard four-component lipid mixture, which is essential for the stable encapsulation and effective delivery of mRNA.

LNP Composition

The typical molar ratio of the lipid components in an LNP formulation is crucial for its structural integrity and biological function. While the precise optimal ratio for this compound may be subject to further optimization for specific applications, a common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid, respectively.

Table 1: Typical Components of a this compound Lipid Nanoparticle Formulation

ComponentExampleMolar Ratio (%) (Typical)Function
Ionizable Lipid This compound50Encapsulates negatively charged mRNA at low pH and facilitates endosomal escape.
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Aids in the formation of the lipid bilayer and enhances stability.
Structural Lipid Cholesterol38.5Modulates membrane fluidity and stability.
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5Controls particle size, prevents aggregation, and increases circulation time.
Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the production of uniform LNPs. The process involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the mRNA.

Protocol:

  • Preparation of Solutions:

    • Lipid Solution (Organic Phase): Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios.

    • mRNA Solution (Aqueous Phase): Dilute the mRNA to the target concentration in a low pH buffer, such as a 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate. The rapid change in solvent polarity induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis and Concentration:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

    • The LNP formulation can then be concentrated to the desired final concentration using techniques such as tangential flow filtration.

Physicochemical Characterization of this compound LNPs

The physical and chemical properties of LNPs are critical quality attributes that influence their in vivo behavior and efficacy.

Table 2: Physicochemical Properties of Reporter Gene-Expressing LNPs

LNP FormulationSize (nm)PDIEncapsulation Efficiency (%)
MIC1-LNP86.8 ± 1.20.12 ± 0.02> 95
MIC2-LNP95.6 ± 2.50.13 ± 0.03> 95
MIC3-LNP102.3 ± 3.10.15 ± 0.02> 95
MIC4-LNP98.7 ± 2.80.14 ± 0.01> 95
This compound-LNP92.4 ± 1.90.11 ± 0.02> 95
MIC6-LNP105.1 ± 3.40.16 ± 0.03> 95
SM-102-LNP90.5 ± 2.10.10 ± 0.02> 95

Data presented as mean ± standard deviation. PDI: Polydispersity Index.

Experimental Protocol: Characterization Assays
  • Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA.

In Vitro and In Vivo Performance of this compound LNP-mRNA

The ultimate measure of an LNP delivery system is its ability to facilitate potent and durable protein expression from the delivered mRNA, both in cell culture and in living organisms.

In Vitro Transfection Efficiency

Studies have shown that LNPs formulated with piperazine-core ionizable lipids, including this compound, can mediate high levels of protein expression in various cell lines.

Table 3: In Vitro Expression of Reporter Genes Delivered by 4N4T-LNPs

LNP FormulationRelative GFP Expression (MFI Fold Change)Relative Luciferase Expression (Bioluminescence Fold Change)
MIC1-LNPHighHigh
MIC2-LNPHighHigh
MIC3-LNPLowLow
MIC4-LNPLowLow
This compound-LNPModerate-HighModerate-High
MIC6-LNPModerate-HighModerate-High
SM-102-LNPModerateModerate

Expression levels are relative to a negative control.

In Vivo Potency and Immunogenicity

In a preclinical study, the efficacy of LNPs formulated with novel ionizable lipids, including this compound, was evaluated for the delivery of an mRNA vaccine encoding the Spike protein of the SARS-CoV-2 Delta variant.

Table 4: In Vivo Performance of DS mRNA Vaccines Formulated with 4N4T-LNPs

Vaccine FormulationAnti-Delta RBD IgG Titer (Endpoint Titer)Neutralizing Antibody Titer (IC50)
MIC1-DS mRNAHighHigh
MIC2-DS mRNAHighHigh
This compound-DS mRNAModerate-HighModerate-High
SM-102-DS mRNAModerateModerate

Data are qualitative summaries from the cited study. RBD: Receptor-Binding Domain.

Experimental Protocol: In Vivo Mouse Immunization and Evaluation
  • Immunization:

    • BALB/c mice are typically used for immunization studies.

    • Mice are immunized intramuscularly with the LNP-mRNA vaccine at specified doses (e.g., 10 µg or 30 µg of mRNA) at week 0 (prime) and week 3 (boost). A control group receives a placebo (e.g., normal saline or empty LNPs).

  • Sample Collection:

    • Blood samples are collected periodically (e.g., every two weeks) to measure antibody responses.

  • Immunogenicity Assays:

    • ELISA: Enzyme-linked immunosorbent assay is used to determine the titers of antigen-specific IgG antibodies in the serum.

    • Neutralization Assay: A pseudovirus or live virus neutralization assay is performed to assess the functional ability of the induced antibodies to block viral entry into cells.

    • T-cell Response: Splenocytes can be isolated from immunized mice and re-stimulated with specific peptides from the vaccine antigen to measure T-cell activation and cytokine production (e.g., via ELISpot or intracellular cytokine staining).

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficient delivery of mRNA to the cytoplasm is a multi-step process involving cellular uptake of the LNP and subsequent escape of the mRNA from the endosome.

Cellular Uptake

LNPs are generally taken up by cells through endocytosis. The specific pathway can vary depending on the cell type and the surface properties of the LNP. For piperazine-containing LNPs, it has been suggested that they can be preferentially taken up by immune cells without the need for specific targeting ligands.

Endosomal Escape

Endosomal escape is a critical and often rate-limiting step in mRNA delivery. The ionizable lipid is the key component mediating this process.

Signaling Pathway for Endosomal Escape:

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early Endosome (pH ~6.0-6.5) LNP This compound-LNP (Neutral Charge) Protonation Protonation of this compound (Positive Charge) LNP->Protonation Endocytosis Membrane_Interaction Interaction with Anionic Lipids Protonation->Membrane_Interaction Membrane_Disruption Endosomal Membrane Disruption Membrane_Interaction->Membrane_Disruption Cytoplasm Cytoplasm Membrane_Disruption->Cytoplasm mRNA Release Translation mRNA Translation (Protein Synthesis) Cytoplasm->Translation

Caption: Proposed mechanism of this compound-LNP endosomal escape.

The piperazine core of this compound contains tertiary amines that become protonated in the acidic environment of the endosome. This positive charge facilitates the interaction of the ionizable lipid with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. The higher N/P ratio of multi-charged lipids like those in the 4N4T series, which includes this compound, is thought to contribute to enhanced endosomal escape.

Experimental Workflows and Logical Relationships

Visualizing the workflow from LNP formulation to in vivo evaluation provides a clear overview of the drug development process.

Experimental Workflow Diagram:

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Microfluidic Mixing (this compound, DSPC, Chol, PEG-Lipid, mRNA) Characterization Size (DLS) PDI (DLS) Encapsulation Efficiency (RiboGreen) Formulation->Characterization Transfection Cell Culture Transfection (e.g., HEK293T, DC2.4) Characterization->Transfection Immunization Mouse Immunization (Intramuscular Injection) Characterization->Immunization Expression_Analysis_vitro Reporter Gene Expression (GFP via Flow Cytometry, Luciferase Assay) Transfection->Expression_Analysis_vitro Immune_Response Antibody Titer (ELISA) Neutralization Assay T-cell Response (ELISpot) Immunization->Immune_Response

Caption: Overall experimental workflow for this compound-LNP mRNA vaccine development.

Conclusion

The ionizable lipid this compound, with its characteristic piperazine core, represents a promising advancement in the field of mRNA vaccine delivery. LNPs formulated with this compound have demonstrated efficient mRNA encapsulation, favorable physicochemical properties, and the ability to induce potent in vitro and in vivo protein expression. Preclinical data suggests that this compound-LNPs can elicit robust and durable humoral and cellular immune responses, positioning them as a strong candidate for the development of next-generation mRNA vaccines. Further research and optimization of this compound-LNP formulations will be crucial in translating this promising technology into clinical applications for a wide range of diseases. This technical guide provides a foundational understanding of this compound-LNPs for researchers and drug developers seeking to leverage this innovative delivery platform.

An In-Depth Technical Guide to MIC5 Lipid Nanoparticle Technology

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of nucleic acid therapeutics has been revolutionized by the advent of lipid nanoparticle (LNP) delivery systems. These LNPs are critical for protecting fragile mRNA payloads and facilitating their entry into cells. Within the diverse family of lipids used in these formulations, ionizable lipids are arguably the most crucial component, playing a key role in nucleic acid encapsulation and endosomal escape. MIC5 is a novel, potent ionizable lipid that has demonstrated significant promise in the formulation of highly effective mRNA vaccines. This technical guide provides a comprehensive overview of this compound LNP technology, its mechanism of action, and detailed experimental protocols based on published research, intended for professionals in the field of drug development and biomedical research.

Core Concepts: What is this compound?

This compound is a novel ionizable lipid developed for the formulation of lipid nanoparticles for vaccine delivery.[1] It is part of a new class of ionizable lipids known as 4N4T, which have been shown to form LNPs with significantly higher mRNA translation efficiency compared to established benchmarks like SM-102-based LNPs.[2][3] The chemical structure of this compound is designed to optimize the delivery of mRNA therapeutics, leading to robust and durable immune responses.[3]

Compound Name Molecular Formula Molecular Weight CAS Number
This compoundC66H136N4O41049.812349307-32-8
The this compound LNP Formulation: Composition and Assembly

The efficacy of an LNP formulation is not solely dependent on the ionizable lipid but on the synergistic interplay of all its components. LNPs are typically composed of four key ingredients: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2]

Table 1: Standard Composition of a this compound-Based Lipid Nanoparticle Formulation

Component Example Molar Ratio (%) Key Function
Ionizable Lipid This compound50Encapsulates negatively charged mRNA at low pH and facilitates endosomal escape.
Helper Phospholipid DSPC10Provides structural integrity to the nanoparticle.
Cholesterol Cholesterol38.5Modulates membrane fluidity and stability.
PEGylated Lipid DMG-PEG 20001.5Controls particle size and prevents aggregation.

The self-assembly of these components into a functional LNP is a critical step, often achieved through rapid mixing techniques like microfluidics.

This protocol describes a standard method for formulating this compound LNPs encapsulating mRNA.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5). The final lipid concentration in the ethanol phase is typically between 10-20 mM.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA cargo in a low pH buffer, such as a 50 mM citrate buffer (pH 4.0). The acidic pH is crucial for the protonation of the ionizable lipid's amine groups, facilitating electrostatic interaction with the negatively charged mRNA backbone.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Connect the syringes to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1. The total flow rate can be adjusted to control particle size, with higher flow rates generally resulting in smaller particles.

    • The rapid mixing within the microfluidic channels causes a rapid increase in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNP core.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis membrane (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, making them more stable in physiological conditions.

LNP_Formulation cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification Lipid_Ethanol Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Device Microfluidic Mixer (Rapid Mixing) Lipid_Ethanol->Microfluidic_Device mRNA_Aqueous mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Aqueous->Microfluidic_Device Dialysis Dialysis against PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) Microfluidic_Device->Dialysis LNP Self-Assembly Final_LNP Purified this compound LNPs Dialysis->Final_LNP Final Formulation

Caption: Workflow for the formulation of this compound LNPs using microfluidic mixing.

Mechanism of Action: How this compound LNPs Deliver mRNA

The delivery of mRNA to the cytoplasm of a target cell by a this compound LNP is a multi-step process.

  • Cellular Uptake: LNPs are taken up by cells primarily through apolipoprotein E (ApoE)-mediated endocytosis. ApoE from the bloodstream adsorbs to the surface of the LNP, which is then recognized by low-density lipoprotein receptors (LDLR) on the cell surface, triggering internalization.

  • Endosomal Entrapment: Once inside the cell, the LNP is enclosed within an endosome. The endosomal compartment has a lower pH (around 5.0-6.5) than the extracellular environment.

  • Endosomal Escape: The acidic environment of the endosome protonates the tertiary amines of the this compound lipid, giving it a positive charge. This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, allowing the mRNA to be released into the cytoplasm.

  • mRNA Translation: In the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the encoded protein (e.g., a viral antigen for a vaccine).

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endosome Endosome (pH 5.0-6.5) LNP This compound LNP ApoE ApoE LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding Ribosome Ribosome Protein Antigen Protein Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Endosome_LNP LNP in Endosome Endosome_LNP->mRNA Endosomal Escape (pH-mediated) Cell_Membrane Cell Membrane LDLR->Endosome_LNP Endocytosis

Caption: Cellular mechanism of this compound LNP-mediated mRNA delivery and protein expression.

Performance and Characterization

The performance of an LNP formulation is assessed through various physicochemical and biological assays.

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the purified LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous formulation.

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

  • In Vitro Transfection Efficiency:

    • Culture a relevant cell line (e.g., HEK293T cells).

    • Treat the cells with this compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP).

    • After a suitable incubation period (e.g., 24 hours), measure the reporter protein expression using a luminometer or fluorescence microscopy/flow cytometry.

  • In Vivo Efficacy (Vaccine Model):

    • Immunize model organisms (e.g., mice) with the this compound LNP-mRNA vaccine.

    • Collect blood samples at various time points post-immunization.

    • Measure the antigen-specific antibody titers (e.g., IgG) and neutralizing antibody titers using ELISA and neutralization assays, respectively.

    • Assess T-cell responses through techniques like ELISpot or intracellular cytokine staining.

Published studies have shown that LNPs formulated with novel 4N4T lipids, including those with structures similar to this compound, exhibit superior performance compared to LNPs formulated with the well-established SM-102 lipid.[3]

Table 2: Comparative In Vivo Immunogenicity of 4N4T-LNP vs. SM-102-LNP mRNA Vaccines

Parameter 4N4T-LNP Vaccine SM-102-LNP Vaccine
RBD-specific IgG Titer Significantly HigherBaseline
Neutralizing Antibody Titer Significantly HigherBaseline
T-cell Response Strong Th1-skewedLower Th1 response

Data is qualitative and based on the findings reported by Chen K, et al. (2022).[3]

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. LNPs formulated with this compound have the potential to elicit more potent and durable immune responses, which could lead to the development of more effective vaccines and other mRNA-based therapeutics. The detailed protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug developers to explore the potential of this compound LNP technology in their own work. As with any drug delivery platform, further optimization of the formulation and a thorough understanding of its in vivo behavior will be critical for clinical translation.

References

The Cellular Odyssey of MIC5 LNP: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific lipid nanoparticle (LNP) formulation designated "MIC5 LNP" is not publicly available in the current scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for ionizable lipid nanoparticles designed for siRNA delivery, which serves as a representative model for a hypothetical this compound LNP.

This technical guide, intended for researchers, scientists, and drug development professionals, elucidates the cellular and molecular journey of a representative ionizable lipid nanoparticle (LNP), herein referred to as this compound LNP, from cellular uptake to the cytoplasmic release of its siRNA payload. The content synthesizes established principles of LNP-mediated nucleic acid delivery, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating critical pathways and workflows using Graphviz diagrams.

Cellular Uptake: Breaching the Cellular Barrier

The initial interaction of this compound LNP with the cell surface culminates in its internalization, a critical first step for successful siRNA delivery. LNPs primarily enter cells through various endocytic pathways.[1][2][3] The specific route can be cell-type dependent and influenced by the physicochemical properties of the LNP, such as size and surface chemistry.[4]

Major uptake pathways include clathrin-mediated endocytosis and macropinocytosis.[1][2][5] Studies have shown that for many LNP formulations, macropinocytosis is a predominant route of entry.[1][4] The internal nanostructure of the LNP, for instance, whether it is lamellar or non-lamellar, can significantly influence the preferred uptake mechanism, with non-lamellar structures potentially utilizing passive, non-endocytic pathways like membrane fusion in addition to active endocytosis.[4][6]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MIC5_LNP This compound LNP Early_Endosome Early Endosome (pH ~6.2-6.8) MIC5_LNP->Early_Endosome Endocytosis (Clathrin-mediated, Macropinocytosis) Membrane Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome siRNA siRNA Late_Endosome->siRNA Endosomal Escape RISC RNA-Induced Silencing Complex (RISC) mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage siRNA->RISC Loading

Fig. 1: Cellular uptake and intracellular trafficking of this compound LNP.

Endosomal Escape: The Critical Juncture

Following endocytosis, the this compound LNP is sequestered within early endosomes, which mature into late endosomes and eventually fuse with lysosomes.[1][5] For the siRNA payload to be effective, it must be released from the endosome into the cytoplasm before lysosomal degradation occurs.[5][] This process, known as endosomal escape, is a major bottleneck in siRNA delivery, with estimates suggesting that only 1-2% of internalized siRNA may reach the cytoplasm.[8][9]

The acidic environment of the late endosome (pH ~5.0-6.0) is the trigger for endosomal escape.[] Ionizable lipids within the this compound LNP, which are neutral at physiological pH, become protonated and positively charged in the acidic endosomal milieu.[8][10] This protonation is central to two main proposed mechanisms of endosomal escape:

  • Membrane Phase Transition: The protonated ionizable lipids interact with anionic lipids present in the endosomal membrane. This interaction can induce a transition from a bilayer to a non-bilayer hexagonal (HII) phase, disrupting the endosomal membrane and allowing the LNP contents to be released into the cytosol.[5]

  • Proton Sponge Effect: The buffering capacity of the ionizable lipids leads to an influx of protons into the endosome, activating proton pumps.[5] To maintain charge equilibrium, chloride ions also enter the endosome, increasing the osmotic pressure. This leads to endosomal swelling and eventual rupture, releasing the siRNA payload.[1][5]

G cluster_endosome Late Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP_Protonation Ionizable Lipids in this compound LNP become Protonated (+) Membrane_Interaction Interaction with Anionic Endosomal Lipids LNP_Protonation->Membrane_Interaction Proton_Influx Proton (H+) Influx LNP_Protonation->Proton_Influx siRNA_Release siRNA Payload Release Membrane_Interaction->siRNA_Release Membrane Destabilization (Hexagonal Phase) Proton_Influx->siRNA_Release Osmotic Swelling & Rupture (Proton Sponge Effect)

Fig. 2: Mechanisms of this compound LNP endosomal escape.

Payload Release and Gene Silencing

Once in the cytoplasm, the this compound LNP disassembles, releasing the siRNA molecules.[3] The siRNA is then recognized and loaded into the RNA-Induced Silencing Complex (RISC).[2][11] The RISC-siRNA complex subsequently binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to its cleavage and degradation. This prevents the translation of the mRNA into a functional protein, resulting in gene silencing.

Data Presentation

The following tables summarize the type of quantitative data typically generated in studies characterizing the mechanism of action of LNPs.

Table 1: Cellular Uptake Efficiency

Cell LineLNP Concentration (nM)Incubation Time (h)Uptake Efficiency (%)Predominant Pathway
HeLa50485 ± 5Macropinocytosis, CME
HepG250478 ± 7CME, Macropinocytosis
Primary Hepatocytes50465 ± 9Macropinocytosis

CME: Clathrin-Mediated Endocytosis. Data are representative and would be determined experimentally.

Table 2: Gene Silencing Efficacy

Target GeneCell LineLNP-siRNA Dose (nM)Time Point (h)mRNA Knockdown (%)
GAPDHHeLa104892 ± 4
Factor VIIPrimary Hepatocytes104888 ± 6
TTRIn vivo (mouse liver)1 mg/kg7295 ± 3

Data are representative and would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating findings on LNP mechanism of action.

Protocol 1: Cellular Uptake Quantification using Flow Cytometry

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in 24-well plates and grow to 70-80% confluency.

  • LNP Preparation: Label the this compound LNP with a fluorescent dye (e.g., Cy5). Prepare serial dilutions of the labeled LNPs in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for a specified time (e.g., 4 hours) at 37°C.

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized LNPs. Detach the cells using trypsin.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the percentage of cells that have taken up the LNPs and the mean fluorescence intensity.

Protocol 2: Endosomal Escape Assay using Galectin Staining

  • Cell Culture and Transfection: Plate cells on glass coverslips. Transfect with fluorescently labeled this compound LNP-siRNA.

  • Incubation: Incubate for various time points (e.g., 6, 12, 24 hours) to allow for LNP uptake and endosomal processing.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., digitonin) that selectively permeabilizes the plasma membrane but not endosomal membranes.

  • Immunostaining: Stain for a marker of ruptured endosomes, such as Galectin-8 or Galectin-9, using a specific antibody conjugated to a different fluorophore.

  • Confocal Microscopy: Image the cells using a confocal microscope. Co-localization of the fluorescent siRNA signal with the galectin puncta in the cytoplasm indicates an endosomal escape event.

G cluster_workflow Experimental Workflow: Endosomal Escape Assay Start Plate cells on coverslips Transfect Transfect with fluorescent LNP-siRNA Start->Transfect Incubate Incubate for various time points Transfect->Incubate Fix_Perm Fix and selectively permeabilize cells Incubate->Fix_Perm Stain Immunostain for Galectin-8/9 Fix_Perm->Stain Image Confocal Microscopy Imaging Stain->Image Analyze Analyze co-localization of siRNA and Galectin puncta Image->Analyze End Quantify Endosomal Escape Analyze->End

Fig. 3: Workflow for assessing endosomal escape.

Conclusion

The mechanism of action of this compound LNP, as represented by the general principles of ionizable LNP-siRNA delivery systems, is a multi-step process involving efficient cellular uptake, critical endosomal escape mediated by pH-sensitive ionizable lipids, and subsequent payload release for gene silencing. Understanding these intricate cellular interactions is paramount for the rational design and optimization of next-generation LNP-based therapeutics to enhance their efficacy and clinical translation.

References

Methodological & Application

Application Notes and Protocols for MIC5 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MIC5 protein from Toxoplasma gondii is a critical component of the parasite's invasion machinery. As a micronemal protein, it plays a regulatory role in the proteolytic processing of other micronemal proteins, which are essential for host cell attachment and penetration. Specifically, this compound has been identified as a key regulator of the subtilisin protease TgSUB1. The proper functioning and regulation of this proteolytic cascade are vital for the parasite's lifecycle and pathogenesis, making this compound a potential target for therapeutic intervention. This document provides a detailed protocol for the expression of recombinant T. gondii this compound in Escherichia coli and its subsequent purification, yielding a highly pure and active protein suitable for structural, biochemical, and drug screening applications.

Principle

The expression of recombinant this compound is achieved using an E. coli expression system, a robust and cost-effective method for producing large quantities of proteins. The this compound gene is cloned into an expression vector, in this case, the pTYB2 plasmid, which appends an intein-chitin binding domain (CBD) tag to the C-terminus of the protein. This tag facilitates a two-step purification process. The first step involves affinity chromatography on a chitin resin, which specifically binds the CBD tag. Subsequently, the intein tag is induced to self-cleave by the addition of a thiol reagent, releasing the untagged this compound protein from the resin. A final polishing step using size-exclusion chromatography removes any remaining contaminants and aggregates, resulting in a highly purified and homogenous protein preparation.

Quantitative Data Summary

ParameterValueReference
Expression System Escherichia coli BL21 (DE3)[1]
Expression Vector pTYB2[1]
Culture Medium Luria Bertani (LB) or Minimal Medium (for isotopic labeling)[1]
Induction 0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG)[1]
Typical Final Yield ~5 mg/L of culture[2]
Purity >95%[1][3]
Molecular Weight (recombinant) ~15 kDa[1]

Experimental Protocols

Cloning of this compound into pTYB2 Expression Vector
  • Gene Amplification: Amplify the coding sequence of Toxoplasma gondii this compound (excluding the signal peptide) by Polymerase Chain Reaction (PCR). Design primers with appropriate restriction sites for cloning into the pTYB2 vector.

  • Vector and Insert Preparation: Digest both the amplified this compound PCR product and the pTYB2 vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the linearized pTYB2 vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

  • Selection and Verification: Select positive clones on LB agar plates containing the appropriate antibiotic (e.g., ampicillin). Verify the correct insertion of the this compound gene by colony PCR and DNA sequencing.

Expression of Recombinant this compound
  • Transformation: Transform the verified pTYB2-MIC5 plasmid into chemically competent E. coli BL21 (DE3) expression host cells.

  • Starter Culture: Inoculate a single colony of transformed BL21 (DE3) cells into 50 mL of Luria-Bertani (LB) medium supplemented with 100 µg/mL ampicillin. Incubate overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium (with 100 µg/mL ampicillin) with the overnight starter culture.

  • Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]

  • Expression: Continue to incubate the culture for 3-4 hours at 37°C.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Purification of Recombinant this compound

a. Cell Lysis

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (20 mM HEPES pH 7.5, 500 mM NaCl, 1 mM EDTA).

  • Lyse the cells by sonication on ice or by using a cell disruptor.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet the cell debris.

b. Chitin Affinity Chromatography

  • Column Preparation: Equilibrate a chitin resin column with 10 column volumes of Column Buffer (20 mM HEPES, pH 7.5, 500 mM NaCl, 1 mM EDTA).[1]

  • Loading: Load the clarified cell lysate onto the equilibrated chitin column.

  • Washing: Wash the column with at least 20 column volumes of Column Buffer to remove unbound proteins.

  • On-Column Cleavage: To induce intein self-cleavage, quickly flush the column with 3 column volumes of Cleavage Buffer (20 mM HEPES, pH 8.0, 500 mM NaCl, 1 mM EDTA, 50 mM Dithiothreitol (DTT)).[1]

  • Incubation: Stop the column flow and incubate at 4°C for 16-24 hours to allow for efficient cleavage.

  • Elution: Elute the cleaved, untagged this compound protein with Column Buffer. Collect fractions and analyze by SDS-PAGE.

c. Size-Exclusion Chromatography (Gel Filtration)

  • Sample Concentration: Pool the fractions containing this compound and concentrate the protein using an appropriate centrifugal filter unit.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 75) with Gel Filtration Buffer (25 mM KH2PO4, pH 7.2, 150 mM NaCl).[1]

  • Chromatography: Load the concentrated this compound sample onto the equilibrated column and run the chromatography.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

  • Final Concentration and Storage: Pool the pure fractions, concentrate to the desired concentration, and store at -80°C. For NMR studies, the protein can be exchanged into an NMR buffer (25 mM KH2PO4, pH 7.2, 100 mM NaCl).[1]

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR This compound Gene Amplification Digestion Vector & Insert Digestion PCR->Digestion Ligation Ligation into pTYB2 Digestion->Ligation Transformation_DH5a Transformation (DH5α) Ligation->Transformation_DH5a Verification Plasmid Verification Transformation_DH5a->Verification Transformation_BL21 Transformation (BL21(DE3)) Verification->Transformation_BL21 Culture Cell Culture & Growth Transformation_BL21->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity_Chrom Chitin Affinity Chromatography Lysis->Affinity_Chrom Cleavage On-Column Cleavage Affinity_Chrom->Cleavage Elution Elution of this compound Cleavage->Elution SEC Size-Exclusion Chromatography Elution->SEC Final_Product Pure this compound Protein SEC->Final_Product

Caption: Experimental workflow for the expression and purification of recombinant this compound protein.

mic5_pathway cluster_parasite Toxoplasma gondii This compound This compound TgSUB1 TgSUB1 (Protease) This compound->TgSUB1 Inhibition Microneme_Proteins Other Micronemal Proteins (e.g., MIC2, MIC4) TgSUB1->Microneme_Proteins Proteolytic Cleavage Processed_Proteins Processed Adhesins Microneme_Proteins->Processed_Proteins Host_Cell_Invasion Host Cell Invasion Processed_Proteins->Host_Cell_Invasion

Caption: Simplified signaling pathway of this compound-mediated regulation of TgSUB1 and its downstream effects.

References

Application Notes and Protocols for Generating a MIC5 Gene Knockout in Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Toxoplasma gondii, an obligate intracellular protozoan parasite, serves as a crucial model organism for the phylum Apicomplexa. Its genetic tractability has enabled in-depth study of parasite biology, including the mechanisms of host cell invasion. A key component of the invasion machinery is the secretion of microneme proteins (MICs). The processing of these proteins on the parasite surface is a highly regulated event. The T. gondii microneme protein 5 (MIC5) is a secretory protein that functions as a key regulator of this process. It is not essential for parasite viability or invasion but modulates the activity of surface proteases, such as TgSUB1, thereby influencing the proteolytic processing of other crucial micronemal proteins involved in host cell attachment and motility.[1][2] Genetic ablation of this compound leads to enhanced trimming of several surface proteins, highlighting its role in orchestrating the molecular events of invasion.[1]

This document provides a detailed protocol for generating a this compound gene knockout (Δthis compound) in Toxoplasma gondii tachyzoites using the CRISPR/Cas9 system. The protocol covers parasite culture, construct design, transfection, mutant selection, and comprehensive verification methods.

Molecular Pathway Involving this compound

The this compound protein is secreted onto the parasite's surface where it regulates the activity of the subtilisin protease TgSUB1 (also referred to as MPP2).[1][2] By inhibiting TgSUB1, this compound prevents or reduces the proteolytic cleavage of other secreted microneme proteins, such as MIC2 and MIC4. This regulatory role is crucial for modulating the parasite's adhesive properties and motility during host cell invasion.

MIC5_Pathway cluster_surface Parasite Surface This compound Tgthis compound SUB1 TgSUB1 Protease This compound->SUB1 Inhibition MIC2 MIC2 SUB1->MIC2 Cleavage MIC4 MIC4 SUB1->MIC4 Cleavage Processed_MICs Processed Surface Proteins (e.g., MIC2⁹⁵, MIC4⁵⁰) MIC2->Processed_MICs MIC4->Processed_MICs

Caption: Functional pathway of this compound in regulating surface protein processing.

Experimental Workflow for this compound Knockout Generation

The generation of a stable this compound knockout parasite line involves a systematic workflow beginning with the design of CRISPR/Cas9 guide RNAs targeting the this compound gene, followed by transfection of T. gondii tachyzoites, selection of resistant mutants, clonal isolation, and finally, molecular verification of the gene disruption.

Knockout_Workflow cluster_A Preparation Phase cluster_B Gene Editing Phase cluster_C Isolation Phase cluster_D Analysis Phase A Step 1: Design & Preparation B Step 2: Transfection A->B C Step 3: Selection & Cloning B->C D Step 4: Verification C->D A1 Design sgRNA for this compound Gene A2 Clone sgRNA into Cas9 Vector A1->A2 B2 Electroporate Parasites with Cas9/sgRNA Plasmid & Donor DNA A2->B2 A3 Prepare Donor DNA (Selectable Marker + Homology Arms) A3->B2 B1 Culture T. gondii Tachyzoites B1->B2 C1 Apply Drug Selection (e.g., Pyrimethamine) C2 Isolate Clonal Populations (Limiting Dilution) C1->C2 D1 Genomic DNA Extraction C2->D1 D3 Western Blot (this compound Protein) C2->D3 D4 Phenotypic Analysis (ESA) C2->D4 D2 PCR Analysis D1->D2

Caption: Workflow for generating and verifying a this compound knockout parasite.

Quantitative Data Summary

Genetic deletion of this compound results in observable changes in the proteolytic processing of other secreted microneme proteins. The table below summarizes the expected phenotypic outcomes based on published findings.[1]

Protein AnalyzedParental Strain (Wild-Type)Δthis compound Strain (Knockout)Method of Analysis
This compound PresentAbsentWestern Blot
MIC2 Processed from ~115 kDa to 100 kDa (MIC2¹⁰⁰) and 95 kDa (MIC2⁹⁵) forms. Both forms are present in secreted antigens.Enhanced processing. Relative decrease in the 100 kDa form and a relative increase in the fully processed 95 kDa form.Western Blot (ESA)
MIC4 Processed from 75 kDa to a secreted 70 kDa form (MIC4⁷⁰), which is further processed to a 50 kDa fragment (MIC4⁵⁰).Enhanced processing. Relative decrease in the 70 kDa form and a relative increase in the 50 kDa fragment.Western Blot (ESA)
AMA1 Normal processing.No significant change in processing.Western Blot (ESA)

Experimental Protocols

Parasite and Host Cell Culture

This protocol is for the routine maintenance of Toxoplasma gondii tachyzoites (e.g., RH or RH Δku80Δhxgprt strains) in human foreskin fibroblast (HFF) host cells. The Δku80 background is recommended as it enhances the efficiency of homologous recombination.

Materials:

  • HFF cell line (ATCC SCRC-1041)

  • T. gondii tachyzoites

  • DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • T-25 or T-75 culture flasks

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture HFFs in supplemented DMEM at 37°C in a 5% CO₂ incubator.

  • Grow HFFs to a confluent monolayer in a T-25 flask.

  • Aspirate the medium and infect the monolayer with freshly harvested tachyzoites.

  • Allow parasites to replicate for 48-72 hours, until host cell lysis is observed.

  • Harvest parasites by scraping the host cell monolayer and passing the suspension through a 27-gauge needle to lyse remaining host cells.

  • Filter the parasite suspension through a 5.0 µm pore filter to remove host cell debris.

  • Count the purified tachyzoites using a hemocytometer for use in subsequent experiments.

Generation of this compound Knockout Constructs (CRISPR/Cas9)

This protocol describes the creation of the necessary DNA components to knock out the this compound gene by replacing it with a selectable marker via CRISPR/Cas9-mediated homologous recombination.

Materials:

  • pSAG1::Cas9-U6::sgUPRT plasmid (or similar vector for expressing Cas9 and a guide RNA)

  • T. gondii genomic DNA

  • Selectable marker cassette (e.g., DHFR-TS* for pyrimethamine resistance)

  • Primers for sgRNA and homology arms (see below)

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents

Protocol:

  • sgRNA Design:

    • Identify the genomic sequence of the this compound gene (e.g., from ToxoDB.org).

    • Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting an exon near the 5' end of the this compound coding sequence. The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for S. pyogenes Cas9.

    • Example sgRNA target: [20-nt sequence]NGG

  • Cloning sgRNA into Cas9 Vector:

    • Synthesize oligonucleotides corresponding to the designed sgRNA.

  • Donor DNA (Repair Template) Preparation:

    • Design primers to amplify ~500 bp regions directly upstream (5' homology arm) and downstream (3' homology arm) of the this compound coding sequence from T. gondii genomic DNA.

    • Amplify the DHFR-TS* selectable marker by PCR.

    • Using fusion PCR, stitch the 5' homology arm, the DHFR-TS* cassette, and the 3' homology arm together to create a single linear DNA fragment. This fragment will serve as the repair template.

Transfection of T. gondii Tachyzoites

Materials:

  • Freshly harvested and purified tachyzoites

  • sgRNA-MIC5/Cas9 plasmid (~20 µg)

  • This compound donor DNA fragment (~5-10 µg)

  • Cytomix buffer (120 mM KCl, 0.15 mM CaCl₂, 10 mM K₂HPO₄/KH₂PO₄ pH 7.6, 25 mM HEPES pH 7.6, 2 mM EDTA, 5 mM MgCl₂)

  • Electroporator and 4-mm gap cuvettes

Protocol:

  • Resuspend 1-2 x 10⁷ tachyzoites in 400 µL of ice-cold Cytomix buffer.

  • Add the sgRNA-MIC5/Cas9 plasmid and the donor DNA to the parasite suspension.

  • Transfer the mixture to an electroporation cuvette and keep on ice.

  • Electroporate using settings such as 2.0 kV, 25 µF, 50 Ω.

  • After electroporation, allow the cuvette to rest on ice for 10 minutes.

  • Inoculate the transfected parasites onto a confluent monolayer of HFFs in a T-25 flask.

Selection and Cloning of Mutant Parasites

Materials:

  • Transfected parasite culture

  • Selection drug (e.g., 1 µM Pyrimethamine for DHFR-TS*)

  • 96-well plates with confluent HFF monolayers

Protocol:

  • At 24 hours post-transfection, replace the culture medium with medium containing the selection drug.

  • Maintain the culture under selection, changing the medium every 2-3 days, until resistant parasites emerge and lyse the monolayer (typically 5-10 days).

  • Harvest the resistant population.

  • Perform limiting dilution to isolate clonal populations. Serially dilute the resistant parasites and plate them into 96-well plates containing HFF monolayers, aiming for less than one parasite per well.

  • After 7-10 days, identify wells with single plaques and expand these clonal populations for verification.

Verification of this compound Gene Knockout

Protocol:

  • Extract genomic DNA (gDNA) from the wild-type (WT) parental strain and the putative Δthis compound clonal lines.

  • Perform diagnostic PCR using the primer pairs described below.

  • Primer Pair 1 (Flanking Check):

    • Forward Primer (P1): Binds upstream of the 5' homology arm.

    • Reverse Primer (P2): Binds downstream of the 3' homology arm.

    • Expected Results: The Δthis compound strain will yield a larger band than the WT strain due to the insertion of the selectable marker. (e.g., WT: ~1 kb, Δthis compound: ~2.5 kb if marker is 1.5 kb).

  • Primer Pair 2 (Internal Check - WT):

    • Forward Primer (P3): Binds within the this compound coding sequence.

    • Reverse Primer (P4): Binds within the this compound coding sequence.

    • Expected Results: A band will be present in the WT strain but absent in the Δthis compound strain.

  • Primer Pair 3 (Integration Check):

    • Forward Primer (P1): Same as flanking check.

    • Reverse Primer (P5): Binds within the selectable marker cassette.

    • Expected Results: A band will be present only in the Δthis compound strain, confirming correct 5' integration.

Protocol:

  • Digest ~10 µg of gDNA from WT and Δthis compound parasites with a suitable restriction enzyme that cuts outside the targeted region and within the selectable marker.

  • Separate the digested DNA on a 0.8% agarose gel and transfer to a nylon membrane.

  • Hybridize the membrane with a labeled DNA probe corresponding to a region of the this compound gene that was deleted or to the selectable marker.

  • Expected Results: The probe should reveal a size shift in the DNA fragment from the Δthis compound strain compared to the WT, confirming the gene replacement event.

Protocol:

  • Prepare total protein lysates from ~1x10⁷ WT and Δthis compound tachyzoites.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for this compound.

  • As a loading control, re-probe the membrane with an antibody against a constitutively expressed parasite protein (e.g., SAG1 or actin).

  • Expected Results: The band corresponding to this compound protein will be present in the WT lysate but absent in the Δthis compound lysate.

Phenotypic Analysis of Protein Processing

This protocol assesses the functional consequence of the this compound knockout by analyzing the processing of other microneme proteins in excreted-secreted antigens (ESA).

Protocol:

  • Harvest equal numbers of WT and Δthis compound tachyzoites and resuspend in serum-free DMEM.

  • Induce microneme secretion by incubating the parasites in 1% ethanol for 15 minutes at 37°C.

  • Pellet the parasites by centrifugation and collect the supernatant, which contains the ESA proteins.

  • Concentrate the ESA proteins and analyze by Western blot using antibodies against MIC2 and MIC4.

  • Expected Results: As summarized in the data table, the Western blot should show a shift towards more processed forms of MIC2 and MIC4 in the ESA from Δthis compound parasites compared to WT.[1]

References

Application Notes and Protocols for Studying Protein Interactions of Mitochondrial Contact Site and Cristae Organizing System (MICOS) Complex Subunits

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Protein Nomenclature: Initial searches for "MIC5 protein" did not yield a recognized mitochondrial protein with this designation. It is possible that "this compound" is a non-standard alias or a typographical error. The Mitochondrial Contact Site and Cristae Organizing System (MICOS) complex is a key player in mitochondrial inner membrane architecture, and its subunits are designated with "Mic" followed by a number (e.g., Mic10, Mic60). Given the mitochondrial context of the request, these application notes will focus on the techniques for studying protein interactions of the MICOS complex subunits, using Mic60 as a primary example. Should "this compound" refer to a different protein, the fundamental principles and protocols described herein can be adapted accordingly.

These application notes provide an overview of established and effective techniques for elucidating the protein interaction network of MICOS subunits. The protocols are intended for researchers, scientists, and drug development professionals familiar with standard molecular and cell biology laboratory procedures.

Introduction to the MICOS Complex

The MICOS complex is a multi-subunit protein assembly located at the mitochondrial inner membrane. It plays a crucial role in the formation and maintenance of cristae junctions, which are narrow tubular openings that connect the cristae to the inner boundary membrane. The proper architecture of mitochondrial cristae is essential for efficient oxidative phosphorylation and other mitochondrial functions. In humans, the MICOS complex is composed of several core and associated subunits, including Mic10, Mic13, Mic19, Mic25, Mic26, Mic27, and the central scaffold protein, Mic60 (also known as Mitofilin).[1][2][3][4][5] Understanding the interactions between these subunits and with other mitochondrial proteins is vital for deciphering the mechanisms of mitochondrial morphogenesis and function in health and disease.[6]

Key Techniques for Studying MICOS Protein Interactions

Several robust methods can be employed to investigate the protein-protein interactions of MICOS subunits. The choice of technique will depend on the specific research question, such as identifying novel interactors, confirming a suspected interaction, or quantifying the binding affinity. The primary methods covered in these notes are:

  • Co-Immunoprecipitation (Co-IP) followed by Western Blotting or Mass Spectrometry (MS) to identify interacting partners in situ.

  • Yeast Two-Hybrid (Y2H) screening to identify binary protein-protein interactions.

  • Affinity Purification-Mass Spectrometry (AP-MS) for a comprehensive and unbiased identification of interaction networks.

Data Presentation: Quantitative Analysis of Protein Interactions

Quantitative data from protein interaction studies are crucial for understanding the stoichiometry and affinity of the interactions. Below is an example table summarizing hypothetical quantitative data for Mic60 interactions. Actual values must be determined experimentally.

Bait ProteinPrey ProteinMethodDissociation Constant (Kd)Notes
Mic60Mic19Co-IP, Y2H~50 nMCore MICOS subcomplex interaction
Mic60Mic25Co-IP, Y2H~100 nMCore MICOS subcomplex interaction
Mic60SAMM50AP-MS~200 nMInteraction with the outer membrane SAM complex
Mic60OPA1Proximity LigationNot determinedInteraction involved in cristae remodeling

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) of Mic60 from Isolated Mitochondria

This protocol describes the immunoprecipitation of a MICOS subunit (using Mic60 as an example) to identify its interacting partners from isolated mitochondrial fractions.

Materials:

  • Cell culture expressing epitope-tagged Mic60 (e.g., FLAG-Mic60 or HA-Mic60).

  • Mitochondria isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors).

  • Mitochondrial lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or digitonin for milder solubilization, with protease inhibitors).

  • Anti-epitope tag antibody (e.g., anti-FLAG or anti-HA).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with a lower concentration of detergent).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

  • Mitochondria Isolation:

    • Harvest cultured cells and homogenize them in ice-cold mitochondria isolation buffer using a Dounce homogenizer.

    • Perform differential centrifugation to enrich for the mitochondrial fraction. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.

  • Mitochondrial Lysis:

    • Resuspend the mitochondrial pellet in ice-cold mitochondrial lysis buffer. The choice of detergent is critical; digitonin is often used to selectively solubilize the outer membrane, while stronger detergents like NP-40 will solubilize both membranes.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Clarify the lysate by centrifugation at high speed to pellet insoluble material.

  • Immunoprecipitation:

    • Pre-clear the mitochondrial lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-epitope tag antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

    • For unbiased discovery of interacting proteins, the eluate can be subjected to mass spectrometry analysis (see Protocol 3).

Diagram: Co-Immunoprecipitation Workflow for MICOS Subunits

CoIP_Workflow start Cells expressing epitope-tagged Mic60 mito_iso Mitochondria Isolation start->mito_iso mito_lysis Mitochondrial Lysis mito_iso->mito_lysis ip Immunoprecipitation (with anti-tag Ab) mito_lysis->ip wash Washing ip->wash elution Elution wash->elution analysis Analysis (Western Blot or MS) elution->analysis

Caption: Workflow for Co-Immunoprecipitation of a MICOS subunit.

Protocol 2: Yeast Two-Hybrid (Y2H) Screening for Binary Interactions

The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.[7] In this system, a "bait" protein (e.g., a domain of Mic60) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins is fused to a transcriptional activation domain (AD). An interaction between the bait and a prey protein reconstitutes a functional transcription factor, leading to the expression of reporter genes.

Materials:

  • Yeast strains (e.g., AH109, Y2HGold).

  • Bait plasmid (e.g., pGBKT7) containing the Mic60 coding sequence.

  • Prey library plasmid (e.g., pGADT7) from a relevant cDNA library (e.g., human heart or liver).

  • Yeast transformation reagents.

  • Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

  • Bait Plasmid Construction and Autoactivation Test:

    • Clone the coding sequence for the Mic60 domain of interest into the bait plasmid.

    • Transform the bait plasmid into the appropriate yeast strain.

    • Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates to test for autoactivation of the reporter genes. The bait should not activate the reporters on its own.

  • Library Screening:

    • Transform the prey cDNA library into a yeast strain of the opposite mating type.

    • Perform a yeast mating between the bait-containing strain and the prey library strain.

    • Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for positive interactions.

  • Identification of Positive Clones:

    • Isolate plasmids from the positive yeast colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

  • Confirmation of Interactions:

    • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

    • Perform a one-on-one mating with a control bait (e.g., empty pGBKT7) to ensure the interaction is specific.

Diagram: Yeast Two-Hybrid Principle

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction DBD_Bait_NI DBD-Bait (Mic60) Promoter_NI Promoter DBD_Bait_NI->Promoter_NI binds AD_Prey_NI AD-Prey Reporter_NI Reporter Gene (OFF) DBD_Bait_I DBD-Bait (Mic60) Promoter_I Promoter DBD_Bait_I->Promoter_I binds AD_Prey_I AD-Prey AD_Prey_I->DBD_Bait_I Reporter_I Reporter Gene (ON) Promoter_I->Reporter_I activates

Caption: Principle of the Yeast Two-Hybrid system.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a high-throughput technique for identifying protein interaction networks.[8][9] It is similar to Co-IP but is coupled with mass spectrometry for comprehensive identification of co-purified proteins.

Materials:

  • Same as for Protocol 1.

  • Mass spectrometry-compatible elution buffer (e.g., 50 mM ammonium bicarbonate with a denaturant like urea).

  • Enzymes for in-solution or on-bead digestion (e.g., trypsin).

  • Reagents for peptide cleanup (e.g., C18 desalting columns).

Procedure:

  • Affinity Purification:

    • Follow steps 1-4 of the Co-IP protocol (Protocol 1).

  • Elution and Digestion:

    • Elute the protein complexes from the beads using a mass spectrometry-compatible buffer.

    • Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer with trypsin and incubating overnight at 37°C.

  • Peptide Preparation:

    • Reduce and alkylate the cysteine residues in the eluted proteins or peptides.

    • Digest the proteins with trypsin if not already done on-bead.

    • Desalt and concentrate the resulting peptides using C18 columns.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify the proteins.

    • Use bioinformatics tools to filter out non-specific binders and contaminants by comparing the results with control immunoprecipitations (e.g., using an unrelated bait protein or an empty vector).

    • Construct a protein interaction network based on the high-confidence interactors.

Diagram: AP-MS Experimental Workflow

APMS_Workflow start Mitochondrial Lysate ap Affinity Purification start->ap digestion On-bead or In-solution Digestion (Trypsin) ap->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Database Search & Bioinformatics lcms->data_analysis network Protein Interaction Network data_analysis->network

Caption: Workflow for Affinity Purification-Mass Spectrometry.

References

Application Notes and Protocols: Production and Validation of MIC5 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes provide a comprehensive overview of the methodologies for the production and validation of antibodies targeting the MIC5 protein. While this compound is notably characterized as a micronemal protein in Toxoplasma gondii (Tgthis compound), an immunodominant antigen, the protocols detailed below are broadly applicable for the development and characterization of novel antibodies against any specific this compound protein of interest.[1] These guidelines are designed to assist researchers in producing and validating highly specific and sensitive antibodies for use in a variety of immunoassays.

I. This compound Antibody Production

The generation of a high-quality antibody is the foundational step for any subsequent immunological application. The choice between monoclonal and polyclonal antibody production will depend on the desired specificity, reproducibility, and scale of the intended assays. Recombinant antibody production offers an alternative with high lot-to-lot consistency.[2][3]

Antigen Design and Preparation

The initial and most critical step in antibody production is the design and preparation of the antigen. For this compound, this typically involves the production of a recombinant protein or a synthetic peptide.

Recombinant Protein Production:

  • Gene Synthesis and Cloning: The gene sequence encoding the full-length this compound protein or a specific immunogenic fragment is synthesized and cloned into an appropriate expression vector. Common expression systems include bacteria (E. coli), yeast, insect cells, or mammalian cells.[2][4][5]

  • Expression and Purification: The expression of the recombinant this compound protein is induced in the chosen host system. The protein is then purified using affinity chromatography, often employing a tag (e.g., His-tag, GST-tag) fused to the recombinant protein.[6]

Synthetic Peptide Design:

  • Epitope Prediction: Bioinformatic tools are used to predict immunogenic epitopes within the this compound protein sequence. Ideal epitopes are typically 10-20 amino acids in length, located on the protein surface, and possess a degree of hydrophilicity.

  • Peptide Synthesis and Conjugation: The selected peptide is chemically synthesized. To enhance immunogenicity, the peptide is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Immunization Protocol

The immunization protocol aims to elicit a robust immune response against the this compound antigen in the host animal.

Experimental Protocol: Immunization for Polyclonal Antibody Production in Rabbits

  • Pre-immunization Bleed: Collect a pre-immune serum sample from the rabbit to serve as a negative control.

  • Antigen Emulsification: Prepare an emulsion of the purified this compound recombinant protein or conjugated peptide with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

  • Primary Immunization: Inject the emulsified antigen subcutaneously at multiple sites on the rabbit.

  • Booster Injections: Administer booster injections of the antigen emulsified in incomplete adjuvant every 2-4 weeks.

  • Titer Monitoring: After each boost, collect a small blood sample and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Final Bleed and Serum Collection: Once a high antibody titer is achieved, perform a final bleed and separate the serum, which contains the polyclonal antibodies.

Monoclonal Antibody Production (Hybridoma Technology)

For applications requiring high specificity and a continuous supply of identical antibodies, monoclonal antibody production using hybridoma technology is the preferred method.[7][8]

G cluster_0 Immunization cluster_1 Hybridoma Generation cluster_2 Screening and Cloning cluster_3 Antibody Production Immunization Immunize Mouse with this compound Antigen IsolateSpleen Isolate Spleen Cells (B-lymphocytes) Immunization->IsolateSpleen Fusion Fuse Spleen Cells and Myeloma Cells IsolateSpleen->Fusion Myeloma Myeloma Cells (immortal) Myeloma->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas HAT Select for Hybridomas (HAT medium) Hybridomas->HAT Screening Screen Supernatants for this compound-specific Antibodies (ELISA) HAT->Screening Cloning Clone Positive Hybridomas by Limiting Dilution Screening->Cloning Expansion Expand Positive Clones Cloning->Expansion Production Large-scale Antibody Production (in vitro or in vivo) Expansion->Production Purification Purify Monoclonal Antibodies Production->Purification

II. This compound Antibody Validation

Thorough validation is essential to ensure that the antibody is specific, sensitive, and reproducible in the intended application.[9][10] The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation.[11]

Western Blot (WB)

Western blotting is a fundamental technique to verify that the antibody recognizes the this compound protein at its expected molecular weight.[10][12]

Experimental Protocol: Western Blotting

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express this compound. Include a negative control lysate from cells lacking this compound expression if available.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with the anti-MIC5 antibody at an optimized dilution overnight at 4°C with gentle agitation.[15][16][17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[17]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera-based imager or X-ray film.[13][17]

Data Presentation: Western Blot Validation of Anti-MIC5 Antibody

Lysate SourceExpected MW of this compound (kDa)Observed Band (kDa)Signal Intensity (Arbitrary Units)
This compound-transfected HEK293T~25~2515,234
Wild-type HEK293T~25No Band150
T. gondii Tachyzoites~22 (mature form)~2212,876
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method to quantify the amount of this compound in a sample and to determine the antibody's affinity and specificity.

Experimental Protocol: Indirect ELISA

  • Plate Coating: Coat the wells of a 96-well microplate with the purified this compound recombinant protein or peptide overnight at 4°C.[7][18]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBST).

  • Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[18]

  • Primary Antibody Incubation: Add serial dilutions of the anti-MIC5 antibody to the wells and incubate for 2 hours at room temperature.[18]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[19]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color change is observed.[18]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation: ELISA Titer Determination for Anti-MIC5 Serum

Serum DilutionAbsorbance at 450 nm (OD450)
1:1,0002.85
1:10,0002.10
1:100,0001.25
1:1,000,0000.35
Pre-immune Serum (1:1,000)0.15
Immunohistochemistry (IHC)

IHC allows for the visualization of this compound protein expression and localization within tissue sections.[20][21]

Experimental Protocol: IHC on Paraffin-Embedded Tissues

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.[22]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.[22]

  • Permeabilization: If required for intracellular targets, permeabilize the tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.[22]

  • Primary Antibody Incubation: Incubate the sections with the anti-MIC5 antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex, or use a polymer-based detection system.

  • Chromogen Detection: Add a chromogen substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

Data Presentation: IHC Staining Results for this compound in Toxoplasma-infected Tissue

Tissue TypeStaining PatternLocalizationIntensity
Infected Brain TissuePunctateApical end of tachyzoites+++
Uninfected Brain TissueNo specific stainingN/A-
Infected Liver TissuePunctateApical end of tachyzoites+++
Flow Cytometry

Flow cytometry can be used to identify and quantify cell populations expressing this compound, particularly for surface-expressed or intracellular this compound in single-cell suspensions.[23]

Experimental Protocol: Intracellular Staining for Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.

  • Surface Staining (Optional): If co-staining for surface markers, incubate cells with fluorochrome-conjugated antibodies against surface antigens.

  • Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer).

  • Intracellular Staining: Incubate the permeabilized cells with the anti-MIC5 antibody.

  • Secondary Antibody Staining: If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorochrome-conjugated secondary antibody.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Data Presentation: Flow Cytometry Analysis of this compound Expression

Cell TypePercentage of this compound-Positive Cells (%)Mean Fluorescence Intensity (MFI)
This compound-transfected Jurkat cells95.258,900
Wild-type Jurkat cells1.5350
T. gondii-infected fibroblasts45.8 (gated on infected cells)42,300

III. This compound Signaling and Functional Interactions

While a specific signaling pathway for this compound in mammalian cells is not well-defined, its known interaction in Toxoplasma gondii involves the regulation of the subtilisin protease TgSUB1, which is crucial for the processing of other microneme proteins involved in host cell invasion.[6] A hypothetical signaling pathway diagram illustrates how a protein like this compound could be integrated into a cellular signaling network.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor This compound This compound Receptor->this compound activates Kinase1 Kinase 1 This compound->Kinase1 inhibits Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF phosphorylates Gene Target Gene Expression TF->Gene

Conclusion

The production of a reliable anti-MIC5 antibody requires a systematic approach, from careful antigen design to rigorous validation across multiple applications. The protocols and data presentation formats provided in these application notes serve as a detailed guide for researchers. Adherence to these methodologies will ensure the generation of a high-quality reagent suitable for advancing research into the function of this compound.

References

Application Notes and Protocols for Studying Mitochondrial Contact Site and Cristae Organizing System (MICOS) Subunit Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The mitochondrial contact site and cristae organizing system (MICOS) is a large protein complex located in the inner mitochondrial membrane. It plays a critical role in maintaining mitochondrial architecture, particularly the formation and stabilization of cristae junctions, which are essential for efficient oxidative phosphorylation and other mitochondrial functions.[1][2][3] The MICOS complex is composed of several subunits, organized into two main subcomplexes: the MIC10 subcomplex (including MIC10, MIC13, MIC26, and MIC27) and the MIC60 subcomplex (including MIC60, MIC19, and MIC25).[2][4][5] Disruptions in the MICOS complex have been linked to various human diseases, including mitochondrial hepato-encephalopathy.[4][6] This document provides a detailed guide for utilizing CRISPR-Cas9 technology to study the function of a specific MICOS subunit.

Key Functions of the MICOS Complex:

  • Cristae Junction Formation: The MICOS complex is a key player in the formation of cristae junctions, the narrow tubular openings that connect the cristae to the inner boundary membrane.[2][3][7]

  • Mitochondrial Inner Membrane Architecture: By maintaining cristae structure, the MICOS complex is fundamental to the overall architecture of the inner mitochondrial membrane.[1][3]

  • Formation of Contact Sites with the Outer Membrane: The MICOS complex helps to form contact sites between the inner and outer mitochondrial membranes, facilitating communication and transport between the mitochondrion and the rest of the cell.[2][3]

  • Mitochondrial Protein Biogenesis: The MIC60 subunit, in particular, has a role in the import of inter-membrane space proteins.[3]

Experimental Protocols

I. CRISPR-Cas9 Mediated Knockout of a MICOS Subunit in Human Cell Lines

This protocol describes the generation of a stable knockout cell line for a target MICOS subunit using the CRISPR-Cas9 system.

1. gRNA Design and Cloning:

  • Design: Design two to four single guide RNAs (sgRNAs) targeting an early exon of the target MICOS subunit gene. Use online design tools (e.g., Benchling, CHOPCHOP) to identify gRNAs with high on-target scores and low off-target potential.

  • Cloning: Synthesize and anneal complementary oligonucleotides for each gRNA. Clone the annealed oligos into a suitable CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, PX458) that co-expresses Cas9 nuclease and the gRNA.

2. Transfection of Target Cells:

  • Cell Culture: Culture a human cell line of interest (e.g., HEK293T, HeLa) under standard conditions.

  • Transfection: Transfect the cells with the gRNA/Cas9 expression plasmid using a suitable method (e.g., lipofection, electroporation). Include a mock-transfected control and a control with a non-targeting gRNA.

3. Single-Cell Cloning and Expansion:

  • Fluorescence-Activated Cell Sorting (FACS): 48-72 hours post-transfection, harvest the cells and use FACS to isolate single GFP-positive cells into individual wells of a 96-well plate.

  • Colony Expansion: Culture the single cells to allow for the growth of clonal populations.

4. Screening and Validation of Knockout Clones:

  • Genomic DNA Extraction: Extract genomic DNA from the expanded clones.

  • PCR and Sequencing: Amplify the targeted genomic region by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis: Confirm the absence of the target MICOS protein in candidate knockout clones by Western blotting using a specific antibody.

II. Phenotypic Analysis of MICOS Subunit Knockout Cells

This section outlines key experiments to assess the functional consequences of knocking out a MICOS subunit.

1. Analysis of Mitochondrial Morphology:

  • Transmission Electron Microscopy (TEM): The gold-standard for visualizing mitochondrial ultrastructure. Prepare fixed and sectioned cells for TEM to directly observe cristae morphology, the presence of cristae junctions, and any gross alterations in mitochondrial shape.

  • Super-Resolution Microscopy: Utilize techniques like STED or SIM microscopy with mitochondrial markers (e.g., MitoTracker, antibodies against TOM20 or HSP60) to visualize mitochondrial network and cristae organization in live or fixed cells.

2. Assessment of Mitochondrial Function:

  • Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess the function of the electron transport chain and oxidative phosphorylation.

  • Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or TMRM to measure the mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A decrease in membrane potential can indicate mitochondrial dysfunction.

  • ATP Production: Measure cellular ATP levels using a luminescence-based assay to determine the impact on energy production.

  • Mitochondrial Reactive Oxygen Species (ROS) Production: Use fluorescent probes like MitoSOX Red to quantify mitochondrial ROS levels by flow cytometry or fluorescence microscopy.[8]

3. Analysis of MICOS Complex Assembly:

  • Blue Native PAGE (BN-PAGE): Isolate mitochondria and use BN-PAGE followed by Western blotting to analyze the assembly of the remaining MICOS subunits and the overall integrity of the complex.

  • Co-immunoprecipitation (Co-IP): Perform Co-IP experiments using antibodies against other MICOS subunits to determine if the knockout of the target protein disrupts the interaction between other components of the complex.[4]

Quantitative Data Summary

Parameter Wild-Type Cells MICOS Knockout Cells Reference
Cristae Junctions per Mitochondrion Normal NumberSignificantly Reduced/Absent[5][7]
Cristae Morphology Lamellar CristaeAberrant, Stacked, or Vesicular Cristae[4][5][7]
Basal Oxygen Consumption Rate (OCR) NormalPotentially Decreased[8]
Maximal Respiration (OCR) NormalSignificantly Decreased[8]
ATP Production NormalSignificantly Decreased[8]
Mitochondrial Membrane Potential HighDecreased[9]
Mitochondrial ROS Levels LowIncreased[8]

Visualizations

Signaling Pathway and Logical Relationships

MICOS_Function cluster_MICOS MICOS Complex cluster_Mito_Structure Mitochondrial Structure & Function cluster_Cellular_Process Cellular Processes MIC60_sub MIC60 Subcomplex (MIC60, MIC19, MIC25) CJ Cristae Junction Formation MIC60_sub->CJ OMM_IMM_Contact OMM-IMM Contact Sites MIC60_sub->OMM_IMM_Contact MIC10_sub MIC10 Subcomplex (MIC10, MIC13, MIC26, MIC27) Cristae Cristae Architecture MIC10_sub->Cristae CJ->Cristae Apoptosis Apoptosis Regulation CJ->Apoptosis Cytochrome c release OXPHOS Oxidative Phosphorylation Cristae->OXPHOS ATP ATP Production OXPHOS->ATP Metabolism Cellular Metabolism ATP->Metabolism

Caption: Functional role of the MICOS complex in mitochondrial structure and cellular processes.

Experimental Workflow

CRISPR_Workflow cluster_Gene_Editing Gene Editing cluster_Validation Validation cluster_Phenotyping Phenotypic Analysis gRNA_design 1. gRNA Design for Target MICOS Subunit Cloning 2. Cloning into Cas9 Vector gRNA_design->Cloning Transfection 3. Transfection of Human Cells Cloning->Transfection FACS 4. Single-Cell Sorting (FACS) Transfection->FACS Expansion 5. Clonal Expansion FACS->Expansion Genotyping 6. Genotyping (PCR & Sequencing) Expansion->Genotyping Western_Blot 7. Western Blot for Protein Knockout Genotyping->Western_Blot TEM 8a. Mitochondrial Morphology (TEM, Super-Resolution) Western_Blot->TEM Function_Assays 8b. Mitochondrial Function (Respiration, ATP, ROS) Western_Blot->Function_Assays Complex_Analysis 8c. MICOS Complex Integrity (BN-PAGE, Co-IP) Western_Blot->Complex_Analysis

References

Protocol for the Formulation of MIC5 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The composition of these LNPs, particularly the choice of ionizable lipid, is critical for their efficacy in encapsulating and delivering the nucleic acid payload to target cells. This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing the novel ionizable lipid MIC5, part of the 4N4T series of lipids.

The formulation process involves the controlled mixing of a lipid solution in ethanol with an aqueous solution containing mRNA at a low pH. This rapid mixing, typically performed using a microfluidic device, leads to the self-assembly of the lipids and the encapsulation of the mRNA. Subsequent purification steps are then employed to remove ethanol and non-encapsulated mRNA, resulting in a stable LNP formulation suitable for in vitro and in vivo applications.

Data Summary

The following table summarizes the key quantitative parameters for this compound lipid nanoparticles, formulated as described in the detailed protocol.

ParameterValue
Lipid Composition (Molar Ratio)
This compound (Ionizable Lipid)35%
DOPE (Helper Lipid)16%
Cholesterol46.5%
DMG-PEG2000 (PEGylated Lipid)2.5%
Physicochemical Properties
Mean Particle Size (Diameter)~80-100 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%
Formulation Parameters
Lipid to mRNA Weight Ratio10:1 to 20:1
N:P Ratio~6

Experimental Protocols

Materials
  • Lipids:

    • This compound (ionizable lipid)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Buffer and Solvents:

    • Ethanol (200 proof, anhydrous)

    • Citrate Buffer (50 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Nucleic Acid:

    • mRNA cargo

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr® Ignite™ or similar)

    • Syringes and tubing compatible with the microfluidic system

    • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO) or Tangential Flow Filtration (TFF) system

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Ribogreen assay or similar for encapsulation efficiency determination

    • Sterile filters (0.22 µm)

Stock Solution Preparation
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG2000 in 200-proof ethanol. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.

    • From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the four lipid components at a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000). The final total lipid concentration in the ethanol stock should be between 10-25 mM.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in a 50 mM citrate buffer at pH 4.0. The acidic pH is crucial for the protonation of the ionizable lipid this compound, which facilitates its interaction with the negatively charged mRNA backbone. The final concentration of the mRNA solution will depend on the desired lipid-to-mRNA weight ratio.

LNP Formulation via Microfluidic Mixing

This protocol utilizes a microfluidic mixing approach for the reproducible and controlled formulation of LNPs.

  • System Setup:

    • Prime the microfluidic mixing device with ethanol and the aqueous citrate buffer according to the manufacturer's instructions to ensure the removal of any air bubbles and to pre-condition the fluidic paths.

  • Mixing:

    • Load the prepared lipid stock solution (in ethanol) and the mRNA stock solution (in aqueous buffer) into separate syringes.

    • Set the desired total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous phase to the organic (ethanol) phase. A typical starting point for this type of formulation is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). These parameters are critical for controlling the particle size and polydispersity and may require optimization.

    • Initiate the mixing process. The rapid mixing of the two streams within the microfluidic chip induces the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Collection:

    • Collect the resulting LNP solution, which will be in a hydro-alcoholic mixture, into a sterile collection tube.

    • Immediately following collection, it is advisable to dilute the LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.

Purification and Concentration

To remove the ethanol and any unencapsulated mRNA, a purification and buffer exchange step is necessary.

  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette (e.g., 10K MWCO).

    • Perform dialysis against sterile PBS (pH 7.4) at 4°C. A typical dialysis protocol involves multiple buffer changes over a period of 12-24 hours to ensure complete removal of ethanol and buffer exchange.

  • Tangential Flow Filtration (TFF) (Alternative to Dialysis):

    • For larger scale preparations or when concentration of the LNP solution is required, a TFF system with an appropriate molecular weight cut-off membrane (e.g., 100 kDa) can be used.

    • Perform diafiltration against PBS (pH 7.4) until the ethanol concentration is reduced to the desired level (e.g., <1%).

    • The LNP solution can then be concentrated to the desired final mRNA concentration.

Final Steps
  • Sterile Filtration:

    • Filter the final, purified LNP formulation through a 0.22 µm sterile filter into a sterile vial for downstream applications.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) of the final LNP formulation using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay. This involves measuring the fluorescence of the sample before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

    • The zeta potential of the LNPs can also be measured to determine their surface charge.

  • Storage:

    • Store the final this compound LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage. The stability of the LNPs under different storage conditions should be evaluated.

Visualizations

LNP_Formulation_Workflow cluster_prep Stock Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_final Final Product Lipid_Stock Lipid Stock Solution (this compound, DOPE, Cholesterol, DMG-PEG2000 in Ethanol) Microfluidic_Mixing Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) Lipid_Stock->Microfluidic_Mixing Organic Phase mRNA_Stock mRNA Stock Solution (in Citrate Buffer, pH 4.0) mRNA_Stock->Microfluidic_Mixing Aqueous Phase Dialysis_TFF Dialysis or TFF (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis_TFF Crude LNPs Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis_TFF->Sterile_Filtration Final_LNP Final this compound LNP Formulation Sterile_Filtration->Final_LNP Characterization Characterization (Size, PDI, EE) Final_LNP->Characterization Storage Storage (2-8°C or -80°C) Final_LNP->Storage

Caption: Workflow for this compound Lipid Nanoparticle Formulation.

LNP_Self_Assembly cluster_microfluidic Microfluidic Channel cluster_components LNP Components Ethanol_Stream Lipid/Ethanol Stream Mixing_Zone Rapid Mixing Ethanol_Stream->Mixing_Zone Aqueous_Stream mRNA/Aqueous Stream Aqueous_Stream->Mixing_Zone LNP_Formation LNP Self-Assembly Mixing_Zone->LNP_Formation This compound This compound (Ionizable) LNP_Formation->this compound Encapsulates DOPE DOPE (Helper) LNP_Formation->DOPE Cholesterol Cholesterol LNP_Formation->Cholesterol PEG_Lipid DMG-PEG2000 LNP_Formation->PEG_Lipid mRNA mRNA LNP_Formation->mRNA

Application Notes and Protocols: Step-by-Step Guide to MIC5 LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][3] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid cargo at an acidic pH and facilitating its release into the cytoplasm at physiological pH.[3][4] This document provides a detailed protocol for the synthesis of "MIC5" LNPs, a representative formulation based on commonly used components and methodologies for mRNA delivery. The protocol outlines the preparation of lipid stock solutions, the formulation of LNPs using microfluidic mixing, and the subsequent purification and characterization steps.

Materials and Reagents

ComponentDescriptionSupplier (Example)
Ionizable Lipid e.g., DLin-MC3-DMA, SM-102, or a custom ionizable lipidVarious
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids
Cholesterol A structural lipid that enhances stability.[3][5]Sigma-Aldrich
PEGylated Lipid e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)Avanti Polar Lipids
mRNA mRNA encoding the protein of interestCustom Synthesis
Ethanol 200 proof, molecular biology gradeSigma-Aldrich
Sodium Acetate Buffer 100 mM, pH 4.0Thermo Fisher
Phosphate-Buffered Saline (PBS) pH 7.4, sterile-filteredThermo Fisher
Dialysis Device e.g., Spectra/Por Dialysis Tubing (100 kDa MWCO) or centrifugal filter units.[6][7]Spectrum Labs
Microfluidic System e.g., NanoAssemblr Benchtop (Precision NanoSystems)PNI

Experimental Protocols

Preparation of Lipid Stock Solutions

The synthesis of LNPs begins with the preparation of individual lipid stock solutions in ethanol. These solutions will be combined to form the organic phase for microfluidic mixing.

Protocol:

  • Bring all lipids to room temperature.[5]

  • Prepare the following stock solutions in 200 proof ethanol:

    • Ionizable Lipid (e.g., SM-102): 100 mM

    • DSPC: 10 mM

    • Cholesterol: 100 mM (May require heating to 60-65°C to fully dissolve).[5]

    • DMG-PEG2000: 10 mM

  • Vortex each solution until the lipids are completely dissolved.

  • Store the lipid stock solutions at -20°C for long-term storage.

Preparation of the Organic and Aqueous Phases

The organic phase contains the lipid mixture in ethanol, while the aqueous phase consists of the mRNA cargo in an acidic buffer.

Organic Phase (Lipid Mix):

  • To prepare 1 mL of a 25 mM total lipid stock with a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid), combine the following volumes of the stock solutions:[5][6]

    • 125 µL of 100 mM Ionizable Lipid

    • 250 µL of 10 mM DSPC

    • 96.25 µL of 100 mM Cholesterol

    • 37.5 µL of 10 mM DMG-PEG2000

    • 491.25 µL of 200 proof Ethanol

  • Vortex the lipid mixture thoroughly.

Aqueous Phase (mRNA Solution):

  • Thaw the mRNA stock solution on ice.[5]

  • Dilute the mRNA to a final concentration of approximately 0.1 mg/mL in 100 mM sodium acetate buffer (pH 4.0).[6] The optimal concentration may vary depending on the specific application.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs.[8][9] This process involves the rapid mixing of the organic and aqueous phases, leading to the self-assembly of the LNPs.[8][10]

Protocol:

  • Set up the microfluidic mixing system according to the manufacturer's instructions. A common system is the NanoAssemblr Benchtop.[11]

  • Prime the system with ethanol followed by the aqueous buffer.[6]

  • Load the organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.

  • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is a TFR of 12-15 mL/min and an FRR of 3:1 or 5:1.[3][6]

  • Initiate the mixing process to generate the LNPs. The resulting solution will appear cloudy.[5]

  • Collect the LNP solution.

Purification of LNPs

Purification is a critical step to remove residual ethanol and unencapsulated mRNA, and to neutralize the pH of the LNP suspension.[7] Dialysis is a widely used method for this purpose.[11]

Protocol:

  • Transfer the collected LNP solution to a dialysis cassette or tubing with a molecular weight cutoff (MWCO) of 100 kDa.[6]

  • Dialyze against sterile PBS (pH 7.4) at 4°C. Perform two buffer exchanges over a period of at least 4 hours, or overnight for optimal results.[6][11]

  • Alternatively, for smaller volumes, centrifugal filter units can be used for buffer exchange.[7]

  • After dialysis, collect the purified LNP suspension.

  • Filter the LNPs through a 0.22 µm sterile filter for sterilization.[5]

  • Store the purified LNPs at 4°C.

Characterization of this compound LNPs

The quality of the synthesized LNPs should be assessed through various characterization techniques.

ParameterMethodTypical Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)[3]80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[3]< 0.2
Zeta Potential DLS with an electrodeNear-neutral at pH 7.4
Encapsulation Efficiency RiboGreen Assay[12]> 90%

Visualizing the Workflow

This compound LNP Synthesis Workflow

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis Synthesis cluster_purification Purification & Storage Lipid Stocks Lipid Stocks Organic Phase Organic Phase Lipid Stocks->Organic Phase Ethanol mRNA Stock mRNA Stock Aqueous Phase Aqueous Phase mRNA Stock->Aqueous Phase Acidic Buffer Microfluidic Mixing Microfluidic Mixing Organic Phase->Microfluidic Mixing Aqueous Phase->Microfluidic Mixing Crude LNPs Crude LNPs Microfluidic Mixing->Crude LNPs Dialysis Dialysis Crude LNPs->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration Purified LNPs Purified LNPs Sterile Filtration->Purified LNPs

Caption: Workflow for this compound LNP Synthesis.

LNP Self-Assembly Logic

LNP_Self_Assembly cluster_inputs Inputs Ethanol Ethanol Microfluidic Mixer Microfluidic Mixer Ethanol->Microfluidic Mixer Acidic Aqueous Buffer Acidic Aqueous Buffer Acidic Aqueous Buffer->Microfluidic Mixer Lipid Mixture Lipid Mixture Lipid Mixture->Ethanol mRNA mRNA mRNA->Acidic Aqueous Buffer LNP Formation LNP Formation Microfluidic Mixer->LNP Formation Rapid Mixing (Nanoprecipitation)

Caption: LNP Self-Assembly via Microfluidic Mixing.

References

Application Notes and Protocols for mRNA Encapsulation Using Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of scientific literature and public databases did not yield specific information on an ionizable lipid termed "MIC5". Therefore, these application notes and protocols have been generated using the well-characterized and clinically relevant ionizable lipid SM-102 as a representative example. The principles and methods described herein are broadly applicable to the formulation of mRNA-LNP therapeutics and can be adapted for other ionizable lipids.

Introduction to mRNA Encapsulation in Lipid Nanoparticles

Lipid nanoparticles (LNPs) are the leading non-viral vectors for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1] They serve as a protective vehicle for the mRNA, shielding it from degradation by nucleases and facilitating its uptake into target cells.[2] A typical LNP formulation consists of four key components, each with a distinct function:

  • Ionizable Cationic Lipid (e.g., SM-102): This is the most critical component for encapsulating the negatively charged mRNA and enabling its release into the cytoplasm.[1][3] These lipids have a pKa that allows them to be positively charged at a low pH (e.g., 4.0) during formulation, facilitating interaction with mRNA.[4] At physiological pH (7.4), they become nearly neutral, reducing toxicity.[5]

  • Helper Phospholipid (e.g., DSPC): This lipid contributes to the structural integrity and stability of the nanoparticle.[1]

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer, enhancing the overall integrity of the LNP.[6]

  • PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) controls the particle size during formation and prevents aggregation.[1] The PEG layer also provides a hydrophilic shield that can reduce recognition by the immune system, prolonging circulation time.[7]

The self-assembly of these components with mRNA is typically achieved through rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an mRNA-containing aqueous phase at an acidic pH, often using a microfluidic device.[2][8] Subsequent buffer exchange to a physiological pH neutralizes the LNP surface, resulting in a stable particle ready for in vitro or in vivo use.[4]

Quantitative Data Summary

The following table summarizes the typical physicochemical properties of mRNA LNPs formulated with SM-102. These values are representative and can be influenced by the precise formulation parameters and the specific mRNA cargo.

ParameterTypical ValueMethod of Analysis
Molar Ratio (SM-102:DSPC:Cholesterol:DMG-PEG2000) 50:10:38.5:1.5-
N/P Ratio 5.1 - 10:1Calculation
Particle Size (Z-average Diameter) 70 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 80 - 96%RiboGreen Assay
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)Electrophoretic Light Scattering (ELS)

Data compiled from multiple sources.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Formulation of SM-102 LNPs Encapsulating mRNA via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable Lipid: SM-102

  • Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (100%, molecular biology grade)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Citrate Buffer (e.g., 10-50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water, tubes, and pipette tips

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr™)

  • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to create individual stock solutions (e.g., 10 mg/mL).[14]

    • Store lipid stock solutions at -20°C. Before use, warm to room temperature for at least 20 minutes and ensure all lipids are fully dissolved. Gentle heating or vortexing may be necessary.[15]

  • Preparation of the Lipid Mix (Organic Phase):

    • In a nuclease-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).[12][14]

    • Add ethanol to reach the desired final total lipid concentration (e.g., 5 mg/mL).[15]

    • Vortex the lipid mixture thoroughly to ensure a homogenous solution.[9]

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.[15]

    • Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target N/P ratio and the lipid concentration.[11]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[11][15]

    • Set the total flow rate (TFR), for example, at 12 mL/min.[2]

    • Load the prepared mRNA solution into the aqueous inlet and the lipid mix into the organic inlet of the microfluidic cartridge.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the mRNA-LNPs.[8]

    • Collect the resulting LNP solution, which will be in an ethanol/citrate buffer mixture.

  • Downstream Processing (Buffer Exchange):

    • To remove ethanol and raise the pH, dialyze the collected LNP solution against sterile PBS (pH 7.4) at 4°C.[15]

    • Perform dialysis for at least 2 hours, with at least one change of the PBS buffer. Overnight dialysis is also common.[15]

    • After dialysis, recover the purified LNP solution.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).[9]

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average diameter and PDI.[9]

B. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set of samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release all the mRNA. This will measure the total mRNA concentration.[16]

  • The other set of samples without surfactant will be used to measure the amount of unencapsulated (free) mRNA.

  • Add the Quant-iT™ RiboGreen® reagent to all samples and standards.

  • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).[17]

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] * 100[16]

Protocol 3: In Vivo Evaluation of mRNA Expression

This protocol describes a typical in vivo study in mice to assess the protein expression from LNP-encapsulated luciferase mRNA.

Materials:

  • mRNA-LNPs (encoding Firefly Luciferase) in sterile PBS.

  • BALB/c mice (6-8 weeks old).

  • D-Luciferin substrate.

  • In Vivo Imaging System (IVIS).

Procedure:

  • Administration:

    • Inject mice intramuscularly (IM) with a specific dose of the luciferase mRNA-LNPs (e.g., 5 µg mRNA per mouse).[10]

    • Include a control group injected with PBS.

  • Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, 48, and 72 hours post-injection), administer D-luciferin to the mice via intraperitoneal (IP) injection.

    • Anesthetize the mice and place them in an IVIS imaging system.

    • Acquire bioluminescence images to quantify the luciferase expression. The signal intensity correlates with the amount of protein translated from the delivered mRNA.[1]

  • Data Analysis:

    • Quantify the bioluminescent signal (radiance) from the region of interest (e.g., injection site and liver) using the analysis software provided with the IVIS system.

Visualizations

LNP_Assembly cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4) SM102 SM-102 (Ionizable) Mixer Microfluidic Mixing SM102->Mixer DSPC DSPC (Helper) DSPC->Mixer Chol Cholesterol Chol->Mixer PEG PEG-Lipid PEG->Mixer mRNA mRNA (cargo) mRNA->Mixer LNP Self-Assembled mRNA-LNP Mixer->LNP Rapid Nanoprecipitation

Caption: Self-assembly of mRNA-LNP components via microfluidic mixing.

Workflow prep_lipids 1. Prepare Lipid Mix (SM-102, DSPC, Chol, PEG) in Ethanol mixing 3. Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna 2. Prepare mRNA in Citrate Buffer (pH 4) prep_mrna->mixing dialysis 4. Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) mixing->dialysis characterization 5. Physicochemical Characterization (Size, PDI, Encapsulation) dialysis->characterization in_vivo 6. In Vivo Study (IM Injection in Mice) dialysis->in_vivo imaging 7. Bioluminescence Imaging (IVIS) (Quantify Protein Expression) in_vivo->imaging

Caption: Workflow for mRNA-LNP synthesis, characterization, and in vivo evaluation.

References

Characterization of Lipid Nanoparticles: Size and Charge Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The physicochemical properties of LNPs, particularly their size and surface charge, are critical quality attributes that significantly influence their stability, biodistribution, cellular uptake, and overall therapeutic efficacy.[1][2][3] Precise and reproducible characterization of these parameters is therefore essential throughout the research and development process, from formulation screening to quality control of the final product.

This document provides detailed protocols for the characterization of LNP size and charge, with a focus on two widely adopted techniques: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI) determination, and Electrophoretic Light Scattering (ELS) for zeta potential measurement as an indicator of surface charge. While the specific nomenclature "MIC5 LNP" is not widely documented in public literature, the principles and methods described herein are universally applicable to the characterization of various LNP formulations.

Key Physicochemical Properties of LNPs

The critical physicochemical characteristics of LNPs that require careful measurement include particle size, polydispersity index, and zeta potential.[1]

  • Particle Size: The size of LNPs, typically ranging from 50 to 200 nm, plays a crucial role in their in vivo performance.[4] It can affect their circulation time, ability to extravasate at target sites, and the efficiency of cellular uptake.[4][]

  • Polydispersity Index (PDI): PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a monodisperse and stable population.[6]

  • Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the LNP.[][7] It is a key indicator of colloidal stability, with higher magnitude zeta potentials (either positive or negative) generally leading to greater stability due to electrostatic repulsion between particles.[] The surface charge also profoundly influences interactions with biological membranes and cellular uptake.[7][8]

Characterization Techniques: Principles and Protocols

Dynamic Light Scattering (DLS) for Size and PDI Measurement

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[9] Smaller particles move more rapidly, causing faster fluctuations in scattered light. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation.

Experimental Workflow for DLS Measurement

DLS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Data Acquisition & Analysis Sample LNP Stock Suspension Dilution Dilute with appropriate buffer (e.g., PBS) Sample->Dilution Dispense Filtration Filter diluted sample (0.22 µm filter) Dilution->Filtration To remove dust/aggregates Cuvette Transfer sample to cuvette Filtration->Cuvette Carefully transfer Equilibration Set instrument temperature (e.g., 25°C) Placement Place cuvette in DLS instrument Equilibration->Placement Cuvette->Placement SOP Select/Create Measurement SOP Placement->SOP Measurement Initiate measurement (multiple runs) SOP->Measurement Analysis Analyze correlation function Measurement->Analysis Results Obtain Z-average diameter, PDI, and size distribution Analysis->Results

Caption: Workflow for LNP size and PDI analysis using DLS.

Protocol: LNP Size and PDI Measurement by DLS

  • Instrument Preparation:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Ensure the instrument is clean and calibrated according to the manufacturer's guidelines.

  • Sample Preparation:

    • Visually inspect the LNP stock suspension for any signs of aggregation or precipitation.

    • Dilute the LNP suspension to an appropriate concentration using a suitable buffer (e.g., phosphate-buffered saline, PBS). The optimal concentration will depend on the instrument and should result in a stable and appropriate count rate as recommended by the manufacturer. A typical dilution might be 1:100.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any dust particles or large aggregates that could interfere with the measurement.

  • Measurement:

    • Carefully transfer the filtered sample into a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette into the sample holder of the DLS instrument.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature (typically 25°C).

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform the measurement. It is recommended to perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The software will automatically analyze the correlation function to determine the particle size distribution.

    • Record the Z-average diameter (mean hydrodynamic size), the Polydispersity Index (PDI), and the size distribution by intensity, volume, and number.

ParameterTypical Value for LNPsSignificance
Z-average Diameter 50 - 200 nmInfluences circulation time and cellular uptake.[4]
Polydispersity Index (PDI) < 0.3Indicates the uniformity of the particle population.[6]
Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement

Principle: ELS measures the velocity of charged particles in a liquid when an electric field is applied.[7] The charged LNPs will migrate towards the oppositely charged electrode. The velocity of this movement is proportional to the zeta potential of the particles. A laser beam is passed through the sample, and the scattered light from the moving particles is detected. The frequency shift of the scattered light (Doppler shift) is used to calculate the particle velocity and, subsequently, the zeta potential using the Henry equation.

Experimental Workflow for Zeta Potential Measurement

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Data Acquisition & Analysis Sample LNP Stock Suspension Dilution Dilute with low ionic strength buffer (e.g., 10 mM NaCl) Sample->Dilution Dispense Cell_Prep Rinse folded capillary cell with buffer and sample Dilution->Cell_Prep For rinsing Cell_Fill Fill cell with diluted sample, avoiding bubbles Dilution->Cell_Fill Carefully fill Cell_Prep->Cell_Fill After rinsing Placement Place cell in ELS instrument Cell_Fill->Placement SOP Select/Create Measurement SOP Placement->SOP Measurement Initiate measurement (electric field applied) SOP->Measurement Analysis Analyze phase shift data Measurement->Analysis Results Obtain Zeta Potential (mV) and distribution Analysis->Results

Caption: Workflow for LNP zeta potential analysis using ELS.

Protocol: LNP Zeta Potential Measurement by ELS

  • Instrument Preparation:

    • Ensure the ELS instrument is turned on and has had sufficient time to warm up.

    • Use a dedicated folded capillary cell for zeta potential measurements.

  • Sample Preparation:

    • Dilute the LNP stock suspension in a buffer of low ionic strength (e.g., 10 mM NaCl or deionized water). High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true zeta potential. It is crucial to report the composition of the buffer used for the measurement.[7]

  • Measurement:

    • Rinse the folded capillary cell first with the dilution buffer and then with the diluted LNP sample to ensure the cell surface is coated with the sample, preventing adsorption during measurement.

    • Carefully fill the cell with the diluted sample, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • Set the measurement parameters in the software, including the dispersant properties and the number of runs.

    • Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the LNPs.

  • Data Analysis:

    • The software will calculate the zeta potential from the measured electrophoretic mobility.

    • Record the mean zeta potential (in mV) and the zeta potential distribution.

ParameterTypical Value for LNPsSignificance
Zeta Potential -50 mV to +50 mVIndicates colloidal stability and influences interaction with biological membranes.[]

Summary of Quantitative Data

The following table summarizes the key parameters for LNP characterization. The expected values can vary depending on the specific LNP composition and formulation process.

ParameterTechniqueTypical RangeKey Considerations
Hydrodynamic Size (Z-average) Dynamic Light Scattering (DLS)50 - 200 nmDependent on formulation and intended application.[4]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Lower values indicate a more uniform and stable formulation.[6]
Zeta Potential Electrophoretic Light Scattering (ELS)-50 mV to +50 mVHighly dependent on the ionizable lipid and pH of the medium.[]

Conclusion

The characterization of LNP size and charge are indispensable steps in the development of effective and safe nanomedicines. DLS and ELS are powerful, non-invasive, and relatively high-throughput techniques that provide crucial data on the average particle size, size distribution, and surface charge of LNP formulations. Adherence to standardized protocols is essential for obtaining accurate and reproducible results, which in turn facilitates the optimization of LNP formulations and ensures batch-to-batch consistency. While the specific details of "this compound LNPs" remain proprietary, the application of these fundamental characterization techniques will provide the necessary insights into their physical properties.

References

Application Notes and Protocols for In Vivo mRNA Vaccine Studies Using Novel Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of mRNA vaccines has been revolutionized by the use of lipid nanoparticles (LNPs) as a delivery vehicle. These LNPs protect the mRNA from degradation and facilitate its entry into cells, leading to the production of the desired antigen and a subsequent immune response. A key component of modern LNPs is the ionizable lipid, which plays a crucial role in mRNA encapsulation and endosomal escape.

Recently, a new generation of ionizable lipids has been developed to enhance the potency and safety of mRNA vaccines. One such class of novel ionizable lipids is the "4N4T" series, which includes the specific lipid designated as MIC5. In preclinical studies, LNPs formulated with this compound have demonstrated significantly higher mRNA translation efficiency in vivo compared to established formulations like those using SM-102.

These application notes provide a comprehensive overview and detailed protocols for the in vivo application of LNPs containing novel ionizable lipids, with a focus on this compound, for vaccine studies. While the precise formulation of the this compound LNP is proprietary, this document provides a representative protocol using a standard LNP formulation that can be adapted for novel ionizable lipids.

Quantitative Data Summary

The following table summarizes the in vivo performance of LNPs formulated with the novel 4N4T series of ionizable lipids (including MIC1, MIC2, and this compound) compared to the benchmark SM-102 LNP. The data represents the expression of Firefly Luciferase (FLuc) mRNA in BALB/c mice following intramuscular injection.

Ionizable LipidMean Bioluminescence Signal (photons/second)Fold Increase vs. SM-102
SM-102Reference Value1x
MIC1Higher than SM-102>1x
MIC2Higher than SM-102>1x
This compound Significantly Higher than SM-102 >>1x

Note: Specific numerical values for bioluminescence are often presented in graphical form in publications. The table reflects the reported qualitative and comparative improvements.

Experimental Protocols

Protocol 1: Formulation of a Representative mRNA-LNP

This protocol describes the formulation of a representative mRNA-LNP using a microfluidic device. This method can be adapted for the formulation of LNPs with novel ionizable lipids like this compound.

Materials:

  • Ionizable Lipid (e.g., SM-102 as a representative example)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • mRNA encoding the antigen of interest or a reporter gene (e.g., Firefly Luciferase)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve a desired molar ratio. A commonly used molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • The final total lipid concentration in the ethanol phase is typically between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.05-0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Administration of mRNA-LNP Vaccine in Mice

This protocol details the intramuscular administration of the formulated mRNA-LNP vaccine to mice.

Materials:

  • Formulated and characterized mRNA-LNPs

  • BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Insulin syringes with 28-30 gauge needles

  • Anesthesia (e.g., isoflurane) and anesthesia chamber

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the facility for at least one week before the experiment.

    • Anesthetize the mice using isoflurane.

  • Dosing:

    • Dilute the mRNA-LNP formulation in sterile PBS to the desired concentration. A typical dose for in vivo expression studies is 5-20 µg of mRNA per mouse.

    • The final injection volume is typically 30-50 µL.

  • Intramuscular Injection:

    • Position the anesthetized mouse to expose the hind limb.

    • Disinfect the injection site with 70% ethanol.

    • Carefully insert the needle into the tibialis anterior muscle of the hind limb.

    • Slowly inject the 30-50 µL of the mRNA-LNP solution.

    • Withdraw the needle and monitor the mouse until it recovers from anesthesia.

Protocol 3: In Vivo Bioluminescence Imaging

This protocol is for monitoring the in vivo expression of mRNA encoding a luciferase reporter gene.

Materials:

  • Mice injected with luciferase mRNA-LNPs

  • D-luciferin potassium salt

  • Sterile PBS

  • In Vivo Imaging System (IVIS) or similar device

  • Anesthesia (isoflurane)

Procedure:

  • Prepare D-luciferin Solution:

    • Dissolve D-luciferin in sterile PBS to a final concentration of 15 mg/mL.

  • Administer D-luciferin:

    • At the desired time point post-mRNA-LNP injection (e.g., 6, 24, 48 hours), administer the D-luciferin solution to the mice via intraperitoneal (IP) injection. A typical dose is 150 mg/kg body weight.

  • Imaging:

    • Wait for 10-15 minutes for the D-luciferin to distribute throughout the body.

    • Anesthetize the mice with isoflurane.

    • Place the anesthetized mice in the imaging chamber of the IVIS.

    • Acquire bioluminescence images according to the instrument's software instructions. The exposure time may be set to automatic or a fixed duration.

  • Data Analysis:

    • Use the analysis software to define a region of interest (ROI) over the injection site or the whole body.

    • Quantify the bioluminescence signal as total flux (photons/second) within the ROI.

Visualizations

G cluster_prep Preparation cluster_formulation LNP Formulation cluster_invivo In Vivo Study Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA in Citrate Buffer mRNA in Citrate Buffer mRNA in Citrate Buffer->Microfluidic Mixing Purification (Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification (Dialysis) Sterilization & QC Sterilization & QC Purification (Dialysis)->Sterilization & QC IM Injection in Mice IM Injection in Mice Sterilization & QC->IM Injection in Mice In Vivo Imaging (e.g., IVIS) In Vivo Imaging (e.g., IVIS) IM Injection in Mice->In Vivo Imaging (e.g., IVIS) Immune Response Analysis Immune Response Analysis IM Injection in Mice->Immune Response Analysis

Caption: Workflow for an in vivo mRNA vaccine study using LNPs.

G mRNA-LNP mRNA-LNP Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) mRNA-LNP->Antigen Presenting Cell (APC) Uptake via Endosome Endosome Antigen Presenting Cell (APC)->Endosome Endocytosis Endocytosis Endocytosis mRNA Release mRNA Release Endosome->mRNA Release Endosomal Escape Endosomal Escape Endosomal Escape Antigen Translation Antigen Translation mRNA Release->Antigen Translation Antigen Presentation (MHC) Antigen Presentation (MHC) Antigen Translation->Antigen Presentation (MHC) T-cell Activation T-cell Activation Antigen Presentation (MHC)->T-cell Activation Immune Response Immune Response T-cell Activation->Immune Response

Caption: Cellular mechanism of mRNA-LNP vaccine action.

Troubleshooting & Optimization

Technical Support Center: Overcoming MIC5 Protein Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered with the recombinant MIC5 protein during experimental procedures.

Troubleshooting Guides

This guide provides solutions to specific problems you may encounter with this compound protein aggregation in a question-and-answer format.

Q1: My purified this compound protein precipitates immediately after elution from the chromatography column. What is happening and how can I prevent this?

A1: Immediate precipitation post-purification is a common sign of protein aggregation, which can be triggered by a sudden change in buffer conditions, high protein concentration, or the removal of a stabilizing fusion tag.

Troubleshooting Steps:

  • Optimize Elution Buffer:

    • pH Adjustment: Proteins are often least soluble at their isoelectric point (pI). Ensure your elution buffer's pH is at least one unit above or below the pI of this compound.[1][2][3]

    • Increase Ionic Strength: Low salt concentrations can lead to aggregation driven by ionic interactions. Try eluting into a buffer containing a higher salt concentration (e.g., 150-500 mM NaCl or KCl).[1][4][5]

    • Include Stabilizing Additives: Supplement your elution buffer with additives that are known to enhance protein stability.[6]

  • Reduce Protein Concentration:

    • Elute into a larger volume to immediately decrease the protein concentration.[1][6]

    • If possible, reduce the amount of protein loaded onto the column to lower the concentration in the eluate.

  • Perform a Buffer Exchange:

    • Immediately after elution, exchange the protein into a pre-optimized storage buffer using dialysis or a desalting column.

Q2: I observe a gradual increase in turbidity in my this compound protein solution during storage at 4°C. How can I improve its long-term stability?

A2: Gradual precipitation during storage at 4°C suggests that the storage conditions are suboptimal, leading to slow aggregation over time. Many proteins are unstable at 4°C for extended periods.[6]

Troubleshooting Steps:

  • Optimize Storage Temperature:

    • For long-term storage, it is best to store the protein at -80°C.[1][6][7]

    • When freezing, it is crucial to flash-freeze the protein in a suitable cryoprotectant to prevent damage from ice crystal formation.[7][8]

  • Use Cryoprotectants:

    • Add cryoprotectants such as glycerol (at 10-50%) or sucrose to your storage buffer to prevent aggregation during freeze-thaw cycles.[1][6][8]

  • Aliquot the Protein:

    • To avoid repeated freeze-thaw cycles, which can cause irreversible denaturation and aggregation, store the protein in single-use aliquots.[6][7]

  • Add Stabilizing Excipients:

    • Incorporate additives like arginine and glutamic acid (around 50 mM each) into the storage buffer, as this combination has been shown to suppress aggregation.[9]

Q3: My this compound protein appears soluble, but I get inconsistent results in my functional assays. Could this be due to aggregation?

A3: Yes, soluble aggregates, which are not visible to the naked eye, can significantly impact a protein's biological activity and lead to inconsistent experimental results.[6][10]

Troubleshooting Steps:

  • Detect Soluble Aggregates:

    • Dynamic Light Scattering (DLS): This technique can detect a wide range of particle sizes in a solution and will reveal the presence of high molecular weight species.[4][6][11]

    • Size Exclusion Chromatography (SEC): Running your protein sample on an analytical SEC column will show distinct peaks for monomers, dimers, and larger aggregates.[4][6][12]

  • Mitigate Soluble Aggregation:

    • Buffer Optimization: Screen a variety of buffer conditions (pH, ionic strength, additives) to find the optimal environment for this compound. A thermal shift assay can be a high-throughput method to screen for stabilizing conditions.[4][13]

    • Include Reducing Agents: If this compound has cysteine residues, aggregation could be due to the formation of non-native disulfide bonds. Add a reducing agent like DTT or TCEP (1-5 mM) to your buffer.[1][4]

    • Add Non-denaturing Detergents: Low concentrations of mild detergents (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help to solubilize hydrophobic patches that may be involved in aggregation.[1][4]

Frequently Asked Questions (FAQs)

What are the common causes of this compound protein aggregation?

Protein aggregation is a process where misfolded or unstable protein molecules clump together.[6] For a recombinant protein like this compound, this can be triggered by several factors:

  • High Protein Concentration: Increased intermolecular interactions at high concentrations can lead to aggregation.[1][10]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI).[1][10][14]

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can cause proteins to denature and expose hydrophobic regions, promoting aggregation.[1][10]

  • Oxidation: The formation of incorrect disulfide bonds between cysteine residues can lead to aggregation.[1]

  • Mechanical Stress: Vigorous shaking or stirring can introduce shear forces that may denature the protein.[8]

How can I detect this compound protein aggregation?

Aggregation can be detected through various methods:

  • Visual Observation: The most obvious sign is the presence of visible precipitates or turbidity in the solution.[4]

  • UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340 nm) can indicate the presence of aggregates.

  • Dynamic Light Scattering (DLS): A powerful technique for detecting the size distribution of particles in a solution, making it ideal for identifying soluble aggregates.[6][11][15]

  • Size Exclusion Chromatography (SEC): This method separates proteins based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[6][12][16]

What additives can I use to prevent this compound aggregation?

Several types of additives can be included in your buffer to improve protein stability:

  • Osmolytes: Substances like glycerol and sucrose stabilize the native protein structure.[1]

  • Amino Acids: Arginine and glutamic acid can increase protein solubility by interacting with charged and hydrophobic surfaces.[1][9]

  • Reducing Agents: DTT, TCEP, or β-mercaptoethanol prevent the formation of incorrect disulfide bonds.[1][4]

  • Non-denaturing Detergents: Mild detergents like Tween-20 or CHAPS can help solubilize aggregation-prone hydrophobic regions.[1][4]

  • Ligands or Cofactors: If this compound has a known binding partner, its presence can stabilize the protein in its native conformation.[4]

Data Presentation

The following tables summarize the effects of common additives on protein stability and provide recommended concentration ranges.

Table 1: Common Stabilizing Additives and Their Mechanisms

Additive ClassExamplesMechanism of ActionTypical Concentration
Osmolytes/Polyols Glycerol, Sucrose, SorbitolPreferentially excluded from the protein surface, favoring a more compact, stable state.[1][]10-50% (v/v) for glycerol, 250-500 mM for sugars
Amino Acids L-Arginine, L-Glutamic AcidSuppress aggregation by binding to exposed hydrophobic and charged regions.[1][9]50-500 mM
Reducing Agents DTT, TCEP, β-mercaptoethanolPrevent oxidation of cysteine residues and the formation of non-native disulfide bonds.[1][4]1-10 mM
Detergents Tween-20, Triton X-100, CHAPSNon-ionic or zwitterionic detergents that shield hydrophobic patches to prevent self-association.[1][4]0.01-0.1% (v/v)
Salts NaCl, KCl, (NH₄)₂SO₄Modulate electrostatic interactions; high concentrations can have a stabilizing "salting-out" effect.[1][4]50-500 mM

Experimental Protocols

Protocol 1: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the steps to analyze the size distribution of this compound in solution.

Materials:

  • Purified this compound protein solution (at least 0.1 mg/mL)

  • DLS-compatible cuvette

  • Syringe filter (0.22 µm)

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Filter approximately 50 µL of the this compound protein solution through a 0.22 µm syringe filter to remove any large, extraneous particles.[18]

    • Carefully transfer the filtered sample into a clean DLS cuvette, ensuring no bubbles are introduced.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement temperature to the desired value (e.g., 25°C).

  • Data Acquisition:

    • Place the cuvette in the instrument's sample holder.

    • Enter the solvent viscosity and refractive index for the buffer being used.

    • Initiate the measurement. The instrument will collect data for a set number of runs.

  • Data Analysis:

    • The software will generate a size distribution plot.

    • A monodisperse sample will show a single, sharp peak corresponding to the hydrodynamic radius of the native this compound protein.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates. The percentage of polydispersity (%Pd) is also a good indicator of aggregation; a value below 20% is generally considered monodisperse.

Protocol 2: Quantifying this compound Aggregates using Size Exclusion Chromatography (SEC)

This protocol describes how to separate and quantify different oligomeric states of this compound.

Materials:

  • Purified this compound protein solution

  • SEC column appropriate for the molecular weight of this compound and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be a buffer in which this compound is known to be stable.

  • Sample Injection:

    • Inject a known concentration of the this compound protein solution onto the column.

  • Chromatogram Analysis:

    • Monitor the elution profile at 280 nm.

    • Larger molecules, such as aggregates, will elute first, followed by the monomeric protein, and then any smaller fragments.[19]

    • Integrate the area under each peak to determine the relative percentage of aggregates, monomer, and other species.

Protocol 3: Screening for Optimal Buffer Conditions using a Thermal Shift Assay

This protocol provides a high-throughput method to identify buffer conditions that enhance the thermal stability of this compound.[13][20]

Materials:

  • Purified this compound protein

  • SYPRO Orange dye (5000x stock)

  • 96-well PCR plate

  • Real-time PCR instrument with melt curve capability

  • A variety of buffers with different pH values, salt concentrations, and additives.

Procedure:

  • Plate Setup:

    • In each well of the 96-well plate, add 10 µL of your this compound protein solution (at a final concentration of 2-5 µM).

    • Add 10 µL of 2x concentrated buffer for each condition you want to test.

    • Add SYPRO Orange dye to each well to a final concentration of 5x.[10]

    • Seal the plate and briefly centrifuge to mix the contents.

  • Melt Curve Analysis:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.[10]

  • Data Interpretation:

    • As the temperature increases, the protein will unfold, exposing hydrophobic regions that the SYPRO Orange dye will bind to, causing an increase in fluorescence.

    • The melting temperature (Tm) is the midpoint of this transition. A higher Tm indicates greater protein stability.[10]

    • The buffer condition that results in the highest Tm is the most stabilizing for the this compound protein.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Aggregation start This compound Aggregation Observed check_type Visible Precipitate? start->check_type optimize_buffer Optimize Buffer: - Adjust pH away from pI - Increase Ionic Strength - Add Stabilizers (Arg, Glycerol) check_type->optimize_buffer Yes detect_soluble Detect Soluble Aggregates: - Dynamic Light Scattering (DLS) - Size Exclusion Chromatography (SEC) check_type->detect_soluble No visible_yes Yes reduce_conc Reduce Protein Concentration optimize_buffer->reduce_conc end_precipitate Soluble & Active this compound reduce_conc->end_precipitate visible_no No (Suspect Soluble Aggregates) soluble_present Aggregates Detected detect_soluble->soluble_present add_reducing Add Reducing Agent (DTT or TCEP) soluble_present->add_reducing Yes no_aggregates No Aggregates Detected soluble_present->no_aggregates No add_detergent Add Non-denaturing Detergent (e.g., Tween-20) add_reducing->add_detergent screen_conditions Screen for Stabilizing Conditions (Thermal Shift Assay) add_detergent->screen_conditions end_soluble Soluble & Active this compound screen_conditions->end_soluble

Caption: Troubleshooting workflow for addressing this compound protein aggregation.

Experimental_Workflow Experimental Workflow for Stability Screening start Prepare this compound Stock prepare_buffers Prepare 2x Buffer Conditions (Varying pH, Salt, Additives) start->prepare_buffers setup_plate Set up 96-well Plate: - Add this compound Protein - Add 2x Buffers - Add SYPRO Orange Dye prepare_buffers->setup_plate run_tsa Run Thermal Shift Assay (Real-time PCR Instrument) setup_plate->run_tsa analyze_data Analyze Melt Curves (Determine Tm for each condition) run_tsa->analyze_data identify_optimal Identify Optimal Buffer (Highest Tm) analyze_data->identify_optimal

Caption: Workflow for screening optimal buffer conditions for this compound stability.

References

Technical Support Center: MIC5 Knockout Parasites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting unexpected phenotypes in MIC5 knockout parasites.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in Toxoplasma gondii?

A1: this compound is a microneme protein that functions as a regulator of the subtilisin protease TgSUB1. It is secreted onto the parasite's surface during invasion and inhibits the proteolytic processing of other microneme and dense granule proteins by interfering with the activity of TgSUB1.[1][2][3] this compound was one of the first microneme proteins identified that does not possess an adhesive domain.[1]

Q2: What is the expected molecular phenotype of a this compound knockout in T. gondii?

A2: Genetic ablation of this compound in T. gondii tachyzoites results in enhanced proteolytic processing of several other secreted micronemal proteins.[3] This is due to the unregulated activity of the protease TgSUB1.

Q3: Why is a significant defect in invasion or virulence often not observed in this compound knockout T. gondii?

A3: Despite the altered processing of several adhesin proteins, the targeted deletion of this compound does not appear to significantly impact parasite invasion or virulence in mice.[3] This suggests that Toxoplasma has redundant adhesive mechanisms that can compensate for the changes caused by the absence of this compound.[3] The parasite's ability to utilize a wide range of host cell receptors likely contributes to this robustness.

Q4: Are there known orthologs of this compound in other apicomplexan parasites like Plasmodium?

Troubleshooting Guide

Q1: I have generated a this compound knockout line, but I do not observe any change in my standard invasion assay. How can I be sure my knockout was successful?

A1:

  • Molecular Verification: First, confirm the genetic deletion of the this compound gene using PCR and sequencing. Subsequently, verify the absence of the this compound protein product via Western blot analysis of parasite lysates using a specific anti-MIC5 antibody.

  • Phenotypic Confirmation: The most direct functional confirmation of a this compound knockout is to assess the processing of known SUB1 substrates. Perform a microneme secretion assay and analyze the secreted proteins by Western blot. In a true this compound knockout, you should observe increased proteolytic cleavage of other microneme proteins, such as MIC2 and AMA1, compared to the wild-type strain.[3]

Q2: My Western blots of secreted proteins from the this compound knockout show multiple bands for other microneme proteins. How should I interpret this?

A2: The appearance of additional, smaller molecular weight bands for other microneme proteins is the expected phenotype for a this compound knockout. These bands represent the cleavage products resulting from the unregulated activity of SUB1 and potentially other proteases.[3] It is crucial to have a wild-type control alongside your knockout to clearly identify the processed forms. You can use antibodies specific to different domains of the protein of interest to map the cleavage sites.

Q3: Could the lack of an observable phenotype be specific to my experimental conditions?

A3: Yes, it is possible. The robustness of the parasite's invasion machinery might mask subtle defects under standard in vitro conditions. Consider the following:

  • Host Cell Line: The repertoire of host cell receptors can influence the parasite's reliance on specific adhesins. Try performing invasion assays in a variety of host cell lines to see if a phenotype emerges.

  • In Vivo Models: While initial studies showed no major virulence defect in mice, more sensitive in vivo models or different mouse strains could potentially reveal subtle differences in dissemination or persistence.[3]

  • Stress Conditions: Subjecting the parasites to stress, such as nutrient limitation or drug pressure, might expose a conditional phenotype.

Q4: What alternative assays can I perform to investigate more subtle phenotypes in my this compound knockout parasites?

A4:

  • Gliding Motility Assays: Since microneme proteins are involved in motility, you could perform gliding motility assays to see if there are subtle defects in the speed or pattern of movement.

  • Egress Assays: While invasion might not be grossly affected, the timing or efficiency of egress from the host cell could be altered.

  • Quantitative Proteomics: A more unbiased approach would be to perform quantitative proteomics on the secreted proteins from wild-type and this compound knockout parasites to get a global view of the changes in the secretome.

Quantitative Data Summary

The following table summarizes the observed changes in the proteolytic processing of various micronemal proteins upon deletion of this compound in Toxoplasma gondii, as determined by the analysis of Excreted-Secreted Antigens (ESA).

Microneme ProteinPhenotype in Δthis compound ESAReference
MIC2Enhanced processing[3]
MIC4Enhanced processing[3]
MIC6Enhanced processing[3]
MIC10Not detected; potentially degraded or not secreted[3]
MIC12Enhanced processing[3]
AMA1Enhanced processing[3]
M2APEnhanced processing[3]

Experimental Protocols

1. Microneme Secretion Assay (Ethanol Stimulation)

  • Harvest freshly egressed parasites and purify them from host cell debris.

  • Resuspend the parasites in an appropriate buffer (e.g., DMEM) to a concentration of 1x10^8 parasites/mL.

  • Induce microneme secretion by adding ethanol to a final concentration of 1% (v/v). Incubate for 15 minutes at 37°C.

  • Pellet the parasites by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the excreted-secreted antigens (ESA).

  • Add a protease inhibitor cocktail to the ESA fraction to prevent further degradation.

  • Analyze the ESA by SDS-PAGE and Western blotting.

2. Western Blot Analysis of Microneme Protein Processing

  • Run equal amounts of protein from the ESA fractions of wild-type and Δthis compound parasites on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the microneme protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. Compare the band patterns between the wild-type and Δthis compound samples to assess differences in protein processing.

3. Invasion Assay

  • Grow a confluent monolayer of host cells (e.g., human foreskin fibroblasts) on coverslips in a 24-well plate.

  • Add freshly harvested parasites to the host cells at a multiplicity of infection (MOI) of 5.

  • Allow the parasites to invade for 1 hour at 37°C.

  • Wash the wells three times with PBS to remove extracellular parasites.

  • Fix the cells with 4% paraformaldehyde for 20 minutes.

  • Perform a differential immunofluorescence assay. First, stain the extracellular parasites with an antibody against a surface antigen (e.g., SAG1) without permeabilizing the cells.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Stain all parasites (intracellular and extracellular) with the same primary antibody but use a secondary antibody with a different fluorophore.

  • Mount the coverslips and visualize them using a fluorescence microscope.

  • Count the number of intracellular and extracellular parasites to determine the invasion efficiency.

Visualizations

MIC5_Signaling_Pathway cluster_parasite Toxoplasma gondii cluster_knockout Δthis compound Knockout This compound This compound SUB1 TgSUB1 This compound->SUB1 Inhibition MIC_proteins Microneme Proteins (e.g., MIC2, AMA1) SUB1->MIC_proteins Cleavage Processed_MICs Processed Microneme Proteins Secretion Microneme Secretion Secretion->MIC_proteins Release SUB1_active Unregulated TgSUB1 MIC_proteins_ko Microneme Proteins SUB1_active->MIC_proteins_ko Excessive Cleavage Enhanced_processing Enhanced Processing Secretion_ko Microneme Secretion Secretion_ko->MIC_proteins_ko Release

Caption: Role of this compound in regulating TgSUB1-mediated processing of microneme proteins.

Experimental_Workflow start Start: Generate This compound Knockout Line verify_ko Verify Knockout (PCR, Western Blot) start->verify_ko secretion_assay Microneme Secretion Assay (Ethanol Stimulation) verify_ko->secretion_assay analyze_esa Analyze Secreted Proteins (Western Blot for MICs) secretion_assay->analyze_esa phenotype_assays Phenotypic Assays (Invasion, Egress, Motility) analyze_esa->phenotype_assays interpret Interpret Results: Compare WT vs. Δthis compound phenotype_assays->interpret

Caption: Experimental workflow for the characterization of this compound knockout parasites.

Caption: Troubleshooting flowchart for unexpected results with this compound knockout parasites.

References

Technical Support Center: Optimizing MIC5 Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of Toxoplasma gondii Microneme Protein 5 (MIC5) in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression in E. coli important?

A1: this compound is a microneme protein from the parasite Toxoplasma gondii. It plays a role in the parasite's invasion of host cells by regulating the activity of the subtilisin protease TgSUB1.[1] Recombinant expression of this compound in E. coli is crucial for structural and functional studies, as well as for the development of potential therapeutic inhibitors or vaccines against toxoplasmosis.

Q2: What are the initial recommended steps for expressing this compound in E. coli?

A2: A successful initial strategy involves cloning the this compound gene into a suitable expression vector, such as a pET series vector, and transforming it into a competent E. coli strain like BL21(DE3).[1] Induction of protein expression is typically achieved with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Q3: Does the this compound protein have any specific characteristics I should be aware of before starting expression trials?

A3: Yes, a key characteristic of the mature this compound polypeptide is that it does not contain any cysteine residues.[2] This is a significant advantage as it eliminates the complexities associated with disulfide bond formation, meaning specialized E. coli strains designed for this purpose are not necessary.

Q4: What are some common challenges when expressing a eukaryotic protein like this compound in E. coli?

A4: Common challenges include low expression yield, formation of insoluble protein aggregates known as inclusion bodies, and potential toxicity of the recombinant protein to the E. coli host.[3] Eukaryotic proteins may also lack necessary post-translational modifications when expressed in a prokaryotic system.[3]

Troubleshooting Guide

Problem 1: Low or No Expression of this compound Protein

If you are observing low or no expression of this compound, consider the following troubleshooting steps:

  • Codon Optimization: The codon usage of Toxoplasma gondii differs significantly from that of E. coli. This can lead to translational inefficiencies.

    • Solution: Synthesize a version of the this compound gene that is optimized for E. coli codon usage. This can significantly enhance the translation rate and protein yield.

  • Vector and Promoter Choice: The strength and regulation of the promoter in your expression vector are critical.

    • Solution: Ensure you are using a vector with a strong, inducible promoter, such as the T7 promoter found in many pET vectors.[4][5][6][7]

  • Inducer Concentration: The concentration of the inducer (e.g., IPTG) can impact expression levels.

    • Solution: Perform a small-scale optimization experiment with varying IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) to determine the optimal level for this compound expression. A concentration of 500 µM IPTG has been successfully used.[1]

Problem 2: this compound Protein is Expressed in an Insoluble Form (Inclusion Bodies)

Insoluble protein is a common issue. Here are strategies to improve the solubility of this compound:

  • Lower Induction Temperature: High expression rates at 37°C can lead to protein misfolding and aggregation.

    • Solution: Lower the induction temperature. Successful expression of this compound has been achieved by inducing at 18°C for 12 hours.[1] Lower temperatures (16-25°C) slow down protein synthesis, allowing more time for proper folding.[8]

  • Choice of Fusion Tag: A solubility-enhancing fusion tag can prevent aggregation.

    • Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of this compound. These tags can improve the solubility of the fusion protein.

  • Change of E. coli Strain: Some strains are better suited for producing soluble protein.

    • Solution: While BL21(DE3) is a standard choice, consider strains engineered to enhance protein folding, such as those that co-express chaperonins.

Data Presentation: Summary of this compound Expression Conditions
ParameterCondition 1Condition 2Reference
Vector pTYB2pET30 Xa/LIC[1]
E. coli Strain BL21(DE3)BL21(DE3)[1]
Inducer 500 µM IPTG500 µM IPTG[1]
Induction Temp. 37°C18°C[1]
Induction Time 3 hours12 hours[1]
Observed Outcome Successful expressionImproved solubility for some constructs[1]

Experimental Protocols

Protocol 1: Expression of this compound in E. coli BL21(DE3)

This protocol is adapted from successful expression studies of Tgthis compound.[1]

  • Transformation: Transform the this compound expression plasmid (e.g., pET30-MIC5) into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • For higher yield (potential for inclusion bodies): Add IPTG to a final concentration of 500 µM and continue to incubate at 37°C for 3 hours.[1]

    • For improved solubility: Cool the culture to 18°C for 1 hour, then add IPTG to a final concentration of 500 µM and incubate at 18°C for 12 hours with shaking.[1]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a cell disruptor.

  • Analysis: Analyze the total cell lysate and the soluble fraction by SDS-PAGE to determine the expression level and solubility of the this compound protein.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_analysis Analysis & Purification Codon_Optimization Codon Optimize this compound Gene for E. coli Expression Ligation Ligate into pET Expression Vector Codon_Optimization->Ligation Transformation Transform into E. coli BL21(DE3) Ligation->Transformation Growth Grow Culture to OD600 0.6-0.8 Transformation->Growth Induction Induce with IPTG (e.g., 18°C, 12h) Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Analysis SDS-PAGE Analysis (Solubility Check) Lysis->Analysis Purification Purify Soluble this compound (e.g., Ni-NTA) Lysis->Purification

Caption: Workflow for this compound expression and purification.

Troubleshooting_Logic Start Start this compound Expression Check_Expression Check Expression by SDS-PAGE Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression No Good_Expression Good Expression Check_Expression->Good_Expression Yes Optimize_Codons Optimize Codons Low_Expression->Optimize_Codons Change_Vector Change Vector/Promoter Low_Expression->Change_Vector Vary_IPTG Vary IPTG Concentration Low_Expression->Vary_IPTG Check_Solubility Check Solubility Good_Expression->Check_Solubility Insoluble Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Soluble Soluble Protein Check_Solubility->Soluble Yes Lower_Temp Lower Induction Temperature Insoluble->Lower_Temp Add_Tag Add Solubility Tag Insoluble->Add_Tag Change_Strain Change E. coli Strain Insoluble->Change_Strain Purify Proceed to Purification Soluble->Purify

Caption: Troubleshooting decision tree for this compound expression.

References

Technical Support Center: MIC5 Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of MIC5 antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it localized?

A1: this compound is a microneme protein found in apicomplexan parasites, such as Toxoplasma gondii.[1][2][3] It is a secreted protein that is localized on the surface of the parasite during the process of host cell invasion.[1][2] this compound plays a regulatory role by interacting with the subtilisin protease TgSUB1.[1][3]

Q2: Why is antibody specificity important when studying this compound?

A2: Antibody specificity is crucial to ensure that the experimental results accurately reflect the behavior and localization of this compound, and not an unrelated protein. Non-specific binding can lead to false positives, incorrect localization data, and misinterpreted protein interactions, ultimately compromising the validity of your research.[4][5]

Q3: What are the common applications for this compound antibodies?

A3: this compound antibodies are typically used in a variety of immunoassays to study the protein's function and localization. These include:

  • Immunofluorescence (IF) to visualize the localization of this compound on the parasite surface during invasion.

  • Immunoprecipitation (IP) to isolate this compound and its potential binding partners, such as TgSUB1.

  • Western Blotting (WB) to detect the presence and size of this compound in parasite lysates.

Q4: Should I use a monoclonal or polyclonal antibody for this compound?

A4: The choice between a monoclonal and polyclonal antibody depends on the application.

  • Monoclonal antibodies recognize a single epitope and are excellent for specific detection in applications like Western blotting and immunofluorescence.

  • Polyclonal antibodies recognize multiple epitopes on the same antigen, which can be advantageous for immunoprecipitation as they can provide a stronger signal. However, they may also have a higher risk of off-target binding.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when using this compound antibodies in various applications.

High Background in Immunofluorescence (IF)

Problem: You observe high background staining across the entire slide, obscuring the specific signal from this compound on the parasite.

Possible Cause Recommended Solution
Primary antibody concentration is too high. Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate blocking. Increase the blocking time and/or use a blocking buffer containing serum from the same species as the secondary antibody.[6]
Secondary antibody non-specific binding. Run a control without the primary antibody. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.
Issues with secreted protein localization. Since this compound is secreted, ensure your fixation and permeabilization steps are optimized to preserve the parasite surface and prevent leakage of the protein.
Non-Specific Bands in Western Blotting (WB)

Problem: In addition to the expected band for this compound, you detect multiple other bands on your Western blot.

Possible Cause Recommended Solution
Primary antibody concentration is too high. Reduce the primary antibody concentration.[7]
Insufficient washing. Increase the number and duration of wash steps to remove non-specifically bound antibodies.[7]
Contamination of parasite lysate. Ensure proper preparation of Toxoplasma gondii tachyzoite lysates to minimize host cell protein contamination.[8][9]
Antibody cross-reactivity. Validate the antibody using a negative control, such as a lysate from a this compound knockout parasite strain, if available.[5]
Low Yield or High Background in Immunoprecipitation (IP)

Problem: You are unable to successfully pull down this compound, or the eluate contains many non-specific proteins.

Possible Cause Recommended Solution
Antibody not suitable for IP. Not all antibodies that work in WB or IF are effective in IP. Use an antibody that has been validated for immunoprecipitation. Polyclonal antibodies are often a good choice for IP.
Suboptimal lysis buffer. The lysis buffer may be too harsh, disrupting the this compound-TgSUB1 interaction. Try a less stringent lysis buffer.
Insufficient washing. Increase the number of washes to remove non-specifically bound proteins.[10]
Low protein abundance. If this compound is expressed at low levels, you may need to start with a larger amount of parasite lysate.[11]

Experimental Protocols

Protocol: Antibody Titration for Optimal Specificity in Immunofluorescence
  • Prepare a series of dilutions of your primary this compound antibody (e.g., 1:100, 1:250, 1:500, 1:1000) in your antibody dilution buffer.

  • Prepare multiple slides with your fixed and permeabilized Toxoplasma gondii parasites.

  • Incubate each slide with a different antibody dilution for the recommended time.

  • Wash the slides thoroughly.

  • Incubate all slides with the same concentration of your secondary antibody.

  • Wash and mount the slides.

  • Image the slides using identical microscope settings.

  • Compare the images to identify the dilution that gives the best signal-to-noise ratio.

Protocol: Validation of this compound Antibody Specificity using Western Blot
  • Prepare lysates from wild-type Toxoplasma gondii and, if available, a this compound knockout strain.

  • Run the lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane to prevent non-specific antibody binding.[7]

  • Incubate the membrane with your primary this compound antibody at the optimal dilution.

  • Wash the membrane extensively.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Wash the membrane and develop with a chemiluminescent substrate.

  • A specific antibody should show a band at the correct molecular weight for this compound in the wild-type lysate and no band in the knockout lysate.[5]

Data Presentation

The following table is a template demonstrating how to present quantitative data from an antibody titration experiment. The "Signal Intensity" and "Background Intensity" would be measured using imaging software.

Primary Antibody DilutionAverage Signal Intensity (Arbitrary Units)Average Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:10015005003.0
1:25012002006.0
1:5008001008.0
1:1000400755.3

Visualizations

MIC5_Signaling_Pathway cluster_parasite Toxoplasma gondii cluster_host Host Cell Invasion This compound This compound TgSUB1 TgSUB1 This compound->TgSUB1 Inhibits MicronemeProteins Other Microneme Proteins TgSUB1->MicronemeProteins Cleaves ProcessedProteins Processed Proteins MicronemeProteins->ProcessedProteins Processing Invasion Host Cell Invasion ProcessedProteins->Invasion Facilitates

Caption: Regulatory interaction between this compound and TgSUB1 during host cell invasion.

Antibody_Validation_Workflow Start Start: Suspected Specificity Issue Titration 1. Antibody Titration (IF/WB) Start->Titration Blocking 2. Optimize Blocking (IF/WB) Titration->Blocking Washing 3. Optimize Washing (WB/IP) Blocking->Washing Controls 4. Use Proper Controls (KO Lysate, Secondary Only) Washing->Controls Validation Specificity Validated? Controls->Validation Success Proceed with Experiment Validation->Success Yes Failure Select New Antibody Validation->Failure No

Caption: Logical workflow for troubleshooting and validating this compound antibody specificity.

References

Technical Support Center: Optimizing MIC5 LNP Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the particle size of lipid nanoparticles (LNPs), with a focus on formulations analogous to those involving novel cationic lipids.

Troubleshooting Guide: Reducing LNP Particle Size

Unintentionally large LNP particle sizes can significantly impact the efficacy and safety of a drug delivery system. Below are common issues and actionable solutions to achieve smaller, more uniform particles.

Q1: My LNP particle size is consistently larger than the target of 80-100 nm. What are the most critical parameters to investigate?

A1: Several factors during the formulation process can lead to larger than expected LNP sizes. The most critical parameters to assess are the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and lipid phases during microfluidic mixing. Additionally, the lipid composition and concentration can play a significant role.

  • Total Flow Rate (TFR): Higher TFRs generally lead to smaller particle sizes due to more rapid and efficient mixing of the aqueous and lipid streams. If your particles are too large, consider increasing the TFR.

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the lipid (alcoholic) phase flow rate is crucial. An optimal FRR, typically ranging from 3:1 to 5:1 (Aqueous:Lipid), ensures proper nanoparticle assembly. Deviating from this can result in larger and more polydisperse particles.

  • Lipid Concentration: High concentrations of lipids in the organic phase can lead to aggregation and the formation of larger particles. Try diluting the lipid mixture.

Q2: I've adjusted the flow rates, but the particle size is still too large. What other formulation components should I consider?

A2: If optimizing flow dynamics is insufficient, the next step is to evaluate the formulation's chemical composition.

  • PEG-Lipid Percentage: The proportion of PEG-lipid in the formulation is a key determinant of particle size. Increasing the molar percentage of the PEG-lipid (e.g., from 1.5% to 3%) can create a more robust steric barrier, preventing aggregation and resulting in smaller LNPs.

  • Helper Lipids: The choice and ratio of helper lipids (e.g., DSPC, Cholesterol) can influence the curvature and stability of the LNP, thereby affecting its size. Systematically varying the ratios of these components can help identify an optimal formulation for smaller particles.

  • Solvent System: The organic solvent used to dissolve the lipids can impact the mixing dynamics. Ethanol is most common, but other solvents or co-solvent systems might alter the polarity and diffusion-mixing characteristics, leading to different particle sizes.

Q3: Can post-formulation processing help reduce the size of my already-formed LNPs?

A3: Yes, post-formulation techniques can be employed, although optimizing the initial formulation is generally preferred.

  • Extrusion: Passing the LNP suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) can effectively reduce the size and polydispersity of the particles. This is a common method for achieving a more uniform size distribution.

  • Sonication: While sonication can break down larger particles, it can also lead to lipid degradation and sample contamination. It should be used with caution and careful characterization of the final product.

Frequently Asked Questions (FAQs)

Q: What is the ideal particle size for LNPs in drug delivery?

A: The optimal LNP size depends on the intended application. For systemic delivery, a size range of 70-200 nm is often targeted to avoid rapid clearance by the kidneys and to leverage the enhanced permeability and retention (EPR) effect for tumor targeting. For other applications, different size ranges may be desirable.

Q: How does the Polydispersity Index (PDI) relate to particle size?

A: The PDI is a measure of the uniformity of the particle size distribution. A PDI value below 0.2 is generally considered acceptable for LNP formulations, indicating a monodisperse and homogenous population. While not directly a measure of size, a high PDI often accompanies a larger average particle size and can indicate issues with the formulation process.

Q: Can the type of payload (e.g., siRNA, mRNA) affect the final LNP size?

A: Yes, the nature and concentration of the nucleic acid cargo can influence the final particle size. The electrostatic interactions between the cationic/ionizable lipid and the negatively charged nucleic acid are fundamental to the LNP's self-assembly. Variations in the size and concentration of the cargo can alter the condensation process, leading to different particle sizes.

Quantitative Data Summary

The following table summarizes the typical effects of key formulation parameters on LNP particle size and Polydispersity Index (PDI).

Parameter AdjustedChangeEffect on Particle SizeEffect on PDI
Total Flow Rate (TFR) IncreaseDecreaseDecrease
Flow Rate Ratio (FRR) Deviate from Optimal (e.g., 3:1)IncreaseIncrease
PEG-Lipid Mol % IncreaseDecreaseDecrease
Lipid Concentration IncreaseIncreaseIncrease

Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes a general method for producing LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • Lipid Phase: Dissolve the cationic/ionizable lipid (e.g., a novel aminolipid), helper lipids (DSPC, Cholesterol), and PEG-lipid in ethanol at the desired molar ratios.

  • Microfluidic Mixing:

    • Load the aqueous and lipid solutions into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to lipid).

    • Initiate the flow to allow the two streams to converge and mix within the microfluidic channels, leading to LNP self-assembly.

  • Collection and Dialysis:

    • Collect the resulting LNP suspension from the outlet of the chip.

    • To remove the organic solvent and raise the pH, dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C until further use.

2. Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in the dialysis buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

  • Instrument Setup:

    • Set the DLS instrument parameters, including the temperature (e.g., 25°C) and the viscosity and refractive index of the dispersant (water).

  • Measurement:

    • Place the cuvette containing the diluted sample into the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the measurement, typically consisting of multiple runs, to determine the Z-average particle size and the PDI.

Visualizations

LNP_Troubleshooting_Workflow start Start: LNP Size > Target check_flow Step 1: Evaluate Flow Parameters start->check_flow adjust_tfr Increase Total Flow Rate (TFR) check_flow->adjust_tfr adjust_frr Optimize Flow Rate Ratio (FRR to ~3:1) check_flow->adjust_frr measure_size1 Measure Particle Size adjust_tfr->measure_size1 adjust_frr->measure_size1 check_composition Step 2: Evaluate Formulation measure_size1->check_composition Size Still > Target end_ok End: LNP Size is on Target measure_size1->end_ok Size OK adjust_peg Increase PEG-Lipid Mol % check_composition->adjust_peg adjust_lipid_conc Decrease Total Lipid Concentration check_composition->adjust_lipid_conc measure_size2 Measure Particle Size adjust_peg->measure_size2 adjust_lipid_conc->measure_size2 post_processing Step 3: Consider Post-Processing measure_size2->post_processing Size Still > Target measure_size2->end_ok Size OK extrude Extrusion through defined pore size post_processing->extrude extrude->end_ok end_fail Further Optimization Needed extrude->end_fail

Caption: Troubleshooting workflow for reducing LNP particle size.

LNP_Formulation_Workflow prep_aqueous Aqueous Phase (Nucleic Acid in Buffer) microfluidics Microfluidic Mixing prep_aqueous->microfluidics prep_lipid Lipid Phase (Lipids in Ethanol) prep_lipid->microfluidics collection LNP Collection microfluidics->collection dialysis Buffer Exchange (Dialysis) collection->dialysis characterization Characterization (DLS for Size/PDI) dialysis->characterization final_product Final LNP Product characterization->final_product

Technical Support Center: Optimizing Lipid Ratios in LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical documentation do not contain specific information regarding an ionizable lipid termed "MIC5." The following troubleshooting guides and FAQs are based on established principles for the optimization of lipid nanoparticle (LNP) formulations containing novel ionizable lipids. Researchers working with a proprietary lipid such as this compound should adapt these general guidelines to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the critical lipid components in an LNP formulation and what are their functions?

A typical LNP formulation consists of four key lipid components, each with a specific role in the nanoparticle's structure and function[1]:

  • Ionizable Lipid (e.g., this compound): This is a critical component for encapsulating nucleic acids and facilitating their release into the cytoplasm. At a low pH during formulation, the ionizable lipid is positively charged, allowing it to interact with the negatively charged nucleic acid backbone. At physiological pH, it is near-neutral, reducing potential toxicity.

  • Helper Lipid (e.g., DSPC or DOPE): This is a phospholipid that contributes to the structural integrity of the LNP.

  • Cholesterol: As a structural "helper" lipid, cholesterol enhances the stability and rigidity of the LNP and may aid in membrane fusion and endosomal escape.

  • PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and can prolong its circulation time in the body.

Q2: What is the N/P ratio and why is it important?

The N/P ratio represents the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid backbone. This ratio is a critical parameter as it influences the encapsulation efficiency, size, and surface charge of the LNPs. Optimizing the N/P ratio is essential for achieving maximal encapsulation of the nucleic acid cargo. An N/P ratio of around six is common for many LNP formulations[1].

Q3: How do the molar ratios of the different lipid components affect LNP performance?

The molar ratio of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid is a crucial factor that dictates the efficacy and safety of the LNP formulation. Alterations in these ratios can impact particle size, stability, encapsulation efficiency, and the efficiency of nucleic acid delivery. For instance, the amount of PEG-lipid can influence the circulation half-life and cellular uptake of the LNPs. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid), but this often requires optimization for a specific ionizable lipid and nucleic acid payload[2].

Q4: What are the key quality attributes to measure when optimizing LNP formulations?

To ensure the quality, reproducibility, and efficacy of your LNP formulations, the following critical quality attributes (CQAs) should be assessed[3][4][5][6]:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the biodistribution and cellular uptake of the LNPs. Dynamic Light Scattering (DLS) is a common technique for these measurements.

  • Encapsulation Efficiency: This determines the percentage of the nucleic acid that has been successfully encapsulated within the LNPs.

  • Zeta Potential: This measurement provides information about the surface charge of the LNPs, which can influence their stability and interaction with cells.

  • mRNA Integrity: Ensuring the encapsulated mRNA remains intact is crucial for its therapeutic function.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal N/P ratio.Optimize the N/P ratio by testing a range of ratios (e.g., 3:1, 6:1, 10:1).
Incorrect pH of the aqueous buffer.Ensure the aqueous buffer containing the nucleic acid is at a sufficiently low pH (e.g., pH 4.0) to protonate the ionizable lipid.
Inefficient mixing during formulation.If using microfluidics, optimize the total flow rate (TFR) and flow rate ratio (FRR). For manual mixing, ensure rapid and consistent mixing.
Large Particle Size or High PDI Suboptimal lipid molar ratios.Systematically vary the molar percentages of the helper lipid, cholesterol, and PEG-lipid to find the optimal ratio for your ionizable lipid.
Inefficient mixing.Increase the TFR in a microfluidic system to enhance mixing and reduce particle size.
Aggregation of LNPs.Ensure the PEG-lipid concentration is sufficient to prevent aggregation. After formulation, dilute the LNPs in a neutral buffer like PBS.
Poor In Vitro/In Vivo Efficacy Inefficient endosomal escape.The chemical structure of the ionizable lipid is a primary determinant of endosomal escape. If optimization of lipid ratios does not improve efficacy, a different ionizable lipid may be required.
Degradation of nucleic acid.Ensure the nucleic acid is of high quality and handled in an RNase-free environment.
Suboptimal LNP characteristics.Re-evaluate and optimize particle size, PDI, and encapsulation efficiency.
Evidence of Cellular Toxicity High concentration of ionizable lipid.Reduce the amount of ionizable lipid in the formulation or screen for alternative, less toxic ionizable lipids.
Residual organic solvent.Ensure the purification step (e.g., dialysis or tangential flow filtration) is adequate to remove residual solvents like ethanol.

Experimental Protocols

General LNP Formulation Protocol using Microfluidics

This protocol provides a general framework for LNP synthesis using a microfluidic device. The specific parameters will require optimization for your particular ionizable lipid (e.g., this compound) and nucleic acid payload.

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol. Gentle heating may be necessary to fully dissolve the lipids.

    • From the individual stocks, create a mixed lipid solution with the desired molar ratio. A common starting point is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid)[2].

  • Nucleic Acid Stock Solution (in Aqueous Buffer):

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0[2].

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., a NanoAssemblr) according to the manufacturer's instructions.

  • Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

  • Set the desired total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol)[2].

  • Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs and encapsulation of the nucleic acid.

3. Purification and Buffer Exchange:

  • The resulting LNP solution will be in a hydro-alcoholic mixture.

  • Purify and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF).

4. Characterization:

  • Perform quality control checks as outlined in the FAQs, including DLS for size and PDI, and a fluorescence-based assay (e.g., RiboGreen) to determine encapsulation efficiency.

Diagrams

LNP_Synthesis_Workflow cluster_prep Solution Preparation cluster_process LNP Formulation cluster_downstream Downstream Processing Lipid_Stock Lipid Stock (Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Stock Nucleic Acid Stock (Aqueous Buffer, low pH) NA_Stock->Microfluidic_Mixing Purification Purification & Buffer Exchange Microfluidic_Mixing->Purification Characterization Characterization (Size, PDI, EE%) Purification->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: Workflow for LNP synthesis using microfluidics.

Troubleshooting_Logic Start Experiment Start Formulation LNP Formulation Start->Formulation QC_Check QC Check (Size, PDI, EE%) Formulation->QC_Check Acceptable Proceed to In Vitro/In Vivo QC_Check->Acceptable Acceptable Not_Acceptable Troubleshoot QC_Check->Not_Acceptable Not Acceptable Optimize_Ratios Optimize Lipid Ratios & N/P Ratio Not_Acceptable->Optimize_Ratios Optimize_Mixing Optimize Mixing Parameters (TFR, FRR) Not_Acceptable->Optimize_Mixing Optimize_Ratios->Formulation Optimize_Mixing->Formulation

Caption: A logical workflow for troubleshooting LNP formulation.

Quantitative Data Summary

The following tables summarize key quantitative parameters that are often optimized during LNP formulation. These values are starting points and will likely require adjustment for your specific ionizable lipid and application.

Table 1: Common Molar Ratios of Lipid Components

ComponentMolar Percentage (%)Reference
Ionizable Lipid50[2]
Helper Lipid (DSPC)10[2]
Cholesterol38.5[2]
PEG-Lipid1.5[2]

Table 2: Typical Microfluidic Formulation Parameters

ParameterTypical ValueReference
Total Flow Rate (TFR)12 mL/min[2]
Flow Rate Ratio (FRR) (Aqueous:Ethanol)3:1[2]
N/P Ratio~6[1]
Aqueous Buffer pH4.0[2]

Table 3: Target Quality Attributes for LNP Formulations

AttributeTarget Value
Particle Size80 - 150 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%

References

Validation & Comparative

Validating the Function of MIC5 in Host Cell Invasion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of Microneme Protein 5 (MIC5) in the host cell invasion process of Toxoplasma gondii, a model apicomplexan parasite. By juxtaposing the function of this compound with other critical microneme proteins, this document aims to offer a clear perspective on its validated role and the experimental approaches used for its characterization.

Introduction to this compound and its Role in Invasion

Toxoplasma gondii invasion of host cells is a complex and rapid process orchestrated by the sequential secretion of proteins from specialized apical organelles, primarily the micronemes and rhoptries. Microneme proteins (MICs) are crucial for parasite motility, host cell recognition, and attachment. This compound is a soluble microneme protein that, upon secretion, localizes to the parasite's surface.[1] Unlike many other MICs that function as adhesins, the primary validated role of this compound is to regulate the proteolytic processing of other secreted microneme and dense granule proteins.[2] It achieves this by inhibiting the activity of surface subtilisin proteases, such as MPP2 and TgSUB1.[2] Genetic ablation of this compound results in enhanced proteolytic cleavage of several surface proteins, but importantly, is not lethal to the parasite and does not abrogate host cell invasion or virulence in murine models.[2]

Comparative Analysis of Microneme Protein Function in Invasion

To understand the specific contribution of this compound to host cell invasion, it is essential to compare its knockout phenotype with that of other well-characterized microneme proteins. The following table summarizes quantitative data from studies on various MIC knockout strains of T. gondii.

Gene KnockoutProtein FunctionImpact on Invasion EfficiencyReference(s)
This compound Regulator of surface protein proteolysisNot significantly impaired. Genetic ablation does not abolish invasion or virulence.[2]
MIC1 Soluble adhesin~50% reduction in invasion of fibroblasts.[3]
M2AP (MIC2-associated protein) Chaperone and transporter for MIC2>80% impairment in host cell entry due to MIC2 mislocalization.[4]
MIC3 Soluble adhesinNo significant effect on invasion in fibroblasts when knocked out alone.
MIC1 & MIC3 (Double KO) Soluble adhesinsSeverely impaired virulence.
MIC6 Transmembrane protein, part of a complex with MIC1 and MIC4~50% reduction in invasion efficiency.

This comparative data highlights that while adhesins like MIC1, MIC2, and MIC6 are critical for the mechanical aspects of host cell attachment and penetration, this compound plays a more subtle, regulatory role. Its absence alters the parasite's surface protein landscape but does not render it incapable of invasion.

Experimental Protocols

Validating the function of proteins like this compound involves a variety of molecular and cellular biology techniques. Below are detailed protocols for two key experiments frequently used in this area of research.

Red/Green Invasion Assay

This assay quantitatively distinguishes between parasites that have attached to the host cell surface and those that have successfully invaded.

Protocol:

  • Cell Culture: Grow a confluent monolayer of human foreskin fibroblasts (HFFs) on glass coverslips in a 24-well plate.

  • Parasite Preparation: Freshly egressed T. gondii tachyzoites (wild-type and knockout strains) are harvested, passed through a 27-gauge needle to release them from host cells, and filtered through a 3.0 µm filter.

  • Infection: Add the purified tachyzoites to the HFF monolayers at a multiplicity of infection (MOI) of 5. Synchronize the invasion by first incubating the plate on ice for 30 minutes to allow the parasites to settle on the host cells, and then transfer the plate to a 37°C incubator for 1 hour to allow invasion to occur.

  • Fixation: After the incubation, gently wash the coverslips three times with ice-cold PBS to remove non-adherent parasites and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Differential Staining:

    • Extracellular Parasites (Red): Without permeabilizing the host cells, incubate the coverslips with a primary antibody against a major surface antigen of the parasite (e.g., mouse anti-SAG1) for 1 hour at room temperature. After washing with PBS, add a secondary antibody conjugated to a red fluorophore (e.g., Alexa Fluor 594 anti-mouse IgG).

    • Total Parasites (Green): Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes. Then, incubate with a primary antibody against an internal parasite protein (e.g., rabbit anti-ROP1) or a different antibody against a surface antigen, followed by a secondary antibody conjugated to a green fluorophore (e.g., Alexa Fluor 488 anti-rabbit IgG). Alternatively, if the parasite expresses a fluorescent protein like GFP, this step can be omitted.

  • Imaging and Quantification: Mount the coverslips on slides with a mounting medium containing DAPI to stain the host cell nuclei. Visualize the samples using a fluorescence microscope. Count the number of red (extracellular) and green (intracellular) parasites across multiple fields of view. The invasion efficiency is calculated as the percentage of intracellular parasites relative to the total number of cell-associated parasites.

Immunofluorescence Assay (IFA) for Protein Localization

This assay is used to visualize the subcellular localization of specific proteins within the parasite.

Protocol:

  • Sample Preparation: For intracellular parasites, infect HFF monolayers on coverslips with T. gondii and allow them to grow for 24-36 hours. For extracellular parasites, use freshly harvested and purified tachyzoites.

  • Fixation: Fix the cells/parasites with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with the primary antibody (e.g., rabbit anti-MIC5) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C. For co-localization studies, incubate with a second primary antibody from a different host species (e.g., mouse anti-MIC2).

  • Secondary Antibody Incubation: After washing three times with PBS, incubate the coverslips with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit IgG and Alexa Fluor 594 anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the coverslips three times with PBS and mount them on slides with a mounting medium containing DAPI. Visualize the localization of the protein(s) of interest using a fluorescence or confocal microscope.

Visualizing this compound's Regulatory Role

To illustrate the functional context of this compound, the following diagrams depict the signaling pathway of microneme protein processing and the experimental workflow for validating protein function.

MIC5_Function cluster_parasite Toxoplasma gondii cluster_surface cluster_host Host Cell MICs Microneme Proteins (e.g., MIC2, MIC4) Secretion Microneme Secretion MICs->Secretion This compound This compound This compound->Secretion MPP2_SUB1 Surface Proteases (MPP2, SUB1) Surface Parasite Surface Secretion->Surface Ca2+ influx MICs_surface Surface MICs MIC5_surface Surface this compound MPP2_SUB1_surface Active Proteases Invasion Host Cell Invasion MICs_surface->Invasion Adhesion MIC5_surface->MPP2_SUB1_surface Inhibition MPP2_SUB1_surface->MICs_surface Proteolytic Processing Experimental_Workflow Start Hypothesize Gene Function CRISPR Generate Knockout (e.g., Δthis compound) Start->CRISPR IFA Immunofluorescence Assay (Protein Localization) CRISPR->IFA Invasion_Assay Red/Green Invasion Assay (Quantify Invasion) CRISPR->Invasion_Assay Virulence In Vivo Virulence Assay (Mouse Model) CRISPR->Virulence Analysis Analyze & Compare Data (WT vs. KO) IFA->Analysis Invasion_Assay->Analysis Virulence->Analysis Conclusion Validate Gene Function Analysis->Conclusion

References

Comparative analysis of MIC5 and MIC4 proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Microneme Proteins 4 and 5 (MIC4 and MIC5) in Toxoplasma gondii

Introduction

Microneme proteins (MICs) are a class of secretory proteins crucial for the motility, host cell recognition, and invasion processes of apicomplexan parasites like Toxoplasma gondii. Among these, MIC4 and this compound play distinct yet vital roles in the parasite's life cycle. This guide provides a comparative analysis of MIC4 and this compound, summarizing their functions, structural characteristics, and the experimental data supporting our current understanding. This information is intended for researchers, scientists, and professionals involved in parasitology and drug development.

I. Functional Comparison

MIC4 and this compound are both soluble proteins secreted from the micronemes, yet they perform fundamentally different functions at the parasite-host interface. MIC4 is primarily an adhesin that binds to host cells, while this compound acts as a regulatory protein, modulating the activity of a key parasite protease.

  • MIC4: The Adhesin and Immune Modulator: MIC4 functions as a lectin, a type of protein that binds to specific carbohydrate structures. It recognizes and binds to galactoside residues on the surface of host cells, facilitating the initial attachment of the parasite. This interaction is crucial for the subsequent steps of invasion. Beyond its role as an adhesin, MIC4 is also involved in modulating the host's innate immune response. It interacts with Toll-like receptors (TLR2 and TLR4) on immune cells, triggering a signaling cascade that leads to the production of cytokines.[1][2] This can induce a pro-inflammatory response, which is a key aspect of the host-parasite interaction.[1]

  • This compound: The Protease Regulator: In contrast to the adhesive function of MIC4, this compound plays a critical regulatory role. It acts as an inhibitor of the Toxoplasma gondii subtilisin protease 1 (TgSUB1).[3] TgSUB1 is responsible for the proteolytic processing (trimming) of several other microneme proteins on the parasite's surface, a necessary step for proper function and subsequent invasion.[3] this compound functions by mimicking a subtilisin prodomain, effectively suppressing the activity of TgSUB1.[3] Genetic knockout of this compound results in enhanced proteolytic processing of other surface proteins, highlighting its inhibitory function.[4]

II. Structural and Molecular Characteristics

The distinct functions of MIC4 and this compound are reflected in their protein structures.

FeatureMIC4This compound
Primary Function Adhesion, Immune ModulationProtease Regulation
Binding Target Galactoside residues on host cells, TLR2/TLR4 N-glycansToxoplasma gondii subtilisin 1 (TgSUB1)
Key Structural Domains Six conserved apple domainsParvulin-like PPIase domain (activity not demonstrated)
Molecular Weight (predicted) ~61 kDaSmaller, with a propeptide removed during maturation
Complex Formation Forms a complex with MIC1 and MIC6Does not appear to form a stable complex with other MICs

Table 1: Comparative summary of MIC4 and this compound characteristics.

III. Experimental Data and Methodologies

The functions of MIC4 and this compound have been elucidated through a variety of experimental approaches.

Key Experimental Findings for MIC4:
  • Host Cell Binding: Recombinant MIC4 has been shown to bind efficiently to host cells.[5]

  • Immune Cell Activation: Experiments using recombinant MIC4 have demonstrated its ability to induce cytokine production (e.g., IL-12, TNF-α, IL-6, and IL-10) from macrophages and other immune cells through its interaction with TLR2 and TLR4.[1]

  • Cytotoxic Effects: Studies on human Jurkat T-lymphocytes have shown that recombinant MIC1 and MIC4 can induce cytotoxic effects.[6]

Key Experimental Findings for this compound:
  • Protease Inhibition: Assays using recombinant proteins have shown that Tgthis compound can inhibit the proteolytic activity of TgSUB1 on other microneme proteins, such as MIC4.[3]

  • Genetic Knockout Phenotype: Targeted deletion of the this compound gene in Toxoplasma gondii leads to increased proteolytic processing of several other secreted micronemal proteins.[4]

  • Vaccine Potential: DNA vaccines encoding Tgthis compound have been shown to induce a protective immune response in mice against Toxoplasma gondii infection.[7]

IV. Experimental Protocols

Production of Recombinant MIC4 (rMIC4)

A common method for producing recombinant MIC4 for functional assays involves prokaryotic expression systems.

  • Cloning: The coding sequence for the mature MIC4 protein is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Purification: Bacterial cells are harvested and lysed. The recombinant protein is then purified from the lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Refolding and Dialysis: The purified protein is often denatured and then refolded by sequential dialysis against buffers with decreasing concentrations of the denaturant (e.g., urea or guanidine-HCl).

  • Purity Assessment: The purity and correct size of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

TgSUB1 Inhibition Assay with Recombinant this compound (rthis compound)

This assay is used to determine the inhibitory activity of this compound on the protease TgSUB1.

  • Reagents: Recombinant TgSUB1, recombinant Tgthis compound (wild-type and mutants), a known substrate of TgSUB1 (e.g., recombinant MIC4), and a known protease inhibitor (e.g., ALLN) as a positive control.[3]

  • Procedure:

    • Live Toxoplasma gondii tachyzoites are pre-incubated with varying concentrations of recombinant Tgthis compound, a control protein (like lysozyme), or the protease inhibitor ALLN.[3]

    • Microneme secretion is stimulated (e.g., using a calcium ionophore or ethanol).[3][4]

    • The supernatant containing the excreted-secreted antigens (ESA) is collected.

    • The ESA products are separated by SDS-PAGE.

    • The processing of the TgSUB1 substrate (e.g., the conversion of MIC4 from a higher to a lower molecular weight form) is assessed by immunoblotting using an antibody specific to the substrate protein.

    • The intensity of the processed protein band is quantified to determine the inhibitory efficacy of Tgthis compound.[3]

V. Visualizations

Signaling Pathway of MIC4-mediated Immune Activation

MIC4_Signaling cluster_host_cell Host Immune Cell MIC4 MIC4 TLR2_4 TLR2 / TLR4 MIC4->TLR2_4 binds to N-linked glycans MyD88 MyD88 TLR2_4->MyD88 activates IL10 Anti-inflammatory Cytokine (IL-10) TLR2_4->IL10 induces production via endocytosis-dependent pathway NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) NFkB->Cytokines induces transcription

Caption: MIC4 interaction with host cell TLRs.

Experimental Workflow for Testing this compound Inhibition of TgSUB1

MIC5_Inhibition_Workflow cluster_workflow This compound Inhibition Assay start Start: Live T. gondii Tachyzoites step1 Pre-incubate with: - rthis compound - Control Protein - Protease Inhibitor start->step1 step2 Stimulate Microneme Secretion step1->step2 step3 Collect Supernatant (ESA fraction) step2->step3 step4 SDS-PAGE and Immunoblotting (anti-MIC4 antibody) step3->step4 end Analyze Proteolytic Cleavage of MIC4 step4->end

Caption: Workflow for assessing this compound inhibitory activity.

Logical Relationship of this compound and TgSUB1 Activity

MIC5_Regulation This compound This compound TgSUB1 TgSUB1 Protease This compound->TgSUB1 inhibits Microneme_Proteins Other Microneme Proteins (e.g., MIC4) TgSUB1->Microneme_Proteins cleaves Processed_Proteins Processed (cleaved) Proteins Microneme_Proteins->Processed_Proteins

Caption: Regulatory role of this compound on TgSUB1.

Conclusion

MIC4 and this compound are both essential microneme proteins in Toxoplasma gondii, but they fulfill distinct and non-overlapping roles during the parasite's interaction with its host. MIC4 acts as a direct interface, mediating attachment to host cells and modulating the host's immune response. In contrast, this compound functions as an internal regulator, controlling the proteolytic maturation of other key effector proteins on the parasite surface. Understanding the specific functions and mechanisms of these proteins provides valuable insights into the complex biology of Toxoplasma gondii and may reveal novel targets for therapeutic intervention.

References

Unveiling the Crucial Interaction Between MIC5 and the SUB1 Protease in Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of parasitic biology, the interaction between the micronemal protein 5 (MIC5) and the subtilisin-like protease 1 (SUB1) of Toxoplasma gondii represents a critical regulatory checkpoint for parasite invasion of host cells. This guide provides a comprehensive overview of the experimental evidence confirming this interaction, offering a comparative analysis of key data and detailed protocols for researchers seeking to investigate this pathway. Understanding the nuances of the this compound-SUB1 interplay is paramount for the development of novel therapeutic strategies against toxoplasmosis.

Quantitative Analysis of the this compound-SUB1 Interaction

The interaction between this compound and SUB1 is characterized by the inhibitory function of this compound on the proteolytic activity of SUB1. This has been quantified through in vitro enzymatic assays, which provide a direct measure of the potency of this compound as a SUB1 inhibitor. Furthermore, the functional consequence of this interaction within the parasite is evident from proteomic studies of this compound knockout (Δthis compound) Toxoplasma strains, which show altered processing of various SUB1 substrates.

In Vitro Inhibition of SUB1 Protease Activity by this compound

An in vitro assay measuring the processing of a known SUB1 substrate, MIC4, in the presence of recombinant this compound provides direct quantitative evidence of inhibition. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the inhibitory potency of this compound with other known protease inhibitors.

InhibitorTarget ProteaseSubstrateIC50 (μM)Fold DifferenceReference
Recombinant Wild-Type Tgthis compoundNative TgSUB1TgMIC40.22~45x more potent[1]
ALLN (Calpain Inhibitor I)Native TgSUB1TgMIC49.9-[1]
Proteomic Consequences of this compound Deletion on SUB1 Substrate Processing
SUB1 SubstrateFunctionExpected Change in Processing in Δthis compound ParasitesReference
MIC2AdhesionEnhanced cleavage[2]
MIC4AdhesionEnhanced cleavage[2]
M2APAssociated with MIC2, adhesionEnhanced cleavage[2]

Experimental Protocols

Reproducing and building upon existing research requires detailed experimental methodologies. The following sections provide protocols for key experiments used to investigate the this compound-SUB1 interaction.

Co-immunoprecipitation of this compound and SUB1 from Toxoplasma gondii

This protocol is adapted for the co-immunoprecipitation of membrane-associated proteins from Toxoplasma gondii tachyzoites.

1. Parasite Culture and Lysis:

  • Culture Toxoplasma gondii tachyzoites (e.g., RH strain) in human foreskin fibroblasts (HFF) or other suitable host cells.

  • Harvest extracellular parasites by scraping and passing them through a 27-gauge needle.

  • Wash the parasites twice in ice-cold PBS.

  • Resuspend the parasite pellet in a suitable lysis buffer for membrane proteins. A recommended buffer is: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with an antibody specific for this compound or SUB1 overnight at 4°C on a rotator.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

  • Wash the beads three to five times with the lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with antibodies against this compound and SUB1 to detect the co-immunoprecipitated proteins.

In Vitro SUB1 Inhibition Assay

This assay quantitatively measures the inhibition of SUB1 activity by this compound.[1]

1. Reagents and Parasites:

  • Recombinant purified wild-type Tgthis compound.

  • A known SUB1 inhibitor (e.g., ALLN) as a positive control.

  • A non-inhibitory control protein (e.g., lysozyme).

  • Extracellular Toxoplasma gondii tachyzoites.

2. Secretion Induction:

  • Pre-incubate the parasites with varying concentrations of recombinant this compound, ALLN, or the control protein.

  • Induce microneme secretion by adding a calcium ionophore (e.g., A23187).

3. Sample Collection and Analysis:

  • Pellet the parasites by centrifugation.

  • Collect the supernatant containing the excreted-secreted antigens (ESA).

  • Analyze the ESA fraction by Western blot using an antibody against a known SUB1 substrate (e.g., MIC4).

4. Quantification:

  • Quantify the band intensity of the processed substrate (e.g., the cleaved form of MIC4).

  • Calculate the percentage of inhibition at each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the this compound-SUB1 Pathway and Experimental Workflow

Graphical representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

MIC5_SUB1_Pathway cluster_parasite Toxoplasma gondii cluster_invasion Host Cell Invasion This compound This compound SUB1 SUB1 Protease This compound->SUB1 Inhibition MIC_substrates Microneme Substrates (e.g., MIC2, MIC4) SUB1->MIC_substrates Cleavage Processed_substrates Processed Substrates MIC_substrates->Processed_substrates Invasion Parasite Motility & Host Cell Invasion Processed_substrates->Invasion

Caption: Regulatory pathway of SUB1 protease activity by this compound.

CoIP_Workflow start Start: T. gondii Culture lysis Parasite Lysis (NP-40 Buffer) start->lysis preclear Pre-clearing Lysate (Protein A/G Beads) lysis->preclear ip Immunoprecipitation (Anti-MIC5 or Anti-SUB1 Ab) preclear->ip wash Wash Beads ip->wash elution Elution wash->elution analysis SDS-PAGE & Western Blot (Probe for this compound and SUB1) elution->analysis end End: Detect Interaction analysis->end

Caption: Experimental workflow for Co-immunoprecipitation.

References

Comparative Analysis of MIC5 Protein Homologs Across Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The MIC5 protein, a key regulator of host cell invasion in apicomplexan parasites, presents a compelling target for therapeutic intervention. This guide provides a comprehensive cross-species comparison of this compound protein homologs in Toxoplasma gondii, Neospora caninum, and Sarcocystis neurona, offering insights into their conserved functions and species-specific adaptations. The data presented herein is supported by experimental evidence and detailed methodologies to facilitate further research and drug development efforts.

Functional Overview of this compound Protein Homologs

This compound is a microneme protein that plays a crucial role in the proteolytic processing of other microneme proteins essential for parasite motility and host cell invasion. In Toxoplasma gondii, Tgthis compound acts as a negative regulator of the subtilisin protease TgSUB1.[1] This regulatory interaction is critical for the timely and controlled cleavage of surface adhesins like MIC2, MIC4, and M2AP, ensuring efficient host cell attachment and penetration. Genetic ablation of this compound in T. gondii results in enhanced proteolytic processing of these invasion-related proteins. Homologs of this compound have been identified in the closely related apicomplexan parasites Neospora caninum and Sarcocystis neurona, suggesting a conserved functional role in the invasion process across these species.

Quantitative Comparison of this compound Protein Homologs

The following table summarizes the key quantitative characteristics of this compound protein homologs in Toxoplasma gondii, Neospora caninum, and Sarcocystis neurona, based on data retrieved from ToxoDB and VEuPathDB.

FeatureToxoplasma gondii (TGME49_215460)Neospora caninum (NCLIV_026050)Sarcocystis neurona (SNEO_005125)
Protein Length (amino acids) 138138137
Coding Sequence Length (bp) 417417414
Molecular Weight (kDa) 14.915.315.1
Isoelectric Point (pI) 4.64.44.5

The Tgthis compound-TgSUB1 Signaling Pathway

The interaction between Tgthis compound and TgSUB1 is a critical control point in the regulation of host cell invasion by Toxoplasma gondii. TgSUB1 is a surface protease that cleaves and activates other microneme proteins, including MIC2, MIC4, and M2AP, which are directly involved in adhesion to host cells.[2][3][4] Tgthis compound functions as an inhibitor of TgSUB1, thereby modulating the processing of these downstream targets. This regulatory mechanism ensures that the activation of adhesive proteins is spatially and temporally controlled, preventing premature or excessive cleavage that could hinder successful invasion.

MIC5_TgSUB1_Pathway cluster_parasite Toxoplasma gondii Tgthis compound Tgthis compound TgSUB1 TgSUB1 Tgthis compound->TgSUB1 inhibits MIC2 pro-MIC2 TgSUB1->MIC2 cleaves MIC4 pro-MIC4 TgSUB1->MIC4 cleaves M2AP pro-M2AP TgSUB1->M2AP cleaves Processed_MICs Processed MIC2, MIC4, M2AP Adhesion Host Cell Adhesion Processed_MICs->Adhesion

Caption: The Tgthis compound-TgSUB1 regulatory pathway in Toxoplasma gondii.

Experimental Workflows and Protocols

This section details the key experimental methodologies used to characterize this compound protein homologs and their interactions.

Experimental Workflow for Characterizing this compound-SUB1 Interaction

The following diagram illustrates a typical workflow for investigating the interaction between this compound and its target protease, SUB1.

Experimental_Workflow cluster_workflow Workflow: this compound-SUB1 Interaction cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis start Hypothesis: This compound regulates SUB1 activity gene_knockout Generate this compound Knockout and Complemented Strains start->gene_knockout protein_expression Recombinant Protein Expression (this compound & SUB1) start->protein_expression invasion_assay Host Cell Invasion Assay gene_knockout->invasion_assay protease_assay In vitro Protease Assay protein_expression->protease_assay co_ip Co-Immunoprecipitation protein_expression->co_ip nmr NMR Spectroscopy protein_expression->nmr conclusion Conclusion: Elucidate regulatory mechanism invasion_assay->conclusion protease_assay->conclusion co_ip->conclusion nmr->conclusion

Caption: A generalized experimental workflow for studying the this compound-SUB1 interaction.

Detailed Experimental Protocols

1. Immunoprecipitation of Toxoplasma gondii Proteins

This protocol is adapted for the immunoprecipitation of native proteins from T. gondii cell lysates.

  • Cell Lysis:

    • Harvest tachyzoites from infected host cells and wash with ice-cold PBS.

    • Resuspend the parasite pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with the primary antibody specific to the protein of interest (e.g., anti-MIC5) overnight with gentle rocking at 4°C.

    • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.

    • Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

2. NMR Spectroscopy for Protein Structure Determination

This protocol provides a general framework for determining the three-dimensional structure of a protein like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8][9]

  • Sample Preparation:

    • Express and purify isotopically labeled (¹⁵N and/or ¹³C) protein.

    • Concentrate the purified protein to a suitable concentration (typically 0.1-1.0 mM) in an appropriate NMR buffer.

    • The final sample volume should be around 500-600 µL.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to obtain sequence-specific resonance assignments for the protein backbone and side chains.

    • Record Nuclear Overhauser Effect (NOE) spectroscopy experiments (e.g., ¹⁵N-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space.

  • Structure Calculation and Refinement:

    • Process and analyze the NMR spectra to assign chemical shifts and identify NOE cross-peaks.

    • Use the experimental restraints (NOEs, dihedral angles from chemical shifts) to calculate an ensemble of 3D structures using software such as CYANA or XPLOR-NIH.

    • Refine the calculated structures in a water box to improve their quality and validate the final ensemble of structures.

3. Site-Directed Mutagenesis

This protocol outlines the general steps for introducing specific mutations into a gene of interest, such as this compound, to study the functional significance of particular amino acid residues.

  • Primer Design:

    • Design a pair of complementary oligonucleotide primers containing the desired mutation.

    • The primers should be 25-45 bases in length with the mutation in the center.

    • The melting temperature (Tm) of the primers should be ≥78°C.

  • Mutagenesis PCR:

    • Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers.

    • The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion and Transformation:

    • Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

References

Unraveling LNP Delivery Efficiency: A Comparative Analysis of SM-102

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between MIC5 and SM-102 for lipid nanoparticle (LNP) delivery efficiency could not be conducted as no publicly available scientific literature or data could be identified for an ionizable lipid designated as "this compound". Consequently, this guide provides a comprehensive overview of the well-characterized ionizable lipid, SM-102, and its performance in LNP-mediated delivery, drawing comparisons with other known ionizable lipids based on available experimental data.

SM-102 is a key component in Moderna's COVID-19 mRNA vaccine and has been extensively studied for its efficacy in delivering mRNA payloads.[1] Its performance is often benchmarked against other ionizable lipids, providing a valuable context for researchers in the field of nucleic acid delivery.

Quantitative Performance Data of SM-102 LNPs

The following table summarizes the key physicochemical properties and in vivo performance of LNPs formulated with SM-102 in comparison to other ionizable lipids.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vivo ModelPayloadKey Findings
SM-102 ~80 - 100~0.1 - 0.2>90%MiceLuciferase mRNAShowed higher transfection efficiency at the injection site compared to a novel lipid (iso-A11B5C1), but also higher off-target expression in the liver and spleen.[2]
SM-102 75.5 ± 0.4Low>95%MiceFirefly Luciferase mRNADemonstrated 60% higher mean bioluminescence compared to ALC-0315 and cKK-E12 LNPs after intramuscular injection.[3]
iso-A11B5C1 ~90 - 110~0.1 - 0.2>90%MiceLuciferase mRNAComparable transfection efficiency to SM-102 at the injection site with significantly lower off-target editing in the liver and spleen.[2]
ALC-0315 90.2 ± 7.8Wider distribution than SM-102>95%MiceFirefly Luciferase mRNALower in vivo protein expression compared to SM-102 after intramuscular injection.[3]
cKK-E12 88.2 ± 1.5Low>95%MiceFirefly Luciferase mRNALower in vivo protein expression compared to SM-102 after intramuscular injection.[3]

Experimental Methodologies

The evaluation of LNP delivery efficiency typically involves a series of in vitro and in vivo experiments. The protocols outlined below are representative of the methodologies used in studies comparing SM-102 with other ionizable lipids.

LNP Formulation Protocol (Based on SM-102)

A common method for preparing SM-102 LNPs involves the following steps:

  • Lipid Mixture Preparation: The ionizable lipid (SM-102), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[4]

  • Aqueous Phase Preparation: The mRNA payload is diluted in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.[4]

  • Characterization: The LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Evaluation of mRNA Delivery

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[3]

  • LNP Administration: LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) are administered to the mice, typically via intramuscular (I.M.) injection.[2]

  • Bioluminescence Imaging: At specific time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). The resulting bioluminescence is then measured using an in vivo imaging system (IVIS).[2]

  • Data Analysis: The intensity of the bioluminescent signal is quantified in specific regions of interest (e.g., injection site, liver, spleen) to determine the efficiency and biodistribution of mRNA delivery.[2]

Visualizing the Experimental Workflow and LNP Comparison

To better understand the process of evaluating and comparing LNP delivery efficiency, the following diagrams have been generated.

G cluster_prep LNP Formulation cluster_char Characterization cluster_invivo In Vivo Evaluation prep_lipids Prepare Lipid Mix (SM-102/Alternative, DSPC, Chol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Acidic Buffer prep_mrna->mixing purification Purification (Dialysis) mixing->purification dls Size & PDI (DLS) purification->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) purification->ribogreen injection I.M. Injection in Mice purification->injection imaging Bioluminescence Imaging (IVIS) injection->imaging analysis Data Analysis (Signal Quantification) imaging->analysis comparison comparison analysis->comparison Compare Delivery Efficiency G cluster_sm102 SM-102 LNP Performance cluster_comparison Comparative Performance sm102 SM-102 high_efficiency High Intramuscular Delivery Efficiency sm102->high_efficiency off_target Off-Target Delivery (Liver, Spleen) sm102->off_target stability Good Stability sm102->stability alternatives Alternative Ionizable Lipids (e.g., ALC-0315, iso-A11B5C1) sm102->alternatives Benchmarking lower_im Generally Lower IM Efficiency (vs. ALC-0315) alternatives->lower_im targeted_delivery Improved Tissue Specificity (vs. iso-A11B5C1) alternatives->targeted_delivery

References

A Guide to Validating LNP-mRNA as an Effective Vaccine Platform

Author: BenchChem Technical Support Team. Date: December 2025

The advent of messenger RNA (mRNA) vaccines, delivered via lipid nanoparticles (LNPs), has revolutionized the landscape of vaccinology and drug delivery. The success of the Pfizer-BioNTech (BNT162b2/Comirnaty) and Moderna (mRNA-1273/SpikeVax) COVID-19 vaccines has underscored the immense potential of this technology.[1] This guide provides a framework for the validation of a novel LNP-mRNA vaccine platform, such as the hypothetical "MIC5 LNP," by comparing its potential performance metrics against established alternatives, supported by established experimental methodologies.

Comparative Analysis of LNP-mRNA Vaccine Platforms

An effective LNP-mRNA platform is characterized by its ability to efficiently encapsulate and protect the mRNA payload, deliver it to the target cells, and facilitate robust antigen expression, ultimately leading to a potent and durable immune response. The key differentiators among LNP platforms lie in their composition, manufacturing process, and the resulting biological activity.

Table 1: Comparison of Key Components in Clinically Advanced LNP-mRNA Vaccines
ComponentPfizer-BioNTech (BNT162b2)Moderna (mRNA-1273)Key Considerations for a New Platform (e.g., this compound)
Ionizable Lipid ALC-0315SM-102Novel lipids should demonstrate superior or comparable transfection efficiency, better safety profile, and enhanced stability. Studies have shown that SM-102 may outperform ALC-0315 in intramuscular delivery and antibody production in mice.[2]
mRNA Modifications N1-methylpseudouridine (m1Ψ)N1-methylpseudouridine (m1Ψ)The choice of modified nucleosides is critical for reducing innate immunogenicity and enhancing mRNA stability and translation. While m1Ψ is a common choice, other modifications could be explored for improved performance.
Untranslated Regions (UTRs) Optimized 5' and 3' UTRsOptimized 5' and 3' UTRsUTRs significantly impact mRNA stability and translational efficiency. Comparative studies have shown that Pfizer-BioNTech's 5' UTR and Moderna's 3' UTR outperform their counterparts in transgene expression.[2][3]
Helper Lipids DSPC, CholesterolDSPC, CholesterolThe ratio of helper lipids influences the structural integrity and stability of the LNP.[4]
PEG-Lipid ALC-0159PEG2000-DMGThe PEG-lipid component controls particle size and prevents aggregation, but can also impact biodistribution and may be associated with PEG-related immunogenicity.[5]

Experimental Validation Protocols

The validation of a new LNP-mRNA platform requires a series of well-defined in vitro and in vivo experiments to assess its physicochemical properties, delivery efficiency, and immunological efficacy.

In Vitro Characterization and Transfection Efficiency

Objective: To determine the physical characteristics of the LNPs and their ability to deliver mRNA to cells in culture.

Methodology:

  • LNP Formulation: LNPs are typically formulated by rapid mixing of a lipid-containing organic phase with an aqueous phase containing the mRNA, often using microfluidic devices to ensure uniform particle size.[6][7][8]

  • Physicochemical Characterization:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Ideal LNPs for vaccine delivery are typically below 100 nm with a low PDI.

    • Zeta Potential: Determines the surface charge of the particles, which influences their stability and interaction with cell membranes.

    • Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen) to determine the percentage of mRNA successfully encapsulated within the LNPs.

  • In Vitro Transfection:

    • Cell Lines: Relevant cell lines, such as dendritic cells (DCs) or myocytes, are cultured.

    • Transfection: Cells are treated with LNP-mRNA encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein).

    • Analysis: Reporter gene expression is quantified by luminescence assays or flow cytometry to determine transfection efficiency.[9]

In Vivo Biodistribution and Protein Expression

Objective: To evaluate the distribution of LNPs in the body and the level of antigen expression at the injection site and in relevant tissues.

Methodology:

  • Animal Model: Typically, mice (e.g., C57BL/6) are used.

  • Administration: LNP-mRNA encoding a reporter protein (e.g., Luciferase) is administered via the desired route, commonly intramuscular (IM) injection for vaccines.[1]

  • Bioluminescence Imaging: Whole-body imaging is performed at various time points post-injection to track the location and intensity of luciferase expression.[6][7] This provides insights into the biodistribution and translational activity of the LNP-mRNA.

Immunogenicity and Vaccine Efficacy

Objective: To assess the ability of the LNP-mRNA vaccine to elicit a robust and protective immune response.

Methodology:

  • Animal Model and Immunization: Mice are immunized with the LNP-mRNA vaccine candidate, often in a prime-boost regimen.

  • Humoral Immune Response:

    • Antigen-Specific Antibody Titers: Blood samples are collected at different time points, and the levels of antigen-specific antibodies (e.g., IgG, IgG1, IgG2a) are measured by ELISA.

  • Cellular Immune Response:

    • T Cell Activation: Splenocytes are isolated and re-stimulated with the target antigen. The activation and cytokine production (e.g., IFN-γ, TNF-α, IL-2) of CD4+ and CD8+ T cells are analyzed by flow cytometry or ELISpot assays.[10]

  • Challenge Studies (if applicable): For infectious disease vaccines, immunized animals are challenged with the pathogen to assess the protective efficacy of the vaccine.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the general signaling pathway for an LNP-mRNA vaccine and a typical workflow for its validation.

mRNA_Vaccine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_immune_response Immune Response LNP-mRNA LNP-mRNA Vaccine Endosome Endosome LNP-mRNA->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Antigen Viral Antigen Ribosome->Antigen MHC_I MHC Class I Antigen->MHC_I MHC_II MHC Class II Antigen->MHC_II CD8_T_Cell CD8+ T Cell (Cytotoxic T Lymphocyte) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T Cell (Helper T Cell) MHC_II->CD4_T_Cell Activation B_Cell B Cell CD4_T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Production

Caption: Cellular mechanism of an LNP-mRNA vaccine.

LNP_Validation_Workflow Formulation LNP-mRNA Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta Potential, Encapsulation) Formulation->Characterization In_Vitro In Vitro Transfection (Cell Culture, Reporter Assay) Characterization->In_Vitro In_Vivo_Expression In Vivo Protein Expression (Animal Model, Bioluminescence Imaging) In_Vitro->In_Vivo_Expression Immunogenicity Immunogenicity Assessment (Antibody Titers, T Cell Response) In_Vivo_Expression->Immunogenicity Efficacy Protective Efficacy (Challenge Study) Immunogenicity->Efficacy

Caption: Experimental workflow for LNP-mRNA vaccine validation.

References

A Head-to-Head Comparison of Leading Lipid Nanoparticle Formulations for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The composition of these LNPs is a critical determinant of their efficacy, safety, and biodistribution. This guide provides an objective, data-driven comparison of different LNP formulations, focusing on those utilizing clinically relevant and widely researched ionizable lipids.

Overview of Key LNP Components and Their Functions

Lipid nanoparticles are typically composed of four main components, each playing a crucial role in the encapsulation, stability, and delivery of mRNA.[1][2][3][4][5]

  • Ionizable Lipids: These are the most critical component, responsible for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[1][3] At physiological pH, they are nearly neutral, which reduces toxicity, but they become positively charged in the acidic environment of the endosome, promoting endosomal escape.[3][6][7] The choice of ionizable lipid significantly influences delivery efficiency and tissue targeting.[8]

  • Helper Lipids (Phospholipids): Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity and stability of the nanoparticle.[1][9][10] They can also influence the fusogenicity of the LNP with the endosomal membrane.

  • Cholesterol: As a structural "helper" lipid, cholesterol modulates the fluidity and rigidity of the lipid bilayer, enhancing particle stability and preventing premature disassembly.[10][11]

  • PEGylated Lipids: A polyethylene glycol (PEG) lipid is included to control particle size during formulation and to provide a hydrophilic layer that reduces aggregation and prevents opsonization (the process of being marked for destruction by the immune system), thereby increasing circulation time.[3][10]

Below is a diagram illustrating the fundamental composition of a four-component LNP.

LNP_Composition cluster_LNP Lipid Nanoparticle (LNP) cluster_legend Core Functions mRNA mRNA Cargo Ionizable Ionizable Lipid F1 Encapsulation & Endosomal Escape Ionizable->F1 Helper Helper Lipid (e.g., DSPC) F2 Structural Integrity Helper->F2 Cholesterol Cholesterol F3 Stability & Rigidity Cholesterol->F3 PEG PEG-Lipid F4 Size Control & Stealth Properties PEG->F4

Diagram 1: Core components and functions within a typical LNP formulation.

Comparative Performance of LNP Formulations

The performance of LNPs is often compared based on the specific ionizable lipid used in their formulation. This section presents a head-to-head comparison of LNPs formulated with four commonly studied ionizable lipids: SM-102, ALC-0315, DLin-MC3-DMA (MC3), and C12-200.

Physicochemical Properties

The size, polydispersity index (PDI), and encapsulation efficiency (EE) are critical quality attributes for any LNP formulation. Ideal LNPs are typically below 100 nm in diameter with a low PDI (<0.2) and high EE (>90%).

Ionizable LipidParticle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)Reference
SM-102 70 - 100< 0.2> 90%Near-neutral[12]
ALC-0315 70 - 100< 0.2> 90%Near-neutral[12]
DLin-MC3-DMA 70 - 100< 0.2> 90%Near-neutral[12][13]
C12-200 70 - 100< 0.2> 90%Near-neutral[12][13]

Table 1: Comparison of Physicochemical Properties of LNPs formulated with different ionizable lipids. All formulations generally exhibit comparable and desirable physicochemical characteristics when prepared using microfluidics.

In Vitro Performance

In vitro studies are essential for the initial screening of LNP efficacy. However, it is crucial to note that in vitro performance does not always correlate with in vivo outcomes.[12][14][15] Studies have shown a weak correlation between how well LNPs deliver nucleic acids in cell culture versus in a living organism.[12][14][15][16]

A study comparing SM-102, ALC-0315, MC3, and C12-200 LNPs across multiple cell lines (HEK293, HeLa, and THP-1) revealed variable performance.[12] Notably, the SM-102 formulation induced significantly higher protein expression compared to the other formulations in these in vitro models.[12]

Ionizable LipidRelative In Vitro Protein Expression (HEK293 Cells)Cell ViabilityReference
SM-102 Highest> 90%[12]
ALC-0315 Lower than SM-102> 90%[12]
DLin-MC3-DMA Lower than SM-102> 90%[12]
C12-200 Lower than SM-102> 90%[12]

Table 2: Comparative in vitro mRNA expression. While all formulations maintained high cell viability, SM-102 showed superior performance in the tested cell lines.

In Vivo Performance

In vivo evaluation provides a more clinically relevant assessment of LNP performance, including protein expression, biodistribution, and immunogenicity.

Following intramuscular injection in mice, both RNA-LNPs formulated with SM-102 and ALC-0315 were found to be the most potent in terms of protein expression.[17][18] In a direct comparison, ALC-0315 and SM-102-based LNPs achieved significantly higher protein expression in vivo than MC3 and C12-200-based LNPs, with no significant difference observed between ALC-0315 and SM-102.[12] This highlights a key discrepancy with in vitro results where SM-102 was superior.[12]

When evaluated as vaccine formulations, all four LNP types (SM-102, ALC-0315, MC3, C12-200) were capable of eliciting strong immune responses with no significant differences among them.[12]

Ionizable LipidRelative In Vivo Protein ExpressionImmunogenicity (Antibody Response)Primary Organ TargetingReference
SM-102 HighStrongLiver[12][17]
ALC-0315 HighStrongLiver[12][17]
DLin-MC3-DMA LowerStrongLiver[12]
C12-200 LowerStrongLiver[12]

Table 3: Comparative in vivo performance of LNP formulations. SM-102 and ALC-0315 show the highest potency for in vivo protein expression.

Toxicity and Safety Profile

LNPs are generally considered to have a favorable safety profile, but their components can induce immune responses or toxicity.[11][19] Ionizable lipids, in particular, can activate innate immune pathways.[11][20] However, comparative studies of leading formulations often show minimal toxicity at therapeutic doses. In one study, no significant elevation of liver enzymes (ALT, AST) or pro-inflammatory cytokines was detected in mice treated with different LNP formulations compared to untreated controls.[21] In vitro cytotoxicity assays also typically show high cell viability for well-formulated LNPs.[6][12][22]

Experimental Protocols

Reproducibility in LNP research relies on standardized and detailed protocols. Below are methodologies for the key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing LNPs with controlled size and low polydispersity.[4][13][23][24]

  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve the ionizable lipid (e.g., SM-102), helper lipid (DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[23]

    • mRNA Phase (Aqueous): Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.[23][25]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio on a microfluidic mixing device (e.g., NanoAssemblr) to 3:1 (aqueous to organic).[23][25]

    • Initiate mixing. The rapid, controlled mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core.[23]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • Dialyze the solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.[23]

The diagram below outlines the general workflow for LNP formulation and characterization.

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_characterization Characterization A1 Lipid Mix (Ionizable, Helper, Cholesterol, PEG) in Ethanol B1 Microfluidic Mixing A1->B1 A2 mRNA in Aqueous Buffer (pH 4.0) A2->B1 B2 Self-Assembly of LNPs B1->B2 B3 Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Purification) B2->B3 C1 Size & PDI (DLS) B3->C1 C2 Zeta Potential B3->C2 C3 Encapsulation Efficiency (RiboGreen Assay) B3->C3 LNP_Uptake_Pathway LNP LNP in Extracellular Space Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation & Acidification Protonation Ionizable Lipid Protonation (+ charge) LateEndosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Translation by Ribosomes Release->Translation Protein Protein Synthesis Translation->Protein

References

In Vivo Efficacy of MIC5 LNP: A Comparative Analysis Against Other Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the development of potent and safe delivery systems is paramount. This guide provides a detailed comparison of the in vivo efficacy of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid MIC5, a member of the 4N4T series, against LNPs formulated with the well-established ionizable lipid, SM-102. The data presented herein is derived from a key study by Chen K, et al., published in Advanced Functional Materials in 2022, which investigated these LNPs for the delivery of mRNA vaccines against SARS-CoV-2 and its variants.[1][2][3]

Overview of Compared Delivery Systems

This compound LNP (4N4T-LNP): This novel delivery system utilizes a series of ionizable lipids termed "4N4T," characterized by a core structure containing four tertiary amine nitrogen atoms and four hydrophobic tails.[2][3] this compound is a leading candidate from this series, designed to enhance mRNA delivery and translation efficiency. These LNPs are presented as a next-generation platform for mRNA vaccines and therapeutics.[1][2][3]

SM-102 LNP: This is a widely recognized LNP formulation that incorporates the ionizable lipid SM-102. It has been a cornerstone in the development of mRNA-based therapeutics and vaccines, including the Moderna COVID-19 vaccine, and serves as a critical benchmark for evaluating novel delivery platforms.[1][2]

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key performance metrics of this compound LNPs in comparison to SM-102 LNPs based on the findings from Chen K, et al. (2022).

Table 1: In Vivo mRNA Translation Efficiency
Delivery SystemReporter GeneDoseTime PointMean Bioluminescence (photons/s)Fold Increase vs. SM-102 LNP
This compound LNP Firefly Luciferase (fLuc)5 µg6 hours~1.8 x 10⁸~15
SM-102 LNP Firefly Luciferase (fLuc)5 µg6 hours~1.2 x 10⁷1

Data extracted and estimated from graphical representations in Chen K, et al. (2022).

Table 2: Immunogenicity of SARS-CoV-2 mRNA Vaccines
Delivery SystemAntigenAdjuvantIgG Titer (Endpoint Titer)Neutralizing Antibody Titer (ID50) vs. Pseudovirus
This compound LNP SARS-CoV-2 S ProteinNone~1.5 x 10⁶~8000
SM-102 LNP SARS-CoV-2 S ProteinNone~2.0 x 10⁵~1500

Data extracted and estimated from graphical representations in Chen K, et al. (2022) at day 28 post-prime immunization.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the comparative efficacy data.

LNP Formulation and mRNA Encapsulation

The LNPs were formulated using a microfluidic mixing technique. An ethanol phase containing the ionizable lipid (this compound or SM-102), phospholipid (DSPC), cholesterol, and a PEGylated lipid (DMG-PEG2000) was rapidly mixed with an aqueous phase of sodium acetate buffer (pH 4.0) containing the mRNA. The resulting mixture was then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.

G cluster_0 Ethanol Phase cluster_1 Aqueous Phase (pH 4.0) Ionizable Lipid\n(this compound or SM-102) Ionizable Lipid (this compound or SM-102) Microfluidic Mixing Microfluidic Mixing Ionizable Lipid\n(this compound or SM-102)->Microfluidic Mixing DSPC DSPC DSPC->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing DMG-PEG2000 DMG-PEG2000 DMG-PEG2000->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Sodium Acetate Buffer Sodium Acetate Buffer Sodium Acetate Buffer->Microfluidic Mixing Dialysis (PBS, pH 7.4) Dialysis (PBS, pH 7.4) Microfluidic Mixing->Dialysis (PBS, pH 7.4) Final LNP-mRNA Final LNP-mRNA Dialysis (PBS, pH 7.4)->Final LNP-mRNA

LNP-mRNA Formulation Workflow
In Vivo Bioluminescence Imaging

To assess mRNA translation efficiency in vivo, BALB/c mice were intramuscularly injected with 5 µg of firefly luciferase (fLuc) mRNA encapsulated in either this compound LNPs or SM-102 LNPs. At 6 hours post-injection, the mice were anesthetized, and D-luciferin was administered via intraperitoneal injection. The bioluminescence signal was then measured using an in vivo imaging system (IVIS). The intensity of the signal, quantified in photons per second, serves as a direct indicator of the amount of functional luciferase protein translated from the delivered mRNA.

G BALB/c Mice BALB/c Mice IM Injection\n(5 µg fLuc mRNA-LNP) IM Injection (5 µg fLuc mRNA-LNP) BALB/c Mice->IM Injection\n(5 µg fLuc mRNA-LNP) 6-hour Incubation 6-hour Incubation IM Injection\n(5 µg fLuc mRNA-LNP)->6-hour Incubation Anesthesia Anesthesia 6-hour Incubation->Anesthesia IP Injection\n(D-luciferin) IP Injection (D-luciferin) Anesthesia->IP Injection\n(D-luciferin) IVIS Imaging IVIS Imaging IP Injection\n(D-luciferin)->IVIS Imaging Quantification\n(photons/s) Quantification (photons/s) IVIS Imaging->Quantification\n(photons/s)

In Vivo Luciferase Assay Workflow
Immunization and Antibody Titer Measurement

For the evaluation of immunogenicity, BALB/c mice were immunized intramuscularly with two doses of the SARS-CoV-2 S protein-encoding mRNA (5 µg per dose) formulated in either this compound LNPs or SM-102 LNPs, with a 14-day interval between the prime and boost injections. Blood samples were collected at specified time points, and the serum was isolated. The levels of SARS-CoV-2 receptor-binding domain (RBD)-specific IgG antibodies were determined by enzyme-linked immunosorbent assay (ELISA). Neutralizing antibody titers were assessed using a pseudovirus neutralization assay, where the ability of the serum to inhibit the entry of a pseudovirus expressing the SARS-CoV-2 S protein into susceptible cells is measured. The 50% inhibitory dose (ID50) was calculated to represent the neutralizing potency.

Concluding Remarks

The data from the comparative studies indicate that the novel this compound LNP system demonstrates a significant improvement in in vivo mRNA delivery and subsequent protein translation compared to the established SM-102 LNP formulation.[1][2][3] This enhanced efficacy translates to a more robust immune response, as evidenced by higher IgG and neutralizing antibody titers in vaccination studies.[1][2] The superior performance of this compound LNPs suggests that the rational design of ionizable lipids, such as the 4N4T series, is a promising strategy for the development of more potent mRNA-based vaccines and therapeutics.[1][2][3] Further research into the biodistribution and safety profiles of this compound LNPs will be crucial for their potential clinical translation.

References

Safety Operating Guide

Navigating the Disposal of "MIC5": A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While established protocols exist for common chemicals, the disposal of novel or uncharacterized substances, potentially designated by an internal code such as "MIC5," requires a meticulous and safety-first approach.

Recent searches for a chemical specifically named "this compound" have yielded several possibilities, including a product identifier for a lipid nanoparticle used in vaccine delivery, a component in an ignition controller, and various cleaning solutions.[1][2] Without a definitive chemical identity or a Safety Data Sheet (SDS), any substance labeled "this compound" must be treated as a hazardous waste with unknown characteristics. The following guide provides a comprehensive framework for the safe handling and disposal of such materials, ensuring the protection of laboratory personnel and adherence to regulatory standards.

I. Hazard Identification and Waste Characterization

The foundational step in the proper disposal of any laboratory chemical is the determination of its potential hazards. For novel or unidentified compounds, the substance should be treated as hazardous in the absence of comprehensive data.[3]

Table 1: Waste Characterization and Segregation for Unidentified Substances

Waste CategoryDescriptionRecommended Container
Hazardous Solid Chemical Waste Non-sharp materials contaminated with the substance, including gloves, bench paper, and empty vials.[3]Labeled, sealed, and puncture-resistant container.[3]
Hazardous Liquid Chemical Waste Solutions containing the substance, including reaction mixtures and cleaning solvents.[3]Labeled, sealed, and chemically-resistant container.[3]
Sharps Waste Needles, syringes, and broken glass contaminated with the substance.[3]Puncture-proof, labeled sharps container.[3][4][5]
Biologically Contaminated Waste Waste mixed with biological materials, such as cell cultures or tissues.[3]Labeled, leak-proof biohazard bag or container.[3]
Non-Hazardous Solid Waste Items free of chemical and biological contamination, such as clean paper towels and packaging.[3]Regular trash receptacle.[3]

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the disposal of a novel or uncharacterized substance like "this compound".

  • Initial Assessment and Containment :

    • Treat as Hazardous : Assume any compound with an unknown toxicity or disposal protocol is hazardous.[4]

    • Proper Containment : Collect the waste in a chemically compatible, leak-proof container with a secure screw cap.[4][6] Ensure the container is in good condition and appropriate for the type of waste (e.g., solid, liquid).[4]

    • Leave Headroom : Do not fill the container completely; leave at least one inch of headroom to allow for expansion.[4]

  • Waste Segregation at the Source :

    • As waste is generated, immediately segregate it into the appropriate waste stream as detailed in Table 1.[3]

    • Never mix hazardous waste with non-hazardous waste.[3]

  • Container Labeling :

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (if known, otherwise use the identifier "this compound"), and any specific hazard information available (e.g., flammable, corrosive, toxic).[3]

  • Waste Accumulation :

    • Store waste containers in a designated satellite accumulation area within the laboratory.[3][7]

    • Keep containers sealed when not in use.[3]

  • Request for Waste Pickup :

    • Once a waste container is full, or if the project involving the substance is complete, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Documentation :

    • Maintain a log of all waste generated, including the quantity, date, and disposal method.[3][4]

III. Visualizing the Disposal Workflow

To ensure clarity and adherence to the procedural steps, the following diagrams illustrate the decision-making process and workflow for the proper disposal of an uncharacterized substance.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Substance 'this compound' Generated B Is SDS Available? A->B C Assume Hazardous B->C No D Follow SDS Protocol B->D Yes E Select Appropriate Waste Container (Solid, Liquid, Sharps, Biohazardous) C->E F Ensure Proper Containment (Chemically compatible, leak-proof, headroom) E->F G Label Container: 'Hazardous Waste', Name, Hazards F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup H->I J Document Waste Generation I->J

Caption: Decision workflow for handling uncharacterized chemical waste.

G cluster_waste_streams Waste Generation Point cluster_containers Segregation into Labeled Containers cluster_disposal Final Disposition Waste Uncharacterized Waste ('this compound') Solid Hazardous Solid Waste Waste->Solid Gloves, Paper Liquid Hazardous Liquid Waste Waste->Liquid Solutions, Solvents Sharps Sharps Waste Waste->Sharps Needles, Glass Bio Biohazardous Waste Waste->Bio Cell Cultures, Tissues EHS EHS Pickup & Disposal Solid->EHS Liquid->EHS Sharps->EHS Bio->EHS

Caption: Waste segregation pathway for uncharacterized substances.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of novel or uncharacterized substances, fostering a secure environment for innovation. For specific institutional requirements, always consult your organization's Environmental Health and Safety department.

References

Critical Safety Alert: Identification of "MIC5" is Essential Before Handling

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: The term "MIC5" is used to identify multiple substances with vastly different chemical properties and hazard profiles. Before proceeding with any handling, it is crucial to definitively identify the specific "this compound" substance in your possession. Misidentification and improper handling can lead to severe injury or fatality.

This guide provides safety information for three known substances referred to as "MIC" or "this compound":

  • Methyl Isocyanate (MIC): An extremely toxic, flammable, and volatile liquid.

  • This compound Lipid Nanoparticle (LNP): A component used in drug delivery systems.

  • This compound Microneme Protein: A protein studied in the context of parasites.

Consult your supplier's Safety Data Sheet (SDS) to confirm the identity of your substance. The information for Methyl Isocyanate is presented first due to its extreme hazard potential.

Methyl Isocyanate (MIC) - Extreme Hazard

Methyl Isocyanate (CAS No. 624-83-9) is an extremely toxic and irritating compound that is hazardous to human health.[1] It is a flammable liquid and can be absorbed into the body by inhalation, through the skin, and by ingestion.[2] Exposure can cause severe health effects, including irritation and burns to the skin and eyes, respiratory tract irritation, and in high concentrations, can be fatal.[1][3]

Personal Protective Equipment (PPE) for Methyl Isocyanate

Due to the high toxicity of Methyl Isocyanate, a comprehensive PPE plan is mandatory.

PPE CategorySpecificationRationale
Respiratory Protection A positive-pressure, self-contained breathing apparatus (SCBA) with a full facepiece is recommended for any situation with potential exposure.[4] For lower concentrations, a full-face respirator with appropriate cartridges for organic vapors and particulates may be permissible, but an SCBA is the safest option.Protects against inhalation of highly toxic and irritating vapors. Odor is not a reliable indicator of hazardous concentrations.[4]
Hand Protection Chemical-resistant gloves, such as Butyl rubber or Viton, are recommended. Standard disposable gloves are not sufficient.Prevents skin contact, which can cause severe irritation and absorption of the toxic substance.[3]
Eye Protection A full-face respirator provides integrated eye protection. If a half-face respirator is used, chemical splash goggles and a face shield are essential.Prevents severe eye irritation and permanent damage from splashes or vapor exposure.[5]
Body Protection Chemical protective clothing, including coveralls or disposable suits, that are resistant to permeation by Methyl Isocyanate.[4] All protective clothing should be clean and put on before work.[3]Protects the skin from contact with the chemical.
Workplace Exposure Limits for Methyl Isocyanate
OrganizationExposure Limit (8-hour TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL) 0.02 ppm-
NIOSH (REL) 0.02 ppm-
ACGIH (TLV) 0.02 ppm0.06 ppm

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.[2][3]

Handling and Storage of Methyl Isocyanate
  • Ventilation: All work with Methyl Isocyanate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from heat, sunlight, and sources of ignition.[3] Storage temperatures should be kept below 40°C (104°F), and preferably at 4°C (39°F).[1]

  • Incompatible Materials: Avoid contact with water, strong acids, alkalis, amines, iron, tin, copper, and oxidizing agents, as violent reactions can occur.[3]

  • Emergency Equipment: An eyewash station and emergency shower must be immediately accessible in the work area.[3]

Disposal Plan for Methyl Isocyanate
  • Waste Characterization: Methyl Isocyanate is considered a hazardous waste.[3]

  • Spill Cleanup:

    • For minor spills, absorb with dry sawdust, vermiculite, or other suitable absorbent material.[7]

    • Shovel the absorbed material into open-top containers. DO NOT SEAL these containers, as a reaction with moisture can cause a pressure buildup and rupture the container.[7]

    • DO NOT USE WATER for cleanup.[3]

  • Decontamination: A decontamination solution of sodium carbonate (5-10%), liquid detergent (0.2%), and water (89.8%-94.8%) can be used to neutralize surfaces.[7]

  • Final Disposal: All waste materials must be disposed of through a licensed hazardous waste disposal contractor in accordance with all federal, state, and local regulations.[7]

Emergency Response Workflow for Methyl Isocyanate Exposure

cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_medical Medical Response Inhalation Inhalation Evacuate Evacuate to Fresh Air Inhalation->Evacuate Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Wash_Skin Wash Skin with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Call_911 Call 911 / Emergency Services Evacuate->Call_911 Remove_Clothing->Call_911 Flush_Eyes->Call_911 Wash_Skin->Call_911 Seek_Medical_Attention Seek Immediate Medical Attention Call_911->Seek_Medical_Attention Provide_SDS Provide SDS to Medical Personnel Seek_Medical_Attention->Provide_SDS

Emergency Response for Methyl Isocyanate Exposure

This compound Lipid Nanoparticle (LNP)

Lipid nanoparticles are used in research and development for drug delivery, particularly for RNA-based therapeutics.[8] The specific hazards of a product named "this compound LNP" are not well-documented in publicly available sources, and it is essential to consult the manufacturer's Safety Data Sheet (SDS). The toxicological properties of many research-grade lipids are not fully known.[8]

General Personal Protective Equipment (PPE) for Lipid Nanoparticles

For a laboratory setting handling research quantities of lipid nanoparticles, standard PPE is generally recommended.

PPE CategorySpecificationRationale
Respiratory Protection Generally not required if handled in a well-ventilated area. Use a respirator if aerosols may be generated.Minimizes inhalation of any airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Protects against skin contact.
Eye Protection Safety glasses or goggles.Protects eyes from splashes.
Body Protection Laboratory coat.Protects skin and clothing.
Handling and Storage of this compound LNP
  • Handling: Handle in a well-ventilated area. Avoid inhalation and contact with skin and eyes.[9]

  • Storage: Store at -20°C or as specified by the manufacturer. Keep the container tightly sealed in a cool, well-ventilated area.[8][10]

Disposal Plan for this compound LNP
  • Dispose of the substance and any contaminated materials in accordance with federal, state, and local regulations.[9] For many research-grade lipids, this may be as non-hazardous waste, but confirmation with your institution's environmental health and safety department is necessary.

Experimental Workflow for LNP Formulation (General)

cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_final Final Steps Lipid_Stock Prepare Lipid Stock in Ethanol Mixing Rapid Mixing of Lipid and RNA Solutions Lipid_Stock->Mixing RNA_Stock Prepare RNA in Aqueous Buffer RNA_Stock->Mixing Self_Assembly LNP Self-Assembly Mixing->Self_Assembly TFF Tangential Flow Filtration (TFF) Self_Assembly->TFF Buffer_Exchange Buffer Exchange TFF->Buffer_Exchange Sterile_Filtration Sterile Filtration Buffer_Exchange->Sterile_Filtration Storage Store at -20°C or below Sterile_Filtration->Storage

General Workflow for Lipid Nanoparticle Formulation

This compound Microneme Protein

This compound in this context refers to a protein found in parasites such as Toxoplasma gondii. In a research setting, this would typically be a purified recombinant protein. While generally not considered highly hazardous, standard laboratory practices for handling proteins should be followed.

General Personal Protective Equipment (PPE) for Proteins
PPE CategorySpecificationRationale
Respiratory Protection Not typically required.Handled in solution, posing minimal inhalation risk.
Hand Protection Disposable gloves (e.g., nitrile).Prevents contamination of the sample and protects the user.
Eye Protection Safety glasses.Protects against splashes.
Body Protection Laboratory coat.Standard laboratory practice.
Handling and Storage of this compound Protein
  • Handling: Follow good laboratory practices. Avoid eye and skin contact.[11]

  • Storage: Store at temperatures that maintain protein stability, typically -20°C or -80°C, as recommended on the product data sheet.

Disposal Plan for this compound Protein
  • Dispose of in accordance with institutional guidelines for biological waste. This may involve decontamination with bleach or autoclaving before disposal.

This information is intended for guidance and does not replace a formal risk assessment. Always consult the Safety Data Sheet (SDS) for your specific product and follow all institutional and regulatory guidelines.

References

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